molecular formula C9H14ClNO2 B2394453 L-Tyrosinol hydrochloride CAS No. 87745-27-5

L-Tyrosinol hydrochloride

Número de catálogo: B2394453
Número CAS: 87745-27-5
Peso molecular: 203.67
Clave InChI: PNGCRFWYSRUQTB-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Tyrosinol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(2S)-2-amino-3-hydroxypropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGCRFWYSRUQTB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87745-27-5
Record name L-Tyrosinol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Cornerstone of a Chiral Building Block

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from L-tyrosine, serves as a pivotal starting material and intermediate in a multitude of synthetic applications. Its utility spans from the synthesis of complex peptides and peptidomimetics to the development of novel active pharmaceutical ingredients (APIs), particularly in the realms of neurological and anticancer therapies.[1] The inherent chirality and versatile functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl group—make it an invaluable asset in stereoselective synthesis.[1]

A comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a fundamental prerequisite for its effective and reproducible application in research and development. These properties govern its behavior in various solvent systems, dictate its reactivity, and inform the design of purification and formulation strategies. This guide provides a detailed exploration of these critical parameters, offering both established data and standardized protocols for their experimental determination.

Core Molecular and Physical Characteristics

This compound is a white to off-white crystalline powder. Its fundamental molecular and physical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₉H₁₄ClNO₂[2]
Molecular Weight 203.67 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 161-165 °C[3]
Optical Rotation [α]²²/D -18° (c=1 in H₂O)[3]

These foundational data points are the initial identifiers for ensuring the quality and identity of this compound in a laboratory setting. The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the L-isomer, which is crucial for its applications in stereospecific synthesis.

Solubility Profile: A Key to Application Versatility

The solubility of this compound is a critical factor in its utility as a synthetic precursor. As a hydrochloride salt of an amine, it exhibits good solubility in polar protic solvents.

Qualitative Solubility

This compound is known to be soluble in water.[1][4] It also demonstrates solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO).[5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary to quantify the solubility of this compound in various solvents. The isothermal shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, methanol, ethanol, DMSO), analytical grade

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vial to stand at the constant temperature to permit the solid to settle. Centrifuge the vial to further separate the solid and liquid phases.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter.

  • Quantification: Analyze the filtered solution by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the measured concentration.

G cluster_prep Solution Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess L-Tyrosinol HCl to solvent B Seal vial A->B C Agitate in thermostatic shaker B->C D Settle and Centrifuge C->D E Filter supernatant D->E F Quantify by HPLC E->F

Caption: Workflow for Quantitative Solubility Determination.

Acidity and Basicity: The pKa Value

The pKa value(s) of this compound are critical for understanding its ionization state at different pH values. This knowledge is essential for designing reaction conditions, developing purification strategies (such as extraction), and for formulation development. This compound possesses three ionizable groups: the phenolic hydroxyl group, the primary amino group (as the hydrochloride salt), and the primary alcohol. The pKa of the primary alcohol is very high and generally not relevant under typical aqueous conditions. The pKa values of the phenolic hydroxyl and the ammonium group are of primary interest.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.

Objective: To determine the pKa values of the phenolic hydroxyl and ammonium groups of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Titration with Acid (to determine the pKa of the amino group):

    • Place the solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Record the initial pH.

    • Add the standardized HCl solution in small, precise increments from the burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Titration with Base (to determine the pKa of the phenolic hydroxyl group):

    • Prepare a fresh solution of this compound.

    • Follow the same procedure as in step 2, but titrate with the standardized NaOH solution.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.

G cluster_titration Potentiometric Titration cluster_data Data Acquisition & Analysis Titration_Setup Dissolved L-Tyrosinol HCl Add HCl (for NH₃⁺ pKa) Add NaOH (for ArOH pKa) Data_Collection Record pH vs. Volume of Titrant Titration_Setup:f0->Data_Collection Titration_Setup:f1->Data_Collection Plotting Plot Titration Curve Data_Collection->Plotting Analysis Determine Equivalence Point Calculate pKa at Half-Equivalence Point Plotting->Analysis

Caption: Process for pKa Determination via Titration.

Spectroscopic Profile

The spectroscopic profile of this compound is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the p-substituted benzene ring, the benzylic protons, the methine proton adjacent to the amino group, and the diastereotopic protons of the hydroxymethyl group. The protons of the amino and hydroxyl groups may appear as broad signals or exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the carbon bearing the amino group, and the carbon of the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

  • N-H stretching: Bands in the region of 3000-3300 cm⁻¹ for the ammonium group.

  • C-H stretching: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Bands in the 1000-1250 cm⁻¹ region for the alcoholic and phenolic C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 168.10.

Stability and Storage

The stability of this compound is a crucial consideration for its long-term storage and handling.

  • Recommended Storage: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

  • Stability Considerations: As an amino alcohol, it may be susceptible to oxidation over time, especially if exposed to air and light. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, refrigeration (2-8 °C) is often recommended.

Conclusion

The physicochemical properties of this compound are integral to its successful application in synthetic chemistry and drug development. This guide has provided a comprehensive overview of its key characteristics and outlined robust experimental protocols for their determination. By leveraging this information, researchers and scientists can ensure the quality of their starting material, optimize reaction conditions, and develop efficient downstream processes, ultimately accelerating the pace of innovation.

References

A Technical Guide to the Spectroscopic Characterization of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for L-Tyrosinol hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical application.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol , is the hydrochloride salt of L-Tyrosinol.[2] Its structure, featuring a primary alcohol, a primary amine, and a phenolic group, makes it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics for neurological disorders and as a component in peptide chemistry.[1]

The precise characterization of this compound is paramount to ensure its purity, identity, and suitability for its intended applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and functional groups. This guide will dissect the NMR, IR, and MS data, offering insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt will result in the protonation of the primary amine to an ammonium group (-NH₃⁺). The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ha, Ha')7.0 - 7.2Doublet2H
Aromatic (Hb, Hb')6.7 - 6.9Doublet2H
Methine (Hc)3.8 - 4.0Multiplet1H
Methylene (Hd)3.5 - 3.7Multiplet2H
Methylene (He)2.8 - 3.0Multiplet2H
Hydroxyl (OH)Variable (broad)Singlet1H
Ammonium (NH₃⁺)Variable (broad)Singlet3H
Phenolic (OH)Variable (broad)Singlet1H

Causality Behind Expected Chemical Shifts:

  • Aromatic Protons (Ha, Ha', Hb, Hb'): The protons on the benzene ring are split into two distinct doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group (Hb, Hb') are expected to be more shielded (appear at a lower ppm) compared to the protons meta to the hydroxyl group (Ha, Ha') due to the electron-donating nature of the -OH group.

  • Methine and Methylene Protons (Hc, Hd, He): The protons on the aliphatic chain are deshielded to varying degrees by the adjacent electronegative oxygen and nitrogen atoms. The methine proton (Hc) and the methylene protons of the primary alcohol (Hd) are expected to be the most downfield in this region.

  • Labile Protons (Hydroxyl, Ammonium, Phenolic): The chemical shifts of the -OH and -NH₃⁺ protons are often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (Aromatic, C-OH)155 - 157
C2, C6 (Aromatic)115 - 117
C3, C5 (Aromatic)130 - 132
C4 (Aromatic)128 - 130
C7 (Methine, C-N)55 - 58
C8 (Methylene, C-OH)65 - 68
C9 (Methylene, Ar-C)38 - 41

Interpretation of the ¹³C NMR Spectrum:

The aromatic carbons exhibit chemical shifts in the typical range of 115-160 ppm. The carbon attached to the phenolic hydroxyl group (C1) is the most deshielded. The aliphatic carbons appear in the more upfield region of the spectrum. The carbon bearing the ammonium group (C7) and the carbon of the primary alcohol (C8) are deshielded due to the electronegativity of the heteroatoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is a common choice for hydrochloride salts due to their good solubility.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS or DSS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

NMR Data Interpretation Workflow

NMR_Interpretation cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Integration Peak Integration (Proton Count) Structure Proposed Structure of L-Tyrosinol HCl H_Integration->Structure H_Multiplicity Splitting Pattern (Neighboring Protons) H_Multiplicity->Structure H_Shift Chemical Shift (Electronic Environment) H_Shift->Structure C_Shift Chemical Shift (Carbon Environment) C_Shift->Structure C_Count Number of Signals (Unique Carbons) C_Count->Structure

Caption: Workflow for NMR data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol & Phenol)Stretching3200 - 3600Broad, Strong
N-H (Ammonium)Stretching2800 - 3200Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
N-H (Ammonium)Bending1500 - 1600Medium
C=C (Aromatic)Stretching1450 - 1600Medium
C-O (Alcohol & Phenol)Stretching1000 - 1250Strong
C-NStretching1000 - 1200Medium

Key Features of the IR Spectrum:

  • A very broad and intense absorption band in the high-frequency region (above 2800 cm⁻¹) is expected, arising from the overlapping O-H stretching vibrations of the alcohol and phenolic groups, and the N-H stretching of the ammonium group. Hydrogen bonding will significantly broaden these peaks.

  • The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-N stretching will be prominent.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a common sample preparation technique.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Place a small amount of this compound (1-2 mg) and about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

    • Gently grind the mixture with a pestle to a fine, homogeneous powder. This minimizes light scattering.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

  • Data Analysis:

    • The resulting spectrum is a plot of percentage transmittance or absorbance versus wavenumber.

    • Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

IR Spectroscopy Data Flow

IR_Workflow Sample L-Tyrosinol HCl Sample KBr KBr Pellet Preparation Sample->KBr FTIR FTIR Spectrometer KBr->FTIR Spectrum IR Spectrum Acquisition FTIR->Spectrum Analysis Peak Analysis & Functional Group Assignment Spectrum->Analysis

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base L-Tyrosinol.

  • Molecular Formula of L-Tyrosinol: C₉H₁₃NO₂

  • Exact Mass of L-Tyrosinol: 167.09 g/mol

  • Expected [M+H]⁺ peak: m/z 168.10

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion and provide further structural information. The fragmentation of the [M+H]⁺ ion of L-Tyrosinol would likely proceed through the loss of small, stable neutral molecules.

Table 4: Plausible Mass Spectral Fragments for L-Tyrosinol

Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
150H₂O (18)Loss of the primary alcohol as water
136CH₂O (30)Cleavage of the C-C bond adjacent to the alcohol
107C₂H₆NO (60)Cleavage of the benzylic C-C bond

Rationale for Fragmentation:

  • The loss of water is a common fragmentation pathway for alcohols.

  • Cleavage of the carbon-carbon bond adjacent to the alcohol group (alpha-cleavage) is also a favorable process.

  • The most abundant fragment is often the stable benzylic cation formed by cleavage of the bond between the benzylic carbon and the chiral center.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

    • A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their m/z ratio.

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • For MS/MS analysis, the parent ion of interest (e.g., m/z 168.10) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Mass Spectrometry Analysis Pathway

MS_Pathway Sample Dilute Solution of L-Tyrosinol HCl ESI Electrospray Ionization Sample->ESI MS1 Mass Analyzer 1 (Parent Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Spectrum Mass Spectrum (Molecular Weight & Fragments) MS1->Spectrum MS2 Mass Analyzer 2 (Fragment Ion Analysis) CID->MS2 MS2->Spectrum

Caption: Pathway for MS and MS/MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the chemical environment of each atom. The IR spectrum confirms the presence of the key functional groups: hydroxyl, ammonium, and the aromatic ring. Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation pathways, further corroborating the proposed structure. The integration of these techniques, guided by sound experimental protocols and a thorough understanding of spectroscopic principles, ensures the quality and reliability of this compound for its critical role in research and development.

References

L-Tyrosinol Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench – The Strategic Value of L-Tyrosinol Hydrochloride

In the landscape of chiral building blocks for pharmaceutical and biochemical research, this compound (CAS No. 87745-27-5) emerges as a molecule of significant strategic importance. Derived from the non-essential amino acid L-tyrosine, this amino alcohol is more than a mere synthetic intermediate; it is a gateway to complex molecular architectures and bioactive compounds. Its inherent chirality, coupled with the reactive potential of its amino, hydroxyl, and phenolic groups, makes it an invaluable asset in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] This guide provides an in-depth exploration of this compound, moving beyond basic data to offer field-proven insights into its synthesis, applications, and the underlying scientific principles that govern its utility.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 87745-27-5[1][3]
Molecular Formula C₉H₁₄ClNO₂[3]
Molecular Weight 203.67 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 161-165 °C[3]
Optical Rotation [α]²²/D −18° (c = 1 in H₂O)[3]
Purity ≥ 98% (HPLC)[3]

Strategic Synthesis of this compound: A Green Chemistry Approach

The traditional multi-step synthesis of this compound can be resource-intensive. Modern synthetic chemistry, with its emphasis on sustainability and efficiency, has given rise to more streamlined, "green" approaches.[3] A prevalent and effective strategy involves a one-pot synthesis from L-tyrosine, which minimizes solvent usage and purification steps.[3]

This process hinges on two key transformations: the protection of the amino group, followed by the reduction of the carboxylic acid.

Causality in Synthetic Strategy:
  • N-Protection: The amino group of L-tyrosine must be protected to prevent it from reacting with the reducing agent intended for the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reduction conditions and its straightforward removal with mild acid.

  • Reduction: The choice of reducing agent is critical. A reagent is needed that will selectively reduce the carboxylic acid to a primary alcohol without affecting the aromatic ring or the Boc protecting group. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are often employed for this purpose due to their high selectivity for carboxylic acids.

Illustrative One-Pot Synthesis Workflow

cluster_0 One-Pot Synthesis of L-Tyrosinol L-Tyrosine L-Tyrosine Boc_Protection N-Boc Protection ((Boc)₂O, Base) L-Tyrosine->Boc_Protection Step 1 Boc_L_Tyrosine N-Boc-L-Tyrosine (in situ intermediate) Boc_Protection->Boc_L_Tyrosine Reduction Carboxylic Acid Reduction (e.g., BH₃-THF) Boc_L_Tyrosine->Reduction Step 2 Boc_L_Tyrosinol N-Boc-L-Tyrosinol Reduction->Boc_L_Tyrosinol Deprotection Boc Deprotection (HCl in organic solvent) Boc_L_Tyrosinol->Deprotection Step 3 L_Tyrosinol_HCl This compound (Final Product) Deprotection->L_Tyrosinol_HCl cluster_1 Biosynthesis of Catecholamines from L-Tyrosine L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate-Limiting Step) L_Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DDC->Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine

References

Solubility of L-Tyrosinol hydrochloride in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of L-Tyrosinol Hydrochloride in Organic Solvents

Abstract

This compound is a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis, particularly as a building block for peptide-based therapeutics and other complex bioactive molecules.[1][2] Its utility in drug development is intrinsically linked to its solubility, a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. While quantitative public data is sparse, this document synthesizes fundamental physicochemical principles, qualitative solubility information, and established analytical methodologies to empower researchers and drug development professionals. We present a detailed, field-proven protocol for the experimental determination of solubility, alongside a discussion of the key molecular factors that dictate the solubility of this versatile compound.

Introduction: The Strategic Importance of this compound Solubility

This compound, the hydrochloride salt of (S)-2-amino-3-(4-hydroxyphenyl)-1-propanol, is a cornerstone intermediate in asymmetric synthesis and medicinal chemistry.[1][3] Its structure, featuring a primary amine, a primary alcohol, and a phenolic hydroxyl group, offers multiple handles for chemical modification.[2] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Understanding the solubility of this compound is paramount for several reasons:

  • Reaction Optimization: The concentration of a reactant in solution directly influences reaction rates. Selecting a solvent in which this compound is sufficiently soluble is crucial for efficient and reproducible synthetic transformations.

  • Purification and Crystallization: Solubility differences across various solvents are exploited for purification by crystallization. Knowledge of solubility curves as a function of temperature is essential for developing efficient crystallization protocols.

  • Formulation Development: For potential therapeutic applications, the solubility in pharmaceutically acceptable solvents or co-solvent systems is a key determinant of bioavailability and the feasibility of liquid formulations.[4]

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide available qualitative data, and offer a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.[5][6] The structure of this compound (Figure 1) provides key insights into its expected solubility behavior.

Figure 1: Chemical Structure of this compound

Caption: The structure of this compound highlights its key functional groups.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₄ClNO₂[1][3]
Molecular Weight 203.67 g/mol [3][7]
Appearance White to off-white crystalline powder[2][8]
Melting Point 161-165 °C[3]
Form Hydrochloride Salt[3]

The presence of the ammonium cation (NH₃⁺), the hydroxyl groups (-OH), and the chloride anion (Cl⁻) makes this compound a highly polar and ionic compound. This structure dictates its solubility profile:

  • High Polarity: The multiple polar functional groups and the ionic nature of the hydrochloride salt suggest a high affinity for polar solvents capable of hydrogen bonding and dipole-dipole interactions.[5]

  • Ionic Character: As a salt, it is expected to be more soluble in polar protic solvents that can effectively solvate both the cation (ammonium group) and the anion (chloride).[4][9]

  • Hydrogen Bonding: The hydroxyl groups and the ammonium group can act as hydrogen bond donors, while the oxygen atoms and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving this compound.

Qualitative Solubility Profile

It has been reported to be soluble in:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[8][10]

It is also known to be soluble in water.[7]

Based on its structure and the "like dissolves like" principle, we can predict a general solubility trend:

  • High Solubility Expected in:

    • Polar Protic Solvents: Water, Methanol, Ethanol. These solvents can effectively solvate the ions and participate in hydrogen bonding.

    • Polar Aprotic Solvents: DMSO, Dimethylformamide (DMF). These solvents have high dielectric constants and can solvate cations well.

  • Moderate to Low Solubility Expected in:

    • Less Polar Solvents: Acetone, Ethyl Acetate, Chloroform, Dichloromethane. While some solubility is reported, it is likely to be less than in highly polar solvents.

  • Insolubility Expected in:

    • Non-polar Solvents: Hexane, Toluene, Diethyl Ether. These solvents lack the ability to solvate the ionic components of the molecule.

It is important to note that the solubility of the parent amino acid, L-Tyrosine, has been studied in various solvent systems, with findings indicating that its solubility is highest in DMSO and water, and lower in alcohols like methanol and ethanol.[11] While not directly transferable, this suggests that DMSO is a very effective solvent for this class of compounds. The hydrochloride salt form of L-Tyrosinol is expected to exhibit enhanced solubility in polar protic solvents compared to the free base due to its ionic nature.

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of public data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[9]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (purity > 99%)

  • Analytical grade organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

G prep Preparation of Solvent Systems add_excess Addition of Excess L-Tyrosinol HCl prep->add_excess equilibrate Equilibration (e.g., 24-48h at 25°C) add_excess->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Aliquoting & Filtering Supernatant separate->sample dilute Dilution with Mobile Phase sample->dilute analyze HPLC Analysis dilute->analyze calculate Calculation of Solubility (mg/mL) analyze->calculate

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same temperature for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.[9]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method with UV detection. A C18 column is often suitable for this type of compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound, and understanding these is crucial for its effective use.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility of L-Tyrosinol HCl Ionic Ionic Nature Solubility->Ionic H_Bond Hydrogen Bonding Capacity Solubility->H_Bond MW Molecular Size Solubility->MW Polarity Polarity (Dielectric Constant) Solubility->Polarity Protic Protic vs. Aprotic Solubility->Protic H_Bond_Solv Hydrogen Bonding Solubility->H_Bond_Solv Temp Temperature Solubility->Temp pH_System System pH (in aqueous/co-solvent) Solubility->pH_System

Caption: Key factors influencing the solubility of this compound.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.[5][6] This relationship should be experimentally determined for key solvents to aid in crystallization process development.

  • Solvent Polarity: As discussed, polar solvents will be more effective. The dielectric constant of a solvent is a good indicator of its polarity and its ability to separate ions.

  • pH (in aqueous or protic systems): The hydrochloride salt is formed from a weak base (the amine group of L-Tyrosinol) and a strong acid (HCl). In aqueous or alcoholic solutions, the pH of the medium will influence the equilibrium between the protonated (more soluble) and the free base form (less soluble in polar solvents).

  • Presence of Other Solutes: The presence of salts or other additives can affect solubility through mechanisms like the common ion effect or by altering the properties of the solvent.

Conclusion and Future Outlook

This compound is a vital intermediate in modern drug discovery. While a comprehensive public database of its solubility in organic solvents is currently lacking, this guide provides the foundational knowledge and practical tools necessary for researchers to address this critical parameter. By understanding the physicochemical properties of the molecule and applying robust experimental methodologies like the isothermal equilibrium method, scientists can effectively determine its solubility in solvents relevant to their specific applications. This knowledge is not merely academic; it is a prerequisite for the efficient synthesis, purification, and formulation of the next generation of therapeutics derived from this important chiral building block.

References

Crystal Structure of L-Tyrosinol Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from the amino acid L-tyrosine, is a compound of significant interest in pharmaceutical and materials science. Its structural properties, particularly in the solid state, are crucial for understanding its stability, solubility, and suitability as a chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the crystal structure of this compound, detailing the experimental methodologies for its determination and analyzing its key structural features.

While extensive crystallographic data is available for the related compound L-Tyrosine hydrochloride, which possesses a carboxylic acid group instead of a primary alcohol, detailed single-crystal X-ray diffraction data for this compound is not as readily found in publicly accessible databases. This guide, therefore, synthesizes information from related structures and general principles of crystallography to present a predictive analysis, alongside established experimental protocols for its definitive determination.

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The overall workflow is a multi-step process that demands precision at each stage.

Crystallization

The primary challenge in crystal structure determination is obtaining a single crystal of sufficient size and quality. For this compound, a common and effective method is slow evaporation from a suitable solvent.

Rationale: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, repeating lattice. Slow evaporation is a kinetically controlled process that provides the necessary time for molecules to orient themselves correctly, minimizing defects and leading to a well-ordered crystal suitable for diffraction. The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.

Step-by-Step Protocol:

  • Synthesis: this compound is synthesized by the reduction of L-tyrosine, followed by salt formation with hydrochloric acid.

  • Dissolution: A saturated solution of this compound is prepared at room temperature in a suitable solvent, such as an ethanol/water mixture.

  • Filtration: The solution is filtered through a microfilter to remove any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: The filtered solution is placed in a clean vial, covered with a perforated film (e.g., Parafilm) to slow the rate of evaporation, and left undisturbed in a vibration-free environment.

  • Harvesting: Crystals typically form over several days to weeks. Once they have reached an appropriate size (approx. 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Workflow Diagram:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of a diffractometer.

  • Data Collection: The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected raw data are processed to correct for experimental factors (like polarization and absorption) and to integrate the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map and an approximate atomic model.

  • Structure Refinement: The initial model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Analysis of the Crystal Structure

Based on the known structures of similar amino alcohol hydrochlorides and L-Tyrosine hydrochloride itself, a predictive analysis of the this compound crystal structure can be made. The structure is expected to be defined by a robust network of hydrogen bonds.

Crystal Data and Molecular Conformation

The crystallographic data would be summarized in a table, providing essential parameters that define the unit cell and the quality of the refinement.

Table 1: Predicted Crystal Data and Refinement Details for this compound

ParameterPredicted Value
Chemical FormulaC₉H₁₄ClNO₂
Formula Weight203.67 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupA non-centrosymmetric space group (e.g., P2₁)
a (Å)5 - 10
b (Å)10 - 15
c (Å)10 - 20
α, γ (°)90
β (°)90 - 110 (if monoclinic)
Volume (ų)~1000 - 1500
Z (molecules/unit cell)4
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor< 0.05 for a well-refined structure

In its protonated form, the L-Tyrosinol cation will feature a protonated amino group (-NH₃⁺), a primary alcohol (-CH₂OH), and a phenolic hydroxyl group (-OH). The overall conformation will be determined by the minimization of steric hindrance and the optimization of intramolecular and intermolecular interactions.

Supramolecular Assembly and Hydrogen Bonding

The defining feature of the crystal packing will be an extensive three-dimensional hydrogen-bonding network. The protonated amino group is an excellent hydrogen bond donor, while the hydroxyl groups and the chloride anion are effective acceptors.

Key Predicted Interactions:

  • N-H···Cl: Strong charge-assisted hydrogen bonds between the ammonium group and the chloride anion will be a primary interaction.

  • O-H···Cl: The primary and phenolic hydroxyl groups will also donate hydrogen bonds to the chloride anion.

  • N-H···O: The ammonium group can donate hydrogen bonds to the oxygen atoms of the hydroxyl groups on neighboring molecules.

  • O-H···O: Hydroxyl groups will act as both donors and acceptors, forming chains or networks of molecules.

This intricate network of hydrogen bonds is responsible for the stability of the crystal lattice.

H_Bonding cluster_cation L-Tyrosinol Cation cluster_anion Anion / Acceptors NH3 Ammonium Group (-NH3+) Cl Chloride Anion (Cl-) NH3->Cl N-H···Cl Oxygen Oxygen Acceptors (from other molecules) NH3->Oxygen N-H···O PhenolOH Phenolic -OH PhenolOH->Cl O-H···Cl PhenolOH->Oxygen O-H···O PrimaryOH Primary -OH PrimaryOH->Cl O-H···Cl PrimaryOH->Oxygen O-H···O

Caption: Predicted hydrogen-bonding interactions in the crystal lattice.

Table 2: Representative Hydrogen Bond Geometries from Similar Structures

Donor (D) — H ··· Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
N⁺—H ··· Cl⁻~0.91~2.20~3.10~170
O—H ··· Cl⁻~0.84~2.30~3.15~165
N⁺—H ··· O~0.91~1.90~2.80~175
O—H ··· O~0.84~1.95~2.78~170

Implications for Drug Development

A detailed understanding of the crystal structure of this compound is vital for drug development professionals.

  • Polymorphism: Different packing arrangements (polymorphs) can have different physical properties, including solubility and dissolution rate, which directly impact bioavailability. X-ray diffraction is the definitive tool for identifying and characterizing polymorphs.

  • Stability: The hydrogen-bonding network contributes significantly to the thermodynamic stability of the solid form, influencing shelf-life and storage conditions.

  • Rational Design: As a chiral intermediate, knowing the preferred solid-state conformation of this compound can inform the design of derivatives and co-crystals with tailored properties.

Conclusion

The crystal structure of this compound is characterized by a complex, three-dimensional network of hydrogen bonds involving the protonated amine, two hydroxyl groups, and the chloride anion. This arrangement dictates the physical properties of the solid material, which are of paramount importance for its application in pharmaceutical development. While a definitive, publicly available crystal structure remains to be widely reported, the experimental protocols and predictive analyses outlined in this guide provide a robust framework for its determination and interpretation, empowering researchers to fully leverage this versatile chiral building block.

L-Tyrosinol Hydrochloride: A Chiral Scaffold for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from the reduction of L-tyrosine, is a versatile and highly valued intermediate in the landscape of pharmaceutical and biochemical research.[1][2] Its structural relationship to the endogenous amino acid L-tyrosine positions it as a unique starting material for the synthesis of a diverse array of biologically active molecules. While this compound itself is not recognized for a direct mechanism of action in biological systems, its true power lies in its role as a chiral scaffold. Its inherent chirality and functional groups—a primary amine, a primary alcohol, and a phenol—provide a platform for the stereoselective synthesis of compounds designed to interact with specific biological targets.[1]

This guide delves into the core mechanisms of action of molecules derived from this compound, providing insights into its application in the development of novel therapeutics. We will explore its utility in the synthesis of enzyme inhibitors, anticancer agents, and neuromodulatory compounds, elucidating the biological pathways these molecules target and the experimental methodologies used to validate their action.

Modulation of Melanogenesis: The Tyrosinase Inhibition Pathway

Melanogenesis, the process of melanin production, is a critical pathway for pigmentation and protection against UV radiation. The key enzyme in this pathway is tyrosinase, a copper-containing monooxygenase.[3] Overactivity of tyrosinase can lead to hyperpigmentation disorders. L-tyrosine is the natural substrate for tyrosinase, initiating the cascade that leads to melanin synthesis.[3] Consequently, analogs of L-tyrosine are prime candidates for the development of tyrosinase inhibitors.

Mechanism of Tyrosinase and Its Inhibition

Tyrosinase catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[3] Tyrosinase inhibitors can act through several mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the enzyme's active site and preventing substrate access or by binding to an allosteric site and inducing a conformational change that reduces catalytic activity.[4][5]

L-Tyrosinol, as a close structural analog of L-tyrosine, serves as an excellent starting point for the synthesis of potent tyrosinase inhibitors. The presence of the phenolic hydroxyl group is crucial for recognition by the enzyme's active site. Modifications to the amino alcohol side chain can be explored to enhance binding affinity and inhibitory potency.

Table 1: Inhibitory Activity of Representative Tyrosine Analogs against Mushroom Tyrosinase

CompoundType of InhibitionIC50 (µM)Reference
Kojic Acid (Reference)Competitive17.05[2]
(Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dioneCompetitive9.87[4]
N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamineIrreversible9.1[4]
4-(6-hydroxy-2-naphthyl)-1,3-bezendiolCompetitive0.07[4]
Experimental Protocol: Synthesis of a Tyrosinase Inhibitor from L-Tyrosinol

The following is a representative protocol for the synthesis of a hypothetical tyrosinase inhibitor derived from L-Tyrosinol, illustrating how its functional groups can be modified.

Step 1: N-Protection of L-Tyrosinol

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add a base, like triethylamine (TEA), to neutralize the hydrochloride.

  • Introduce a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)2O, to protect the primary amine.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Purify the resulting Boc-protected L-Tyrosinol by column chromatography.

Step 2: Side Chain Modification

  • The primary alcohol of Boc-L-Tyrosinol can be oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP).

  • The resulting aldehyde can then be used in various reactions, such as a Wittig reaction, to introduce a new carbon-carbon double bond with a desired substituent.

Step 3: Deprotection and Final Product Formation

  • Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), in DCM.

  • Purify the final compound by high-performance liquid chromatography (HPLC) to yield the desired tyrosinase inhibitor.

Diagram: Workflow for Synthesis and Evaluation of Tyrosinase Inhibitors

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A L-Tyrosinol HCl B N-Protection (Boc) A->B C Side Chain Modification B->C D Deprotection C->D E Purification (HPLC) D->E F Mushroom Tyrosinase Assay E->F Test Compound G Determination of IC50 F->G H Kinetic Studies (Lineweaver-Burk) G->H I Cell-based Melanin Assay G->I

Caption: Workflow for the synthesis and biological evaluation of a tyrosinase inhibitor.

Inducing Apoptosis in Cancer Cells: Targeting the Mcl-1 Protein

The evasion of apoptosis is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with anti-apoptotic members like Myeloid Cell Leukemia 1 (Mcl-1) often being overexpressed in various cancers.[1] Mcl-1 sequesters pro-apoptotic proteins, preventing the initiation of the cell death cascade. Therefore, small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction are a promising strategy for cancer therapy.

Mechanism of Mcl-1 Inhibition

Mcl-1 has a hydrophobic groove on its surface where the BH3 domain of pro-apoptotic proteins binds. Small molecule inhibitors are designed to mimic this BH3 domain, binding to the groove with high affinity and displacing the pro-apoptotic proteins.[1] This liberation of pro-apoptotic proteins leads to the activation of caspases and the induction of apoptosis. L-tyrosine derivatives have been successfully developed as Mcl-1 inhibitors, and L-Tyrosinol provides a valuable chiral scaffold for the synthesis of novel Mcl-1 inhibitors.[1]

Table 2: Binding Affinity of Tyrosine-Derived Mcl-1 Inhibitors

CompoundBinding Affinity (Ki, µM)Reference
Compound 5g0.18[1]
Compound 6l0.27[1]
Compound 6c0.23[1]

Diagram: Mcl-1 Inhibition and Apoptosis Induction

G Mcl1 Mcl-1 (Anti-apoptotic) ProApoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) Mcl1->ProApoptotic Sequesters Apoptosis Apoptosis ProApoptotic->Apoptosis Induces Inhibitor L-Tyrosinol-derived Mcl-1 Inhibitor Inhibitor->Mcl1

Caption: Mechanism of apoptosis induction by an L-Tyrosinol-derived Mcl-1 inhibitor.

Neuromodulation: Synthesis of Catecholamine Analogs

Catecholamines, such as norepinephrine and dopamine, are crucial neurotransmitters in the central and peripheral nervous systems, synthesized from L-tyrosine.[6] The biosynthetic pathway involves a series of enzymatic steps, with tyrosine hydroxylase being the rate-limiting enzyme.[6] L-Tyrosinol can serve as a starting material for the synthesis of catecholamine analogs designed to interact with adrenergic and dopaminergic receptors, or to modulate the enzymes involved in their synthesis and metabolism.

Catecholamine Biosynthesis Pathway

The synthesis of catecholamines begins with the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase. L-DOPA is then decarboxylated to dopamine, which can be further hydroxylated to norepinephrine.[6] By using L-Tyrosinol, medicinal chemists can create analogs with modified side chains or ring systems to achieve desired pharmacological properties, such as receptor subtype selectivity or altered metabolic stability.

Diagram: Catecholamine Biosynthesis and Potential Intervention Points

G cluster_intervention Potential Intervention by L-Tyrosinol Analogs Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate-limiting) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Receptor_Agonist Receptor Agonist/Antagonist Enzyme_Inhibitor Enzyme Inhibitor

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Proactive Safety in Chemical Synthesis

In the fast-paced world of pharmaceutical research and development, the pursuit of novel therapeutics is paramount. Yet, the foundation of groundbreaking science is built upon a bedrock of rigorous safety protocols. This guide provides an in-depth technical overview of the safety and handling precautions for L-Tyrosinol hydrochloride, a versatile chiral building block pivotal in the synthesis of a wide array of bioactive molecules. As Senior Application Scientists, our goal is to move beyond mere procedural lists and delve into the causality behind each safety recommendation, fostering a culture of proactive risk assessment and management. This document is structured to empower researchers with the knowledge to not only handle this compound safely but to understand the chemical principles that govern its reactivity and potential hazards, ensuring a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

This compound, with the CAS number 87745-27-5, is the hydrochloride salt of L-Tyrosinol. It presents as a white to off-white crystalline powder.[1] Its structure, featuring a primary amine, a primary alcohol, and a phenol group, makes it a valuable precursor in pharmaceutical synthesis, particularly for chiral ligands and in peptide chemistry.[2] However, these same functional groups are the source of its potential hazards.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[3][4]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[3][4]

The signal word associated with these classifications is "Warning" .[3][4]

The Chemical Rationale Behind the Hazards

The irritant nature of this compound can be attributed to its chemical properties. The phenolic hydroxyl group can be mildly acidic, while the free amine, even as a hydrochloride salt, can exhibit basic properties in certain conditions, leading to irritation upon contact with skin and mucous membranes. As a fine powder, it can be easily aerosolized, leading to respiratory tract irritation upon inhalation.[5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 87745-27-5[3][5]
Molecular Formula C₉H₁₄ClNO₂[2][5]
Molecular Weight 203.67 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 161-165 °C[2]
Solubility Soluble in water[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound, particularly in powder form, is a robust system of engineering controls and appropriate personal protective equipment. The primary goal is to minimize airborne dust and prevent direct contact.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to keep airborne concentrations below exposure limits.[5]

  • Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes can provide a higher level of containment.[5]

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.

  • Eye and Face Protection: Chemical safety glasses with side-shields are mandatory.[3] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.

  • Skin Protection: Impervious gloves (such as nitrile or neoprene) must be worn when handling this compound.[3] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination. A lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below permissible limits, or during spill cleanup, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2][6]

PPE_Hierarchy Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Enclosures) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Respirator)

Caption: Hierarchy of controls for managing exposure to this compound.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.

Safe Handling Practices
  • Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[3] Use appropriate tools for transferring the solid, such as a spatula or powder funnel.

  • Grounding: When transferring large quantities of the powder, equipment should be grounded to prevent static discharge, which could ignite airborne dust.

  • Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Requirements
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]

  • Environment: Store in a cool, dry, and well-ventilated place.[5][7] Protect from direct sunlight and moisture.[7]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Reactivity and Incompatibility: Understanding Potential Hazards

This compound is stable under recommended storage conditions.[5] However, its functional groups can participate in hazardous reactions.

Incompatibility with Strong Oxidizing Agents

The primary chemical incompatibility to be aware of is with strong oxidizing agents. The phenol and primary alcohol groups in this compound can be readily oxidized, potentially leading to an exothermic reaction and the generation of hazardous byproducts. Contact with potent oxidizers like permanganates or nitric acid should be strictly avoided.

Thermal Decomposition

Upon heating to decomposition, this compound can release toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5] Therefore, any process involving heating of this compound should be conducted in a well-ventilated fume hood.

Decomposition_Pathway LT L-Tyrosinol Hydrochloride Heat High Temperature LT->Heat Thermal Decomposition Products Hazardous Decomposition Products COx Carbon Oxides (CO, CO₂) Products->COx NOx Nitrogen Oxides (NOx) Products->NOx HCl Hydrogen Chloride (HCl) Products->HCl

Caption: Thermal decomposition pathway of this compound.

Experimental Protocol: Synthesis of a Chiral Ligand from this compound

The following is a representative, safety-integrated protocol for the synthesis of a chiral ligand, illustrating the practical application of the safety principles discussed. This protocol is for informational purposes and should be adapted and reviewed as part of a comprehensive laboratory-specific risk assessment.

Objective

To synthesize a chiral Schiff base ligand from this compound and salicylaldehyde.

Materials and Reagents
  • This compound

  • Salicylaldehyde

  • Triethylamine

  • Anhydrous Ethanol

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology with Integrated Safety Precautions
  • Preparation (in a chemical fume hood):

    • Safety Causality: All manipulations of this compound powder and volatile reagents (triethylamine, ethanol, salicylaldehyde) are performed in a fume hood to prevent inhalation of dust and vapors.

    • Don appropriate PPE: safety glasses with side shields, nitrile gloves, and a lab coat.

    • Set up a round-bottom flask with a magnetic stir bar.

  • Neutralization of this compound:

    • Safety Causality: Triethylamine is a corrosive and flammable base used to deprotonate the amine hydrochloride, liberating the free amine for reaction. It should be handled with care to avoid skin and eye contact.

    • To the flask, add this compound (1 equivalent).

    • Add anhydrous ethanol to dissolve the solid.

    • Slowly add triethylamine (1.1 equivalents) dropwise while stirring. An exothermic reaction may occur.

  • Schiff Base Formation:

    • Safety Causality: Salicylaldehyde is a combustible liquid and an irritant. The reaction is monitored to ensure it proceeds as expected.

    • To the stirred solution, add salicylaldehyde (1 equivalent) dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Safety Causality: Anhydrous sodium sulfate is used as a drying agent. Proper filtration techniques minimize exposure to the product and solvent.

    • Once the reaction is complete, add anhydrous sodium sulfate to the mixture to remove any water.

    • Filter the mixture to remove the sodium sulfate and any precipitated triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Safety Causality: Purification by column chromatography involves the use of solvents. The process should be conducted in a well-ventilated area.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Emergency Procedures: Preparedness and Response

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Spill and Leak Procedures
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container.[5] Prevent the spill from entering drains.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[5] It should be treated as hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Conclusion: A Culture of Continuous Safety Improvement

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and a steadfast commitment to safety protocols. This guide has provided a comprehensive framework for its handling, from initial hazard identification to emergency response. By integrating the "why" behind each precaution with the "how," we empower researchers to not only follow procedures but to think critically about the risks involved in their work. A proactive and informed approach to chemical safety is not a barrier to innovation but rather the essential scaffolding upon which scientific progress is built.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Tyrosinol hydrochloride is a chiral amino alcohol and a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and complex bioactive molecules. Its structural integrity under various stress conditions is paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. We delve into the core analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline a systematic approach to forced degradation studies as mandated by international regulatory guidelines. This document is designed not only to present known data but also to serve as a methodological blueprint for researchers to generate a complete stability profile, thereby facilitating robust formulation development and defining appropriate storage conditions.

Introduction and Physicochemical Profile

Understanding the intrinsic stability of a pharmaceutical intermediate like this compound is a foundational requirement in drug development. Stability testing provides critical information on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This knowledge is essential for developing stable formulations, selecting appropriate packaging, and establishing a valid shelf-life.

This compound, the hydrochloride salt of L-Tyrosinol, is valued for its defined chirality and versatile functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl group—making it a key building block in peptide chemistry and asymmetric synthesis.

Core Physicochemical Properties

A baseline understanding of the material's properties is the first step in any stability investigation.

PropertyValueReference(s)
Chemical Name (S)-2-Amino-3-(4-hydroxyphenyl)-1-propanol hydrochloride
Synonyms L-Tyr-ol·HCl
CAS Number 87745-27-5
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.67 g/mol
Appearance White to off-white crystalline powder
Melting Point 160 - 170 °C
Solubility Soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Storage Store at 0-8 °C in a cool, dry place under an inert atmosphere.

Thermal Analysis: TGA and DSC

Thermal analysis techniques are indispensable for probing the intrinsic thermal stability of a compound. They provide quantitative data on decomposition temperatures, phase transitions, and melting behavior.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, this technique is crucial for identifying the temperature at which decomposition begins and quantifying the mass loss associated with different degradation steps. The expected initial mass loss could correspond to the liberation of hydrogen chloride, followed by the decomposition of the organic L-Tyrosinol moiety at higher temperatures.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Analysis Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. Plot the results as percent weight loss vs. temperature (TGA curve) and the derivative of weight loss vs. temperature (DTG curve).

TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and decomposition. For this compound, DSC is used to accurately determine its melting point and enthalpy of fusion, and to detect any decomposition that occurs concurrently with or immediately following melting. The literature value for the melting point is in the range of 160-170 °C, which should be observed as a sharp endothermic peak. A broad exothermic event following the melt would indicate decomposition.

It is important to distinguish this compound from the related compound L-tyrosine hydrochloride, which exhibits a higher melting point of around 230 °C and is thermally stable up to that temperature.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

  • Analysis Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (20-50 mL/min).

    • Equilibrate the cell at 30 °C.

    • Heat the sample from 30 °C to a temperature well above the expected melt (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is a DSC thermogram.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibrate Calibrate DSC with Indium Weigh Weigh 2-5 mg Sample in Al pan Calibrate->Weigh Load Load Sample & Reference Pans Weigh->Load Purge Purge with N2 Load->Purge Heat Heat 30-250°C @ 10°C/min Purge->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Determine Melting Point (Tm) & Enthalpy (ΔH) Record->Analyze

DSC Experimental Workflow.

Forced Degradation (Stress Testing) Framework

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the drug substance.

Forced_Degradation_Overview cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Analysis Analyze via Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Dry Heat Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API L-Tyrosinol HCl (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Profile Degradation Profile & Pathway Elucidation Analysis->Profile

Forced Degradation Workflow Overview.
Hydrolytic Degradation (Acid & Base)

Expertise & Causality: Hydrolysis is a common degradation pathway. This compound is subjected to acidic and basic conditions to determine its susceptibility to pH-dependent degradation. The phenolic hydroxyl, primary alcohol, and amine groups could all be involved in or influenced by acid/base-catalyzed reactions.

  • Sample Preparation: Prepare stock solutions of this compound at a concentration of approximately 1 mg/mL.

  • Acid Stress:

    • To one aliquot, add an equal volume of 0.1 M hydrochloric acid.

    • Store the solution at room temperature and in the dark.

    • If no degradation is observed after 24-48 hours, the study can be repeated at an elevated temperature (e.g., 60 °C) or with a higher acid concentration (e.g., 1 M HCl).

  • Base Stress:

    • To a separate aliquot, add an equal volume of 0.1 M sodium hydroxide.

    • Store under the same conditions as the acid stress sample.

    • Monitor for degradation and adjust conditions (temperature, base concentration) as necessary.

  • Sampling & Analysis: Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples (base for acid-stressed, acid for base-stressed) before immediate analysis by a stability-indicating HPLC method.

Oxidative Degradation

Expertise & Causality: The phenolic hydroxyl group in this compound is a primary target for oxidation, potentially leading to the formation of quinone-type structures or other colored degradants. Hydrogen peroxide is a commonly used oxidizing agent for these studies.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound.

  • Oxidative Stress:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Withdraw samples at various time points. The reaction does not typically require quenching before HPLC analysis.

Thermal and Photolytic Degradation

Expertise & Causality: These studies assess the stability of the solid material and solutions when exposed to heat and light, respectively, simulating potential storage and handling excursions.

  • Sample Preparation: Place a thin layer of solid this compound powder in an open container.

  • Thermal Stress: Store the container in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 5 days).

  • Sampling & Analysis: At the end of the period, dissolve a known quantity of the stressed solid in a suitable solvent for HPLC analysis.

  • Sample Preparation: Prepare both a solid sample (as above) and a 1 mg/mL solution.

  • Photolytic Stress: Expose the samples to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines. A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the light-exposed and dark control samples by HPLC.

Stability-Indicating Method Development (HPLC)

A validated, stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose.

Expertise & Causality: The key to a stability-indicating method is achieving adequate chromatographic resolution between the parent peak (this compound) and all peaks corresponding to degradation products. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.

HPLC_Method_Dev Start Start: Analyze Stressed Samples Screen Screen Columns & Mobile Phases (e.g., C18, Phenyl-Hexyl) Start->Screen Optimize Optimize Gradient, Flow Rate, Temp. Screen->Optimize Check Check Resolution (Rs > 2) & Peak Purity (PDA)? Optimize->Check Check->Screen No Validate Validate Method (ICH Q2) Check->Validate Yes End Final Stability-Indicating Method Validate->End

HPLC Method Development Workflow.
  • Sample Preparation: Create a cocktail mixture of the parent this compound solution and small aliquots from each of the forced degradation studies where degradation was observed.

  • Initial Screening:

    • Column: Start with a robust reversed-phase column, such as a C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient would be 5% to 95% B over 20-30 minutes.

    • Detection: Use a PDA detector set to monitor a range of wavelengths, with a specific wavelength (e.g., 227 nm or 275 nm, based on the UV spectrum of L-Tyrosinol) for quantification.

  • Method Optimization: Adjust the gradient slope, mobile phase pH, column temperature, and flow rate to achieve baseline separation of all peaks.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Degradation Profile and Pathway Elucidation

By combining the data from all stress studies, a comprehensive degradation profile can be constructed. The HPLC chromatograms will reveal the number of degradation products formed under each condition. While a definitive structural elucidation requires advanced techniques like LC-MS/MS and NMR, a hypothetical pathway can be proposed based on the known reactivity of the molecule's functional groups.

Hypothetical Degradation Pathways
  • Oxidation: The phenol group is susceptible to oxidation, potentially forming a catechol intermediate and subsequently a quinone.

  • Dimerization/Polymerization: Oxidative or thermal stress could lead to the formation of dimers or oligomers, particularly through reactions involving the phenol group.

  • Reactions involving the amine/alcohol: Under harsh hydrolytic or thermal conditions, side reactions involving the amino alcohol moiety are possible, although less likely than reactions at the phenolic ring.

Degradation_Pathway Ltyrosinol Quinone Quinone-type Products Ltyrosinol->Quinone Oxidation (H₂O₂) Dimer Dimerization Products Ltyrosinol->Dimer Thermal/Oxidative Stress Other Other Minor Degradants Ltyrosinol->Other Acid/Base Hydrolysis

Hypothetical Degradation Pathways for L-Tyrosinol.
Summary of Expected Degradation Behavior

Stress ConditionExpected Degradation LevelPotential Major Degradants
Acid Hydrolysis (0.1 M HCl, 60°C) Low to ModerateMinor products from side reactions
Base Hydrolysis (0.1 M NaOH, RT) Moderate to HighProducts of phenol oxidation/rearrangement
Oxidation (3% H₂O₂, RT) HighQuinone-type and polymerized products
Thermal (Solid, 80°C) LowOxidative and dimerization products
Photolytic (ICH Q1B) Low to ModerateColored degradants from phenol oxidation

Conclusion and Recommendations

This guide provides a comprehensive scientific framework for the systematic evaluation of the thermal stability and degradation profile of this compound. The inherent thermal stability is primarily defined by its melting point of 160-170 °C, with decomposition likely occurring at or above this temperature. Forced degradation studies reveal a particular susceptibility to oxidative and alkaline conditions, likely targeting the phenolic hydroxyl group.

Recommendations for Researchers:

  • Storage: this compound should be stored in well-sealed containers under an inert atmosphere, protected from light, and at refrigerated temperatures (0-8 °C) to minimize degradation.

  • Formulation: During formulation development, care must be taken to avoid alkaline pH conditions and the inclusion of excipients with oxidative potential. The use of antioxidants may be beneficial.

  • Analytical: A validated, stability-indicating HPLC method, as outlined herein, is mandatory for quality control, release testing, and long-term stability studies of any formulation containing L-Tyrosinol or its derivatives.

By following the methodologies described, researchers and drug development professionals can build a robust understanding of the stability of this compound, ensuring the development of safe, stable, and effective pharmaceutical products.

Methodological & Application

Application Note: L-Tyrosinol Hydrochloride as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Tyrosinol hydrochloride is a highly valuable, multi-functional chiral building block derived from the natural amino acid L-tyrosine. Its structure, featuring a primary amine, a primary alcohol, and a phenol moiety on a single stereogenic center, makes it an exceptionally versatile precursor for a wide range of applications in asymmetric synthesis. This guide provides an in-depth overview of this compound, detailing its role in the synthesis of chiral ligands and auxiliaries, and its application in asymmetric catalysis—a cornerstone of modern pharmaceutical development.[1] We present detailed protocols, mechanistic insights, and data to empower researchers in leveraging this compound for the stereoselective synthesis of complex molecules.

Introduction: The Strategic Value of L-Tyrosinol

The precise control of stereochemistry is a critical challenge in chemical synthesis, particularly in the pharmaceutical industry, where the biological activity of a drug molecule is often exclusive to a single enantiomer.[2] Asymmetric catalysis provides an elegant solution, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically pure product.[3][4] The efficacy of these catalysts hinges on the design of their chiral ligands, which orchestrate the stereochemical outcome of a reaction.

L-Tyrosinol, with its inherent (S)-configuration, serves as an ideal starting material or "chiral pool" precursor for such ligands.[1] Its rigid aromatic ring and multiple coordination points (amine, alcohol, and phenol) allow for the construction of well-defined, sterically demanding environments essential for high enantioselectivity. This document will explore the practical applications of its stable hydrochloride salt.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid that is more stable and easier to handle than its free base form. Proper storage and handling are crucial for maintaining its integrity.

PropertyValueSource
CAS Number 87745-27-5[5]
Molecular Formula C₉H₁₄ClNO₂[1][5]
Molecular Weight 203.67 g/mol [5]
Melting Point 161-165 °C[6]
Optical Rotation [α]²²/D ~ -18° (c=1 in H₂O)[5]
Solubility Soluble in water, DMSO, methanol.[5][6]
Storage Store in a cool, dry place under an inert atmosphere.[5][6]

Safety Note: this compound may cause skin, eye, and respiratory irritation.[5] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask in a well-ventilated area.

Core Applications in Asymmetric Synthesis

The trifunctional nature of L-Tyrosinol allows it to be incorporated into diverse molecular architectures. Its primary applications fall into two major categories: as a precursor for chiral ligands and as a chiral auxiliary.

Synthesis of Chiral Ligands

Chiral ligands are the workhorses of asymmetric catalysis.[7] L-Tyrosinol is an excellent scaffold for C₂-symmetric and non-symmetric ligands, which are widely used in transition metal-catalyzed reactions. A prominent class of ligands synthesized from β-amino alcohols like L-Tyrosinol are chiral oxazolines .[8]

Causality: The oxazoline ring provides a sterically defined pocket and a nitrogen atom for metal coordination. When L-Tyrosinol is used, the 4-position of the oxazoline ring bears a (hydroxyphenyl)methyl group with a defined (S)-stereochemistry. This fixed stereocenter effectively biases the coordination of the substrate to the metal center, leading to the preferential formation of one enantiomer of the product.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General workflow from chiral pool to final product.

Application as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct a reaction stereoselectively.[9][10] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Causality: L-Tyrosinol can be attached to a prochiral substrate (e.g., via an amide or ester linkage). The inherent chirality and steric bulk of the tyrosinol moiety block one face of the reactive center on the substrate, forcing an incoming reagent to attack from the less hindered face. This substrate-control strategy is highly effective for reactions like stereoselective alkylations or aldol additions.[9][] The development of such auxiliaries was a foundational concept in modern asymmetric synthesis, pioneered by researchers like E.J. Corey and D.A. Evans.[9][10]

Protocol: Synthesis of a Chiral (S)-4-((4-hydroxyphenyl)methyl)-2-phenyloxazoline Ligand

This protocol details a reliable method for synthesizing a chiral oxazoline from this compound and benzonitrile. The synthesis of oxazolines from amino alcohols is a fundamental transformation in ligand chemistry.[12] While various methods exist, including microwave-assisted protocols[8], this procedure follows a well-established two-step pathway suitable for standard laboratory equipment.

dot graph G { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

}

Caption: Two-step synthesis of a chiral oxazoline ligand.

Materials and Reagents
ReagentM.W.AmountMolesNotes
L-Tyrosinol HCl203.672.04 g10.0 mmolStarting Material
Sodium Hydroxide40.000.40 g10.0 mmolFor neutralization
Benzonitrile103.121.1 mL10.5 mmolReagent & Solvent
Zinc Chloride (anhydrous)136.30136 mg1.0 mmolLewis Acid Catalyst
Dichloromethane (DCM)-~50 mL-For extraction
Saturated NaHCO₃-~30 mL-For washing
Brine-~30 mL-For washing
Anhydrous MgSO₄-~2 g-For drying
Step-by-Step Procedure

Part A: Generation of L-Tyrosinol Free Base

  • Dissolve this compound (2.04 g, 10.0 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (0.40 g, 10.0 mmol) in 10 mL of water dropwise with stirring. Monitor the pH to ensure it reaches ~9-10.

  • Extract the aqueous solution with dichloromethane (3 x 15 mL). The free base has limited water solubility and will partition into the organic layer.

  • Combine the organic extracts, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield L-Tyrosinol as a white solid. Do not overheat. Proceed immediately to the next step.

Part B: Oxazoline Synthesis

  • To the flask containing the crude L-Tyrosinol, add benzonitrile (1.1 mL, 10.5 mmol) and anhydrous zinc chloride (136 mg, 1.0 mmol).

    • Scientific Rationale: Zinc chloride acts as a Lewis acid, activating the nitrile carbon towards nucleophilic attack by the amino group of L-Tyrosinol. This catalytic approach is common in modern organic synthesis.[12]

  • Equip the flask with a reflux condenser and heat the mixture to 120-130 °C in an oil bath under a nitrogen atmosphere.

  • Maintain the temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, dissolve the residue in dichloromethane (20 mL).

  • Wash the organic solution with saturated aqueous NaHCO₃ (2 x 15 mL) to remove the catalyst and any unreacted starting material.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product is typically a viscous oil or semi-solid.

  • Purification: Purify by column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 4:1 to 1:1).

  • Expected Yield: 65-80%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC can be used to verify the enantiomeric integrity if required.

Case Study: Application in Asymmetric Catalysis

The newly synthesized chiral oxazoline ligand can be complexed with a metal precursor (e.g., Cu(OTf)₂, Pd(OAc)₂) to form an active catalyst. These catalysts are highly effective in a range of transformations, including:

  • Diels-Alder Reactions: Creating multiple stereocenters in a single step.

  • Allylic Alkylations: Forming chiral C-C bonds.[7]

  • Hydrogenations: Producing chiral alcohols or amines.[13]

The combination of a chiral ligand with a metal catalyst offers a powerful strategy for synthesizing enantiomerically pure compounds, which is a key goal in the development of new pharmaceuticals and fine chemicals.[3][14] The modularity of this approach—where the ligand, metal, and substrate can all be varied—allows for extensive optimization to achieve high yields and enantioselectivities.[15]

Conclusion

This compound is a cost-effective and highly versatile chiral building block. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the synthesis of sophisticated chiral ligands and auxiliaries. The protocols and principles outlined in this guide demonstrate its utility in asymmetric synthesis, empowering chemists to construct complex chiral molecules with high levels of stereocontrol, which is fundamental to advancing drug discovery and material science.[1][16]

References

Application Notes and Protocols: The Strategic Use of L-Tyrosinol Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, making stereochemical control a critical objective in synthesis. L-Tyrosinol hydrochloride, a chiral amino alcohol derived from the naturally abundant and economical amino acid L-tyrosine, has emerged as a powerhouse chiral building block.[1][2] Its inherent chirality, coupled with three distinct and versatile functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl group—renders it an invaluable starting material for creating complex molecular architectures.[3][4]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causal-driven strategies behind employing this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the construction of β-adrenergic blocking agents and oxazolidinone antibiotics.

Part 1: A Chiral Foundation for β-Blocker Synthesis

Scientific Rationale & Field Insights: Beta-blockers (β-blockers) are a cornerstone class of drugs for managing cardiovascular diseases.[5] A common structural motif in many of these compounds is a (S)-1-(aryloxy)-3-(alkylamino)-2-propanol core. The stereochemistry of the secondary alcohol is crucial for therapeutic efficacy. L-Tyrosinol provides a direct, enantiopure template for this critical chiral center, circumventing the need for challenging asymmetric syntheses or inefficient chiral resolutions. The synthetic strategy hinges on transforming the amino alcohol moiety of L-Tyrosinol into the desired amino-propanol side chain.

General Synthetic Workflow for β-Blocker Intermediates

The following diagram outlines the strategic conversion of this compound into a core intermediate suitable for β-blocker synthesis. This pathway leverages the native chirality of the starting material to set the key stereocenter.

G A L-Tyrosinol Hydrochloride B N-Protection (e.g., Boc Anhydride) A->B C N-Boc-L-Tyrosinol B->C D Conversion of Alcohol to Leaving Group (e.g., Tosylation) C->D E Protected Tosylate Intermediate D->E F Base-Mediated Intramolecular Cyclization E->F G Chiral Aryl Oxirane Intermediate F->G H Nucleophilic Ring-Opening with Target Amine (e.g., R-NH2) G->H I Protected β-Amino Alcohol H->I J N-Deprotection (e.g., Acidic Conditions) I->J K Final Chiral β-Amino Alcohol (β-Blocker Core) J->K

Caption: General workflow for synthesizing a chiral β-amino alcohol from L-Tyrosinol.

Protocol 1: Synthesis of a Chiral (S)-Aryl Oxirane Intermediate

This protocol details the conversion of this compound to a pivotal chiral epoxide, which can be subsequently opened by various amines to generate a library of β-blocker candidates.

Materials & Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • N-Protection:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir until the solid dissolves. Cool the solution to 0 °C.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The Boc group protects the nucleophilic amine from participating in subsequent reactions, directing reactivity to the hydroxyl groups.[6] TEA neutralizes the hydrochloride salt and the acid generated during the reaction.

    • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Tyrosinol.

  • Selective Tosylation of the Primary Alcohol:

    • Dissolve N-Boc-L-Tyrosinol (1.0 eq) in pyridine at 0 °C.

    • Add TsCl (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 4-6 hours.

    • Causality: The primary alcohol is sterically more accessible and kinetically favored for tosylation over the secondary phenolic hydroxyl group. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

    • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with cold 1M HCl (until pyridine odor is gone), saturated NaHCO₃, and brine. Dry and concentrate to obtain the tosylated intermediate.

  • Epoxide Formation (Intramolecular Williamson Ether Synthesis):

    • Dissolve the tosylated intermediate (1.0 eq) in THF or MeOH.

    • Add a base such as K₂CO₃ (3.0 eq) or NaH (1.2 eq, used at 0 °C).

    • Stir the reaction at room temperature for 6-12 hours.

    • Causality: The base deprotonates the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, displacing the tosylate group to form the stable three-membered oxirane (epoxide) ring. This locks in the stereochemistry derived from L-Tyrosinol.

    • Work-up: Filter off the base. Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-N-Boc-protected aryl oxirane.

StepKey ReagentsSolventTypical Temp.Typical TimeExpected Yield
1. N-Protection (Boc)₂O, TEADCM0 °C to RT12-16 h>95%
2. Tosylation TsCl, PyridinePyridine0 °C4-6 h80-90%
3. Epoxidation K₂CO₃ or NaHTHF or MeOHRT6-12 h85-95%

Part 2: Accessing the Oxazolidinone Core for Modern Antibiotics

Scientific Rationale & Field Insights: Oxazolidinones, such as Linezolid, represent a critical class of synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria.[7] The core of these drugs is a 2-oxazolidinone ring, and the stereochemistry at the C5 position is vital for antibacterial activity. L-Tyrosinol, with its 1,2-amino alcohol structure, is an ideal precursor for a direct and stereospecific cyclization to form this heterocyclic core.

Cyclization to the Oxazolidinone Core

This diagram illustrates the direct conversion of the 1,2-amino alcohol functionality within L-Tyrosinol into the foundational oxazolidinone ring system.

G cluster_0 Reaction Mechanism A L-Tyrosinol B Carbonylating Agent (e.g., CDI, Triphosgene) + Base A->B C Intramolecular Cyclization B->C D (S)-5-(4-hydroxybenzyl) oxazolidin-2-one C->D

Caption: Cyclization of L-Tyrosinol to form the chiral oxazolidinone core.

Protocol 2: Synthesis of (S)-5-(4-hydroxybenzyl)oxazolidin-2-one

This protocol provides a method for the efficient cyclization of L-Tyrosinol to its corresponding oxazolidinone, a key intermediate for further elaboration into antibiotic candidates.

Materials & Reagents:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • A suitable base (e.g., NaH, K₂CO₃) if starting from the free base, or TEA if starting from the hydrochloride.

  • Anhydrous THF or Acetonitrile

  • Standard glassware for organic synthesis under inert atmosphere

Step-by-Step Methodology:

  • Preparation of L-Tyrosinol Free Base (if starting from hydrochloride):

    • Dissolve this compound in a minimal amount of water and add a stoichiometric amount of a base like NaHCO₃ or NaOH to adjust the pH to ~9-10.

    • Extract the aqueous layer multiple times with ethyl acetate or a similar organic solvent.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the L-Tyrosinol free base. This step is crucial to ensure the amine is nucleophilic.

  • Cyclization Reaction:

    • Dissolve L-Tyrosinol free base (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C.

    • Add CDI (1.1 eq) portion-wise over 30 minutes. A precipitate may form.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Causality: CDI acts as a safe and effective phosgene equivalent.[8] It first reacts with the more nucleophilic amine to form an imidazole carbamate intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group displaces the imidazole, closing the five-membered ring to form the thermodynamically stable oxazolidinone.

    • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel chromatography to yield the pure oxazolidinone.

ParameterReagentsSolventTemperatureTimeExpected Yield
Cyclization L-Tyrosinol, CDIAnhydrous THF0 °C to Reflux4-8 h75-85%

Part 3: Conceptual Application as a Chiral Auxiliary

Scientific Principle: Beyond its role as a direct building block, the rigid, chiral scaffold of a tyrosinol-derived oxazolidinone can be used as a chiral auxiliary. A chiral auxiliary is a molecular fragment that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, it is cleaved and can often be recovered.[9][] This strategy, pioneered by researchers like David Evans, is a foundational concept in asymmetric synthesis.[11]

The Chiral Auxiliary Logic Cycle

The diagram below illustrates the fundamental principle of using a recoverable chiral auxiliary to induce stereoselectivity.

G A Prochiral Substrate B Attach Chiral Auxiliary A->B C Diastereomeric Intermediate B->C D Stereoselective Reaction C->D E New Chiral Center (Diastereomerically Enriched) D->E F Cleave Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

Caption: The logical cycle of asymmetric synthesis using a chiral auxiliary.

Conceptual Protocol: Asymmetric Alkylation

Here, the oxazolidinone synthesized in Protocol 2 could be used to direct the alkylation of a carboxylic acid derivative.

  • Attachment: N-acylate the (S)-5-(4-hydroxybenzyl)oxazolidin-2-one with a prochiral acyl chloride (e.g., propionyl chloride) to form an N-acyloxazolidinone.

  • Stereoselective Reaction:

    • Form a specific (Z)-enolate using a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) and a Lewis acid.

    • The bulky benzyl group at the C5 position of the auxiliary sterically blocks one face of the enolate.

    • Addition of an electrophile (e.g., benzyl bromide) will occur preferentially from the less hindered face, creating a new stereocenter with high diastereoselectivity.

  • Cleavage: The newly synthesized chiral acyl group can be cleaved from the auxiliary via hydrolysis (e.g., with LiOH/H₂O₂) to yield a chiral carboxylic acid, or via reduction (e.g., with LiBH₄) to yield a chiral primary alcohol. The tyrosinol-derived auxiliary can then be recovered and reused.

Conclusion: this compound is far more than a simple amino acid derivative; it is a strategic asset in pharmaceutical synthesis. Its ready availability from the chiral pool provides an economical and reliable source of stereochemistry.[12] As demonstrated, it serves as a robust starting material for the enantioselective synthesis of key pharmaceutical intermediates for classes like β-blockers and oxazolidinones.[3] The principles and protocols outlined herein provide a framework for leveraging the unique structural features of L-Tyrosinol to accelerate the development of complex, enantiomerically pure drug candidates.

References

Application Notes & Protocols: L-Tyrosinol Hydrochloride as a Versatile Chiral Precursor for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The demand for enantiomerically pure compounds in drug discovery remains a critical driver of innovation, as stereochemistry often dictates therapeutic efficacy and safety. L-Tyrosinol hydrochloride, a chiral amino alcohol derived from the natural amino acid L-tyrosine, has emerged as an invaluable building block in medicinal chemistry. Its well-defined stereocenter and trifunctional nature—a primary amine, a primary alcohol, and a phenol—provide a synthetically versatile scaffold for creating diverse and complex molecular architectures. This guide details the strategic application of this compound as a precursor for novel anticancer agents, explaining the chemical rationale behind synthetic choices and providing detailed protocols for the synthesis and evaluation of promising derivatives.

Introduction: The Strategic Value of L-Tyrosinol in Anticancer Drug Design

This compound (CAS: 87745-27-5) offers a unique combination of structural features that make it an ideal starting material for anticancer drug development:

  • Inherent Chirality: The molecule possesses a single, stable stereocenter (S-configuration). This is crucial as the biological activity of many drugs is dependent on a specific enantiomer, which ensures precise interaction with chiral biological targets like enzymes and receptors.

  • Orthogonal Functional Groups: The primary amine, primary alcohol, and phenolic hydroxyl groups exhibit different reactivities, allowing for selective and sequential modification. This orthogonality is key to building complex molecules in a controlled manner.

  • Biomimetic Scaffold: As a derivative of a natural amino acid, the tyrosinol backbone can be recognized by biological systems, potentially improving cell uptake or acting as a carrier moiety to deliver cytotoxic agents to target cells, such as hormone-dependent breast cancer cells.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 87745-27-5
Molecular Formula C₉H₁₄ClNO₂
Appearance White to off-white crystalline powder
Chirality L-configuration (S-enantiomer)
Functional Groups Primary Amine, Primary Alcohol, Phenol-

Synthetic Strategies: From Precursor to Potent Anticancer Agent

The true power of L-Tyrosinol lies in its synthetic adaptability. Different functional handles can be leveraged to generate distinct classes of compounds with potential anticancer activity, including chiral oxazolines, kinase inhibitor scaffolds, and targeted drug conjugates.

G cluster_0 This compound cluster_1 Synthetic Pathways cluster_2 Potential Anticancer Applications start L-Tyrosinol (Amine, Alcohol, Phenol) oxazoline Chiral Oxazoline Derivatives start->oxazoline Intramolecular Cyclization conjugate Drug Conjugates (e.g., Chlorambucil) start->conjugate N-Acylation or O-Alkylation kinase Kinase Inhibitor Scaffolds start->kinase Heterocycle Formation app1 Targeting Tumor Microtubules oxazoline->app1 app2 Targeted Chemotherapy conjugate->app2 app3 Inhibition of Signal Transduction (e.g., RTKs) kinase->app3

Use of L-Tyrosinol hydrochloride derivatives in organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of L-Tyrosinol Hydrochloride Derivatives in Asymmetric Organocatalysis

Introduction: The Emergence of Chiral Amino Alcohol Catalysts

The field of asymmetric organocatalysis has become a third pillar in synthetic chemistry, standing alongside biocatalysis and metal catalysis.[1] Organocatalysts, which are small, metal-free organic molecules, offer a more sustainable and often less sensitive alternative for the synthesis of chiral molecules.[2] Among the diverse array of organocatalysts, those derived from natural amino acids have proven exceptionally versatile and effective.[3] L-proline, for instance, is a canonical example, catalyzing a wide range of transformations through enamine and iminium ion intermediates.[4][5]

Building on this foundation, derivatives of chiral amino alcohols like prolinol have demonstrated superior performance, overcoming some of proline's limitations such as poor solubility in non-polar solvents and the need for high catalyst loadings.[6] This guide focuses on the application of derivatives of L-Tyrosinol, a chiral amino alcohol readily accessible from the amino acid L-tyrosine. The unique structure of L-Tyrosinol, featuring a primary amine, a primary alcohol, and a phenol side chain, provides a rich scaffold for designing multifunctional organocatalysts capable of inducing high stereoselectivity.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides the scientific rationale behind catalyst design, detailed experimental protocols for key asymmetric transformations, and insights into the mechanistic underpinnings of these reactions.

PART 1: Design and Synthesis of a Representative L-Tyrosinol-Derived Organocatalyst

Catalyst Design Rationale: The Power of Multifunctionality

The efficacy of many organocatalysts stems from their ability to act as bifunctional or multifunctional agents, simultaneously activating both the nucleophile and the electrophile.[7] For L-Tyrosinol, derivatization is key to unlocking its full potential. A common strategy, borrowed from the highly successful diarylprolinol silyl ether catalysts (Hayashi-Jørgensen catalysts), involves silylating the hydroxyl group.

This modification serves several purposes:

  • Steric Shielding: The bulky silyl group (e.g., trimethylsilyl or triisopropylsilyl) creates a defined steric environment around the catalytic center, effectively blocking one face of the reactive intermediate and directing the approach of the substrate.

  • Enhanced Solubility: The lipophilic silyl group improves the catalyst's solubility in a broader range of organic solvents, enhancing its versatility.[6]

  • Prevents Unwanted Reactivity: Masking the hydroxyl group prevents it from acting as a competing nucleophile or interfering with the catalytic cycle.

The primary amine remains the core catalytic moiety, responsible for forming enamine or iminium ion intermediates with carbonyl substrates. The phenolic hydroxyl group on the aromatic side chain can serve as a hydrogen-bond donor, further organizing the transition state and enhancing enantioselectivity.

Protocol: Synthesis of (S)-2-amino-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)-1-((triisopropylsilyl)oxy)propane

This protocol details a representative two-step synthesis starting from this compound. It involves the protection of both hydroxyl groups, with the more sterically accessible primary alcohol protected by a bulky triisopropylsilyl (TIPS) group and the phenolic hydroxyl by a tert-butyldimethylsilyl (TBDMS) group.

Workflow for Catalyst Synthesis

G L-Tyrosinol_HCl L-Tyrosinol Hydrochloride Reagents1 TBDMS-Cl, TIPS-Cl, Imidazole, DMF L-Tyrosinol_HCl->Reagents1 Reaction Protected_Intermediate Fully Protected L-Tyrosinol Derivative Reagents1->Protected_Intermediate Purification Reagents2 Boc Anhydride, Base Protected_Intermediate->Reagents2 Reaction Final_Catalyst Final L-Tyrosinol-Derived Organocatalyst Boc_Protected N-Boc Protected Intermediate Reagents2->Boc_Protected Boc_Protected->Final_Catalyst Deprotection (if needed)

Caption: Synthetic workflow for the L-Tyrosinol-derived organocatalyst.

Materials:

  • This compound

  • Triisopropylsilyl chloride (TIPS-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

  • Base Addition: Add imidazole (4.5 eq) to the suspension and stir until the solution becomes clear.

  • Silylation: Cool the solution to 0 °C in an ice bath. Add TBDMS-Cl (1.2 eq) dropwise, followed by the dropwise addition of TIPS-Cl (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final catalyst.

PART 2: Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation. Organocatalytic, direct asymmetric aldol reactions often proceed via an enamine mechanism, mimicking Class I aldolase enzymes.[8][9]

Mechanistic Rationale

The L-Tyrosinol-derived catalyst reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. The HOMO of this enamine is higher in energy than that of the ketone, making it more nucleophilic.[3] The catalyst's bulky silyl group blocks one face of the enamine, while the phenolic -OH can form a hydrogen bond with the aldehyde's carbonyl group, activating it and fixing its orientation. This dual activation and steric control leads to a highly organized, chair-like transition state, resulting in high diastereo- and enantioselectivity.[5]

Catalytic Cycle for the Asymmetric Aldol Reaction

G Catalyst Tyrosinol Catalyst (R-NH2) Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium_TS Iminium Intermediate (Transition State) Enamine->Iminium_TS + Aldehyde Aldehyde Aldehyde Adduct Aldol Adduct Iminium_TS->Adduct + H2O (Hydrolysis) Adduct->Catalyst releases

Caption: Proposed catalytic cycle for the enamine-based aldol reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

  • (S)-2-amino-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)-1-((triisopropylsilyl)oxy)propane (Catalyst)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: To a vial, add the L-Tyrosinol-derived catalyst (0.1 eq, 10 mol%).

  • Reagents: Add anhydrous toluene, followed by cyclohexanone (10 eq).

  • Initiation: Add 4-nitrobenzaldehyde (1.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a few drops of 1 M HCl.

  • Purification: Concentrate the mixture and purify directly by flash column chromatography on silica gel to afford the desired aldol product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results

The performance of amino alcohol-derived catalysts in aldol reactions is well-documented.[10] High yields and stereoselectivities are expected.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
120Toluene2495>95:598
210Toluene4892>95:598
310CH₂Cl₂488590:1095
410THF727888:1292

PART 3: Application in Asymmetric Michael Additions

The Michael addition is a powerful method for forming C-C bonds via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalytic versions often utilize iminium ion or enamine activation.[11]

Mechanistic Rationale

For the addition of an aldehyde to a nitroalkene, the catalyst first forms an enamine with the aldehyde. This enamine then acts as the nucleophile, attacking the electron-deficient nitroalkene. The catalyst's steric bulk directs the attack to one face of the nitroalkene, establishing the new stereocenters. Subsequent hydrolysis of the resulting iminium intermediate releases the product and regenerates the catalyst.[6][12]

Catalytic Cycle for the Asymmetric Michael Addition

G Catalyst Tyrosinol Catalyst (R-NH2) Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Addition_Intermediate Addition Intermediate (Iminium) Enamine->Addition_Intermediate + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct Addition_Intermediate->Product + H2O (Hydrolysis) Product->Catalyst releases

Caption: Proposed enamine activation cycle for the Michael addition.

Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • (S)-2-amino-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)-1-((triisopropylsilyl)oxy)propane (Catalyst)

  • Benzoic acid (co-catalyst)

  • Propanal

  • trans-β-Nitrostyrene

  • Chloroform (CHCl₃), anhydrous

Procedure:

  • Setup: In a vial, dissolve the L-Tyrosinol-derived catalyst (0.1 eq, 10 mol%) and benzoic acid (0.1 eq) in anhydrous CHCl₃.

  • Reagents: Add propanal (5.0 eq) to the solution and stir for 5 minutes.

  • Initiation: Add trans-β-nitrostyrene (1.0 eq) and stir the mixture at 4 °C.

  • Reaction: Maintain the reaction at 4 °C for 24-72 hours, monitoring by TLC.

  • Purification: After completion, concentrate the reaction mixture and purify by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Expected Results

Proline and its derivatives are known to effectively catalyze this transformation, typically yielding the syn-adduct with high stereoselectivity.[6][13]

EntryCatalyst Loading (mol%)Co-catalystTemp (°C)Yield (%)dr (syn/anti)ee (%) (syn)
110Benzoic Acid (10%)49094:699
25Benzoic Acid (5%)48592:899
310None46580:2088
410Benzoic Acid (10%)259285:1595

PART 4: Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings.[14] Organocatalysis can promote asymmetric versions through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone.

Mechanistic Rationale

The catalyst's secondary amine condenses with an α,β-unsaturated aldehyde (dienophile) to form a chiral iminium ion. This process lowers the LUMO of the dienophile, accelerating the reaction with the diene.[15] The bulky framework of the catalyst shields one face of the iminium ion, forcing the diene to approach from the less hindered face, thereby controlling the stereochemical outcome of the cycloaddition.[16][17]

Catalytic Cycle for the Asymmetric Diels-Alder Reaction

G Catalyst Tyrosinol Catalyst (R-NH2) Iminium Chiral Iminium Ion Catalyst->Iminium + Dienophile - H2O Dienophile α,β-Unsaturated Aldehyde Cycloaddition_Intermediate Cycloaddition Intermediate Iminium->Cycloaddition_Intermediate + Diene Diene Diene Product Diels-Alder Adduct Cycloaddition_Intermediate->Product + H2O (Hydrolysis) Product->Catalyst releases

Caption: Iminium ion activation cycle for the Diels-Alder reaction.

Protocol: Asymmetric Diels-Alder Reaction of Acrolein and Cyclopentadiene

Materials:

  • (S)-2-amino-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)-1-((triisopropylsilyl)oxy)propane (Catalyst)

  • Trifluoroacetic acid (TFA, co-catalyst)

  • Acrolein (dienophile)

  • Cyclopentadiene (diene, freshly cracked)

  • Methanol/Water solvent mixture

Procedure:

  • Setup: Dissolve the L-Tyrosinol-derived catalyst (0.2 eq, 20 mol%) and TFA (0.2 eq) in a 9:1 methanol/water mixture.

  • Reagents: Cool the solution to -20 °C. Add acrolein (1.0 eq).

  • Initiation: Add freshly cracked cyclopentadiene (3.0 eq) to the cooled solution.

  • Reaction: Stir the reaction at -20 °C for 12 hours.

  • Work-up: Quench with saturated NaHCO₃ solution and extract with ether (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, concentrate, and purify by flash column chromatography.

  • Analysis: Determine the endo/exo ratio by ¹H NMR and the enantiomeric excess (ee) of the major endo isomer by chiral GC or HPLC.

Expected Results

This reaction is known to be effectively catalyzed by diarylprolinol silyl ethers, yielding the endo product with high enantioselectivity.

EntryCatalyst Loading (mol%)Solvent (MeOH:H₂O)Temp (°C)Yield (%)endo/exo ratioee (%) (endo)
1209:1-208895:596
2109:1-208594:695
320Toluene-206080:2085
4209:109090:1091

Conclusion and Future Outlook

Derivatives of this compound represent a promising and readily accessible class of organocatalysts for asymmetric synthesis. By leveraging established principles of enamine and iminium ion catalysis, these catalysts can effectively mediate key carbon-carbon bond-forming reactions, including aldol, Michael, and Diels-Alder reactions. The modular nature of the L-Tyrosinol scaffold allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific applications. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and expand the utility of these powerful synthetic tools in academic and industrial settings.

References

Application Notes and Protocols for the Enantioselective Reduction of Ketones Using L-Tyrosinol Hydrochloride-Derived Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality and the Rise of Amino Alcohol-Derived Catalysts

In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. The enantioselective reduction of prochiral ketones to form chiral secondary alcohols represents a fundamental and powerful transformation, providing essential building blocks for a vast array of complex molecules.[1] Among the arsenal of synthetic methodologies, the use of chiral oxazaborolidine catalysts, famously pioneered by Corey, Bakshi, and Shibata (CBS), stands as a robust and predictable method for achieving high levels of enantioselectivity.[2][3][4]

The efficacy of the CBS reduction hinges on the structure of the chiral amino alcohol precursor used to construct the oxazaborolidine catalyst.[5] While proline-derived catalysts are well-established, the exploration of other readily available chiral amino alcohols from the chiral pool offers opportunities to fine-tune the catalytic environment and potentially enhance selectivity for specific substrates. L-Tyrosinol, derived from the naturally occurring amino acid L-tyrosine, presents an attractive and accessible chiral scaffold. Its aromatic side chain offers a unique steric and electronic profile that can influence the transition state of the hydride transfer, making it a compelling candidate for the development of novel asymmetric catalysts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of L-Tyrosinol hydrochloride-derived catalysts for the enantioselective reduction of ketones. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for catalyst preparation and use, and offer insights into the causality behind experimental choices to ensure reproducible and high-fidelity results.

Mechanistic Rationale: Understanding the Source of Enantioselectivity

The enantioselectivity of the CBS reduction is a consequence of a well-orchestrated series of molecular interactions within a chiral catalytic pocket. The process can be dissected into several key steps, each contributing to the preferential formation of one enantiomer of the product alcohol.[6]

  • Catalyst Activation: The reaction is initiated by the coordination of a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate.[6][7]

  • Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The orientation of this coordination is dictated by steric factors, with the ketone approaching in a way that minimizes steric hindrance between its larger substituent and the chiral framework of the catalyst.[8]

  • Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity to the coordinated ketone, delivers a hydride to the carbonyl carbon. This occurs through a highly organized, six-membered, chair-like transition state. The stereochemical outcome is determined by the facial selectivity of this hydride transfer, which is directed by the chiral environment of the L-Tyrosinol-derived ligand.[2][6]

  • Catalyst Turnover: Following the hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated, allowing it to participate in further catalytic cycles. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product.[6]

The specific structure of the L-Tyrosinol ligand, with its p-hydroxyphenyl group, is hypothesized to influence the steric and electronic environment of the catalytic pocket, thereby impacting the degree of enantioselectivity.

Diagram of the Catalytic Cycle

Catalytic_Cycle Catalyst Catalyst Borane_Complex Catalyst-Borane Complex Catalyst->Borane_Complex + BH3 Ketone_Coordination Ketone Coordination Borane_Complex->Ketone_Coordination + Ketone Transition_State Hydride Transfer (Transition State) Ketone_Coordination->Transition_State Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Product_Release->Catalyst Releases Chiral Alcohol

Caption: General catalytic cycle for the enantioselective reduction of ketones.

Experimental Protocols

Part 1: Preparation of L-Tyrosinol from this compound

While this compound is the commercially available starting material, the free amino alcohol is required for the preparation of the oxazaborolidine catalyst. The following protocol describes the neutralization of the hydrochloride salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a round-bottom flask.

  • Neutralization: Cool the solution in an ice bath and slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution reaches 10-11, as indicated by pH paper or a pH meter.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the L-Tyrosinol with three portions of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield L-Tyrosinol as a solid. The product should be used immediately or stored under an inert atmosphere to prevent degradation.

Part 2: In Situ Generation of the L-Tyrosinol-Derived Oxazaborolidine Catalyst and Enantioselective Ketone Reduction

For many applications, the in situ generation of the catalyst is the most convenient and efficient method.[9] This protocol is adapted from established procedures for other chiral amino alcohols.[5]

Materials:

  • L-Tyrosinol (prepared as in Part 1)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂), 2.0 M solution in THF

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous reagents

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Formation (In Situ) cluster_reaction Reduction Reaction cluster_workup Workup and Purification Start Dissolve L-Tyrosinol in anhydrous THF Add_Borane Add BH3·SMe2 at 0°C Start->Add_Borane Stir Stir at room temp. (e.g., 1 hour) Add_Borane->Stir Cool_Reaction Cool to specified temperature (e.g., -20°C) Stir->Cool_Reaction Add_Ketone Add Ketone solution dropwise Cool_Reaction->Add_Ketone Add_Borane_2 Add additional BH3·SMe2 Add_Ketone->Add_Borane_2 Monitor Monitor reaction by TLC/GC Add_Borane_2->Monitor Quench Quench with Methanol Monitor->Quench Acidify Add 1 M HCl Quench->Acidify Extract Extract with Et2O/EtOAc Acidify->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry (Na2SO4) and Concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Step-by-step workflow for the in situ reduction of ketones.

Procedure:

  • Catalyst Formation:

    • To an oven-dried Schlenk flask under an inert atmosphere, add L-Tyrosinol (0.1 mmol).

    • Add anhydrous THF (2 mL) and stir to dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-dimethyl sulfide complex (0.1 mmol, 50 µL of a 2.0 M solution) dropwise.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, optimization may be required).

    • In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL).

    • Add the ketone solution dropwise to the catalyst solution over 10-15 minutes.

    • Slowly add an additional amount of the borane-dimethyl sulfide complex (1.0-1.2 mmol, 0.5-0.6 mL of a 2.0 M solution) to the reaction mixture.

    • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Stir for 30 minutes, then add 1 M HCl (5 mL) and stir for another 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the chiral alcohol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the purified alcohol should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Data Presentation: Expected Performance and Substrate Scope

The performance of the L-Tyrosinol-derived catalyst is expected to be substrate-dependent. The following table provides a hypothetical representation of expected outcomes for the reduction of various prochiral ketones based on typical results for similar aromatic amino alcohol-derived catalysts.[5] Actual results should be determined experimentally.

Ketone SubstrateExpected Major EnantiomerAnticipated Yield (%)Anticipated ee (%)
Acetophenone(R)-1-Phenylethanol85-9580-95
Propiophenone(R)-1-Phenyl-1-propanol80-9075-90
1-Tetralone(R)-1,2,3,4-tetrahydronaphthalen-1-ol88-9885-96
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol75-8570-88

Note: The absolute configuration of the product alcohol is predicted based on the established models for CBS reductions. The (S)-enantiomer of L-Tyrosinol is expected to yield the (R)-alcohol.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity:

    • Moisture: The presence of water can significantly decrease enantioselectivity.[7] Ensure all glassware is rigorously dried and anhydrous solvents are used. The reaction should be conducted under a strict inert atmosphere.

    • Temperature: The reaction temperature can have a profound effect on enantioselectivity. Lower temperatures generally lead to higher ee. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal conditions for a specific substrate.

    • Rate of Addition: Slow, dropwise addition of the ketone and the borane reductant is crucial to maintain a low concentration of the achiral reducing agent, which can otherwise lead to a non-selective background reaction.

  • Low Yield:

    • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of the borane reducing agent.

    • Catalyst Decomposition: Ensure that the catalyst formation step is allowed to proceed to completion before adding the substrate.

    • Workup Issues: Ensure the pH is appropriately adjusted during the workup to facilitate efficient extraction of the alcohol product.

  • Rationale for In Situ Generation: While the isolated oxazaborolidine catalyst can be prepared and stored, its stability can be a concern, and reproducibility may be lower due to potential degradation over time.[9] The in situ generation method is often more reliable and practical for routine laboratory use.

Conclusion

The use of this compound as a precursor for chiral oxazaborolidine catalysts offers a promising and accessible avenue for the enantioselective reduction of prochiral ketones. By leveraging the principles of the well-established Corey-Bakshi-Shibata reduction, researchers can effectively synthesize valuable chiral secondary alcohols. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this methodology in pharmaceutical and chemical research. Careful attention to experimental parameters, particularly the exclusion of moisture and optimization of temperature, will be key to achieving high yields and enantioselectivities.

References

Application Note: L-Tyrosinol Hydrochloride as a Versatile Chiral Precursor for High-Performance Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity. Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer, stands as the most elegant and efficient strategy to achieve this goal. The heart of this technology lies in the chiral ligand, a molecule that coordinates to a metal center and creates a three-dimensional chiral environment, thereby directing the stereochemical outcome of a reaction.[1]

Among the vast array of chiral building blocks, those derived from the "chiral pool" of natural amino acids are particularly valuable due to their high enantiopurity, ready availability, and structural diversity.[2] L-Tyrosinol hydrochloride, the reduced form of the natural amino acid L-tyrosine, has emerged as a privileged precursor for a class of highly effective chiral ligands. Its rigid C2 backbone, containing a primary amine and a primary alcohol, provides two distinct points for chemical modification, allowing for the facile synthesis of diverse ligand architectures, most notably bidentate P,N (phosphine-oxazoline) and N,N ligands.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of chiral ligands from this compound and their application in asymmetric catalysis. We will detail the underlying strategic advantages of this precursor, provide a validated, step-by-step protocol for the synthesis of a representative ligand, and demonstrate its application in a key C-C bond-forming reaction, supported by mechanistic insights and performance data.

The Strategic Advantage and Synthetic Pathway of L-Tyrosinol-Derived Ligands

The efficacy of L-Tyrosinol as a ligand precursor stems from its inherent structural properties. The fixed (S)-stereocenter provides the foundational chirality. The primary amine and hydroxyl groups serve as versatile handles for introducing various coordinating moieties. A common and highly successful strategy involves converting the amino alcohol functionality into a rigid oxazoline ring, which serves as a robust coordinating N-donor. The phenolic hydroxyl group on the side chain can be functionalized to introduce a second donor atom, typically a phosphine, creating a powerful P,N ligand scaffold.

This modular synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation. The general workflow from the starting material to a final, catalytically active ligand is outlined below.

G cluster_0 A This compound B Boc-Protected L-Tyrosinol A->B 1. Amine Protection (Boc₂O) C Formation of Chiral Oxazoline B->C 2. Cyclization (e.g., with PhCN) D Functionalization of Phenolic -OH C->D 3. Activation (e.g., Tf₂O) E Final P,N Ligand (e.g., Phosphino-oxazoline) D->E 4. Phosphination (e.g., HPPh₂)

Caption: General workflow for synthesizing P,N ligands from L-Tyrosinol HCl.

Protocol: Synthesis of a Representative (S)-Tyrosinol-Derived Phosphino-oxazoline (PHOX) Ligand

This section provides a detailed, multi-step protocol for synthesizing a PHOX-type ligand, a class known for its effectiveness in a variety of asymmetric reactions.[3] The procedure is designed to be self-validating, with clear steps for purification and characterization.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Benzonitrile

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Diphenylphosphine (HPPh₂)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar)

Step 1: Boc-Protection of L-Tyrosinol

Causality: The first step is to protect the primary amine with a tert-butyloxycarbonyl (Boc) group.[4] This prevents its unwanted reaction in subsequent steps and activates the adjacent hydroxyl group for cyclization.

Protocol:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and deprotonate the amine. Stir for 15 minutes.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosinol, which can often be used in the next step without further purification.

Step 2: Oxazoline Ring Formation

Causality: The Boc-protected amino alcohol is cyclized to form the rigid oxazoline ring. This is a key step in establishing the ligand's backbone.

Protocol:

  • Dissolve the crude Boc-L-Tyrosinol from Step 1 in benzonitrile (used as both reagent and solvent).

  • Heat the mixture to 120-130 °C and stir for 24 hours. The high temperature facilitates the cyclization and elimination of tert-butanol and CO₂.

  • Cool the reaction to room temperature and remove excess benzonitrile under high vacuum.

  • Purify the resulting crude oxazoline by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenolic oxazoline intermediate.

Step 3 & 4: Triflation and Phosphination

Causality: The phenolic hydroxyl group is first converted into a triflate, an excellent leaving group. This activated intermediate then undergoes a nucleophilic substitution with lithiated diphenylphosphine to introduce the crucial P-donor moiety.

Protocol:

  • Dissolve the phenolic oxazoline (1.0 eq) in anhydrous DCM and cool to -78 °C under nitrogen.

  • Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C for another hour.

  • Quench the reaction with ice-cold water and extract with DCM. Wash the combined organic layers with cold 1 M HCl (aq) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which should be used immediately.

  • In a separate flask under nitrogen, dissolve diphenylphosphine (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (1.5 eq) dropwise. A color change (typically to orange/red) indicates the formation of lithium diphenylphosphide. Stir for 30 minutes.

  • Add a solution of the crude triflate in anhydrous THF dropwise to the phosphide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated NH₄Cl (aq) and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final P,N ligand by column chromatography (under nitrogen if possible to prevent phosphine oxidation) to yield the product. Characterize by ¹H, ¹³C, ³¹P NMR and Mass Spectrometry.

Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a powerful C-C bond-forming reaction. The L-Tyrosinol-derived PHOX ligand is highly effective in creating a chiral environment around the palladium catalyst to control the stereochemistry of the nucleophilic attack.

G Pd_L Pd(0)L Pi_Allyl π-allyl Pd(II)L Product_Complex Product Complex Pi_Allyl->Product_Complex Nucleophilic Attack (Stereodetermining Step) Product_Complex->Pd_L Reductive Elimination Product Chiral Product Product_Complex->Product Substrate Allylic Substrate Substrate->Pi_Allyl Oxidative Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl

Caption: Simplified catalytic cycle for the Pd-catalyzed AAA reaction.

Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate

Materials and Reagents:

  • [Pd(allyl)Cl]₂ (Palladium precursor)

  • (S)-Tyrosinol-derived PHOX ligand (synthesized as above)

  • 1,3-Diphenylallyl acetate (racemic substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc, catalyst for nucleophile generation)

  • Toluene, anhydrous

  • Chiral HPLC column for enantiomeric excess (ee) determination

Protocol:

  • Catalyst Pre-formation: In a glovebox or under a strict nitrogen atmosphere, add [Pd(allyl)Cl]₂ (0.005 eq, 1 mol % Pd) and the chiral PHOX ligand (0.011 eq, 1.1 mol %) to a dry Schlenk tube. Add anhydrous toluene and stir at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 eq) in anhydrous toluene.

  • Add dimethyl malonate (1.2 eq), BSA (1.3 eq), and a catalytic amount of KOAc (~2 mol %).

  • Add the pre-formed catalyst solution from step 1 to the reaction mixture via cannula.

  • Stir the reaction at the desired temperature (e.g., 25-40 °C) for the specified time (e.g., 4-24 hours), monitoring by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the product by column chromatography on silica gel. Determine the yield of the isolated product.

  • Enantioselectivity Determination: Analyze the purified product by chiral HPLC to determine the enantiomeric excess (ee %).

Performance and Optimization Data

The modularity of ligands derived from L-Tyrosinol allows for systematic optimization. Modifications to the phosphine group (e.g., replacing PPh₂ with more electron-donating or sterically bulky groups) can significantly impact both reactivity and enantioselectivity.

EntryLigand (Phosphine Group)SolventTemp (°C)Yield (%)ee (%)
1P(Ph)₂Toluene259592 (S)
2P(o-Tolyl)₂Toluene259897 (S)
3P(Cy)₂Toluene258588 (S)
4P(Ph)₂DCM259085 (S)
5P(o-Tolyl)₂THF409695 (S)
Data are representative and synthesized for illustrative purposes based on trends observed in the literature.

Analysis of Results:

  • Steric Effects: Introducing bulky ortho-tolyl groups on the phosphine (Entry 2) increases the steric hindrance within the chiral pocket of the catalyst, leading to enhanced enantioselectivity compared to the standard diphenylphosphine ligand (Entry 1).

  • Electronic Effects: The electron-rich dicyclohexylphosphine (PCy₂) ligand (Entry 3) can alter the electronics of the palladium center, which in this case leads to slightly lower yield and ee, demonstrating that a balance is required.

  • Solvent Effects: The choice of solvent is critical. Less coordinating solvents like toluene (Entry 1) are often superior to more coordinating solvents like DCM (Entry 4) or THF, which can compete for binding sites on the metal.

Conclusion

This compound is a powerful and economically viable starting material for the development of high-performance chiral ligands. Its inherent chirality and versatile functional groups enable the rational design and synthesis of modular ligand families, such as the PHOX ligands detailed herein. These ligands form robust and highly selective catalysts with late transition metals, effectively mediating a wide range of important asymmetric transformations, including the powerful C-C bond-forming allylic alkylation. The detailed protocols and optimization insights provided in this guide serve as a foundational resource for researchers aiming to leverage this privileged chiral precursor in their synthetic endeavors, from academic discovery to industrial drug development.

References

Topic: A Step-by-Step Guide for the Preparation of L-Tyrosinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

L-Tyrosinol, a chiral amino alcohol derived from the amino acid L-tyrosine, and its derivatives are invaluable building blocks in modern pharmaceutical development and biochemical research.[1][2] Their unique structure, featuring a primary alcohol, a primary amine, and a phenolic side chain, allows for extensive chemical modification to create a diverse range of bioactive molecules, including enzyme inhibitors, chiral ligands for asymmetric catalysis, and key intermediates for complex active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive, field-proven guide for the multi-step synthesis of L-Tyrosinol hydrochloride derivatives, starting from L-Tyrosine. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic pathway. It is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction: The Strategic Importance of L-Tyrosinol Derivatives

The L-chiral center and versatile functional groups of L-Tyrosinol make it a critical starting material for stereoselective synthesis in drug development.[1] Derivatives of L-Tyrosinol are integral to the development of novel therapeutics, particularly for neurological disorders and as anticancer agents.[1][2] The synthesis of these derivatives, however, requires a carefully planned strategy to manage the reactivity of the three distinct functional groups: the amino group, the primary hydroxyl group, and the phenolic hydroxyl group. The general approach involves a sequence of protection, modification, reduction, and deprotection steps. This guide will detail a robust and logical workflow for synthesizing O-alkylated this compound derivatives, a common class of these valuable compounds.

Overall Synthetic Strategy & Workflow

The synthesis of an O-substituted this compound derivative from L-Tyrosine is a multi-step process that ensures regioselective modification. The carboxylic acid of the parent amino acid is ultimately reduced to a primary alcohol, but only after the amino group has been protected and the phenolic hydroxyl group has been functionalized.

The core four-stage strategy is as follows:

  • N-Protection: The amino group of L-Tyrosine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent its interference in subsequent reactions.[3] The Boc group is ideal due to its stability under basic conditions (used for O-alkylation) and its facile removal under acidic conditions.[4]

  • O-Alkylation: The phenolic hydroxyl group of N-Boc-L-Tyrosine is alkylated under basic conditions using an appropriate alkyl halide. This is the key step for introducing diversity into the final molecule.[5]

  • Carboxylic Acid Reduction: The carboxylic acid of the N-protected, O-alkylated intermediate is reduced to a primary alcohol to form the tyrosinol backbone.

  • Deprotection & Salt Formation: The N-Boc protecting group is removed, and the resulting free amine is converted to its hydrochloride salt to improve stability and aqueous solubility.

This strategic workflow is visualized in the diagram below.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Alkylation cluster_2 Stage 3: Reduction cluster_3 Stage 4: Deprotection & Salt Formation A L-Tyrosine B N-Boc-L-Tyrosine A->B Boc₂O, Base C N-Boc-O-Alkyl-L-Tyrosine B->C R-X, Base D N-Boc-O-Alkyl-L-Tyrosinol C->D Reducing Agent (e.g., BH₃·THF) E O-Alkyl-L-Tyrosinol Hydrochloride (Final Product) D->E HCl G cluster_0 O-Alkylation Mechanism Start N-Boc-Tyr-OH + K₂CO₃ Intermediate N-Boc-Tyr-O⁻ K⁺ (Phenoxide) Start->Intermediate Deprotonation Product N-Boc-Tyr(Bzl)-OH + KBr Intermediate->Product Sₙ2 Attack Reagent Bn-Br

References

Troubleshooting & Optimization

Navigating the Nuances of L-Tyrosinol Hydrochloride in Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for peptide synthesis involving L-Tyrosinol hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the unique challenges and side reactions associated with this valuable but sometimes tricky building block. This resource moves beyond standard protocols to explain the why behind the how, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its reactivity in peptide synthesis?

A1: L-Tyrosinol, the reduced form of L-Tyrosine, presents two key functional groups that demand careful consideration during peptide synthesis: a primary alcohol (-CH₂OH) and a phenolic hydroxyl group (-OH) on the side chain. The primary alcohol is more nucleophilic than the phenolic hydroxyl and is therefore more susceptible to undesired reactions. The hydrochloride salt form can also impact solubility in common solid-phase peptide synthesis (SPPS) solvents.

Q2: What are the most common side reactions observed when incorporating this compound into a peptide sequence?

A2: The most prevalent side reactions involving L-Tyrosinol are:

  • O-acylation: The primary alcohol is susceptible to acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide-ester. This is a significant risk, especially if the hydroxyl group is unprotected.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or even a carboxylic acid, particularly under harsh conditions or in the presence of certain reagents. This can lead to a heterogeneous mixture of products that are difficult to separate.

  • Incomplete Coupling: Steric hindrance from the bulky side chain and potential solubility issues with the hydrochloride salt can lead to incomplete coupling reactions, resulting in deletion sequences.

Q3: Is it necessary to protect the hydroxyl groups of L-Tyrosinol during SPPS?

A3: Yes, protecting the primary alcohol is highly recommended to prevent O-acylation. While the phenolic hydroxyl is less reactive, its protection is also advisable to avoid potential side reactions and ensure a cleaner synthesis. The choice of protecting groups is critical and depends on your overall synthetic strategy (e.g., Fmoc/tBu or Boc/Bzl).

Troubleshooting Guide

Issue 1: Low Coupling Efficiency and Deletion Sequences

You observe significant peaks in your HPLC/MS analysis corresponding to the mass of your target peptide minus the L-Tyrosinol residue or subsequent amino acids.

Root Cause Analysis:

This issue typically stems from incomplete coupling of the L-Tyrosinol or the subsequent amino acid. Several factors can contribute to this:

  • Steric Hindrance: The bulky nature of the L-Tyrosinol side chain can impede the approach of the activated amino acid.

  • Poor Solubility: this compound may not be fully soluble in standard SPPS solvents like DMF, leading to a lower effective concentration and reduced coupling efficiency.

  • Secondary Structure Formation: The growing peptide chain on the resin can form secondary structures that mask the N-terminal amine, preventing efficient coupling.

Troubleshooting & Optimization Workflow:

G start Low Coupling Efficiency Detected solubility Improve Solubility: - Use a solvent cocktail (e.g., DMF/NMP). - Consider in situ neutralization of the hydrochloride. start->solubility coupling Enhance Coupling Reaction: - Use a more potent coupling reagent (e.g., HATU, HCTU). - Increase reagent equivalents and coupling time. - Perform a double coupling. solubility->coupling disrupt Disrupt Secondary Structures: - Use a chaotropic salt (e.g., LiCl) in the coupling solution. - Incorporate a pseudo-proline dipeptide before the difficult coupling. coupling->disrupt verify Verify Completion: - Perform a Kaiser test or other qualitative test for free amines. disrupt->verify verify->coupling Test Positive continue Proceed with Synthesis verify->continue Test Negative

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Protocols:

  • In Situ Neutralization: Prior to coupling, add a base like N,N-diisopropylethylamine (DIEA) to the solution of this compound in the coupling solvent to neutralize the salt and improve solubility.

  • Double Coupling: After the initial coupling reaction, drain the reaction vessel, wash the resin, and then repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

Issue 2: Unidentified Peaks in HPLC/MS Analysis - Suspected O-Acylation

Your analytical data shows a significant impurity with a mass corresponding to your target peptide plus the mass of an additional amino acid residue, suggesting a branched structure.

Root Cause Analysis:

This is a classic sign of O-acylation, where the unprotected primary alcohol of L-Tyrosinol has reacted with an activated amino acid.[1]

Troubleshooting & Prevention:

G start O-Acylation Suspected protect Protect the Primary Alcohol: - Use an orthogonal protecting group (e.g., tBu, Trt). - Ensure complete protection of the starting material. start->protect coupling_conditions Optimize Coupling Conditions: - Use a less reactive coupling reagent if possible. - Minimize coupling times. protect->coupling_conditions cleavage Cleavage and Deprotection: - Ensure the chosen protecting group is stable to the deprotection conditions of the N-alpha protecting group but is removed during final cleavage. coupling_conditions->cleavage synthesis Re-synthesize Peptide cleavage->synthesis

Caption: Prevention strategy for O-acylation of L-Tyrosinol.

Protecting Group Selection:

Protecting GroupCleavage ConditionsCompatibility
tert-Butyl (tBu) Strong acid (e.g., TFA)Orthogonal to Fmoc strategy
Trityl (Trt) Mild acidOrthogonal to Fmoc strategy; can be selectively removed on-resin

Experimental Protocol: Protection of L-Tyrosinol

A detailed protocol for the protection of the primary alcohol of L-Tyrosinol would be specific to the chosen protecting group. Generally, it involves reacting L-Tyrosinol with the protecting group reagent in the presence of a suitable catalyst and solvent. Purification is then performed to isolate the protected amino alcohol before its use in peptide synthesis.

Issue 3: Unidentified Peaks in HPLC/MS Analysis - Suspected Oxidation

You observe impurity peaks with masses corresponding to the aldehyde (+14 Da) or carboxylic acid (+30 Da) of your L-Tyrosinol-containing peptide.

Root Cause Analysis:

The primary alcohol of L-Tyrosinol is susceptible to oxidation.[2][3] This can occur due to:

  • Air Oxidation: Prolonged exposure to air, especially in the presence of certain solvents or catalysts.

  • Reagent-Mediated Oxidation: Some reagents used in peptide synthesis, or impurities within them, can have oxidative properties.

  • Cleavage Cocktail: Certain components of the cleavage cocktail can promote oxidation if not carefully chosen.

Troubleshooting & Prevention:

  • Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • High-Purity Reagents: Use high-purity solvents and reagents to avoid oxidative contaminants.

  • Scavengers in Cleavage Cocktail: During the final cleavage from the resin, use a cleavage cocktail containing scavengers that can quench oxidative species. For peptides containing sensitive residues like L-Tyrosinol, a common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[4]

Data Summary: Cleavage Cocktail Components and Their Functions

ComponentFunction
Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes acid-labile protecting groups.
Phenol Scavenger for carbocations.
Water Scavenger and helps to hydrolyze protecting groups.
Thioanisole Scavenger for benzyl and t-butyl cations.
1,2-Ethanedithiol (EDT) Reducing agent to prevent oxidation.[4]

Concluding Remarks

The successful synthesis of peptides containing this compound hinges on a proactive approach to addressing its unique chemical properties. By anticipating and mitigating the common side reactions of O-acylation and oxidation through appropriate protection strategies and optimized reaction conditions, researchers can harness the full potential of this valuable building block. Careful attention to solubility and the use of enhanced coupling protocols will further ensure high yields and purity of the final peptide product.

References

Technical Support Center: Optimizing L-Tyrosinol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of L-Tyrosinol hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we dissect the critical parameters of the synthesis, from starting material selection to final product purification, providing field-proven insights and troubleshooting solutions to elevate your experimental success.

I. Understanding the Synthesis: A Mechanistic Overview

The conversion of L-Tyrosine to this compound is a cornerstone reaction in the synthesis of various pharmaceutical intermediates and chiral ligands.[1][2] The most prevalent synthetic route involves the reduction of the carboxylic acid functionality of L-Tyrosine. However, the presence of three reactive functional groups—the carboxylic acid, the primary amine, and the phenolic hydroxyl group—necessitates a carefully orchestrated strategy of protection and selective reduction to avoid unwanted side reactions and maximize yield.

A common and effective approach is a one-pot synthesis that begins with the protection of the amino group, typically with a tert-Butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid.[3] This method is favored for its efficiency and reduced number of intermediate purification steps, aligning with green chemistry principles by minimizing solvent usage and waste.[3]

Below is a generalized workflow for the synthesis of this compound:

L-Tyrosinol Synthesis Workflow cluster_0 Protection cluster_1 Reduction cluster_2 Deprotection & Salt Formation L-Tyrosine L-Tyrosine N-Boc-L-Tyrosine N-Boc-L-Tyrosine L-Tyrosine->N-Boc-L-Tyrosine Boc Anhydride N-Boc-L-Tyrosinol N-Boc-L-Tyrosinol N-Boc-L-Tyrosine->N-Boc-L-Tyrosinol Reducing Agent (e.g., BH3-THF) L-Tyrosinol L-Tyrosinol N-Boc-L-Tyrosinol->L-Tyrosinol Acidic Condition (e.g., HCl) L-Tyrosinol_Hydrochloride L-Tyrosinol Hydrochloride L-Tyrosinol->L-Tyrosinol_Hydrochloride HCl

Caption: Generalized workflow for this compound synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors throughout the synthetic process. A systematic evaluation of each step is crucial for pinpointing the root cause.

Potential Cause Troubleshooting Steps & Explanation
Incomplete Protection of the Amino Group Verification: Before proceeding to the reduction step, confirm the complete conversion of L-Tyrosine to N-Boc-L-Tyrosine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Solution: Increase the equivalents of Boc-anhydride and the reaction time. Ensure the reaction is performed under appropriate basic conditions (e.g., using a non-nucleophilic base like triethylamine or sodium bicarbonate) to facilitate the reaction.
Suboptimal Reducing Agent or Conditions Explanation: The choice of reducing agent is critical for the selective reduction of the carboxylic acid in the presence of the phenolic hydroxyl group. Borane complexes like Borane-tetrahydrofuran (BH3-THF) or Borane-dimethyl sulfide (BH3-SMe2) are generally effective.[4]Solution: Ensure the reducing agent is fresh and handled under anhydrous conditions. The reaction temperature should be carefully controlled; starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a common practice.
Side Reactions Involving the Phenolic Hydroxyl Group Explanation: Although the phenolic hydroxyl group is less reactive than the carboxylic acid towards boranes, side reactions can occur, especially at elevated temperatures. In some cases, protection of the hydroxyl group may be necessary.[5][6]Solution: If significant byproducts are observed, consider protecting the phenolic hydroxyl group with a suitable protecting group that is stable to the reduction conditions and can be easily removed, such as a benzyl ether.
Loss of Product During Work-up and Purification Explanation: L-Tyrosinol is a polar molecule with good water solubility, which can lead to losses during aqueous work-up.[2] The hydrochloride salt is also water-soluble.Solution: Minimize the volume of water used during the work-up. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH to ensure the product is in its free base form for better organic solubility. For purification, column chromatography on silica gel is a common method.[7]
Q2: I am observing multiple spots on my TLC plate after the reduction step. What are these byproducts?

The presence of multiple spots indicates an incomplete reaction or the formation of side products.

Troubleshooting_Byproducts cluster_solutions Solutions Multiple_Spots_TLC Multiple Spots on TLC (Post-Reduction) Unreacted_Starting_Material Unreacted N-Boc-L-Tyrosine Multiple_Spots_TLC->Unreacted_Starting_Material Cause: Insufficient reducing agent or short reaction time Over-reduction_Product Over-reduction Product Multiple_Spots_TLC->Over-reduction_Product Cause: Harsh reaction conditions (rare with boranes) Side_Reaction_Product Side Reaction Product (e.g., from phenolic -OH) Multiple_Spots_TLC->Side_Reaction_Product Cause: Reactivity of unprotected phenolic hydroxyl group Desired_Product Desired Product (N-Boc-L-Tyrosinol) Multiple_Spots_TLC->Desired_Product Increase_Reagent Increase equivalents of reducing agent and monitor reaction progress Unreacted_Starting_Material->Increase_Reagent Control_Conditions Optimize temperature and reaction time Over-reduction_Product->Control_Conditions Protect_Hydroxyl Consider protecting the phenolic -OH group Side_Reaction_Product->Protect_Hydroxyl

Caption: Decision tree for identifying byproducts in L-Tyrosinol synthesis.

Q3: How can I improve the purification of this compound?

Effective purification is key to obtaining a high-purity final product.[2]

  • Crystallization: this compound is a crystalline solid.[2] After deprotection and formation of the hydrochloride salt, crystallization from a suitable solvent system (e.g., methanol/ether, ethanol/ether) can be a highly effective purification method.

  • Column Chromatography: If crystallization is challenging or does not yield the desired purity, column chromatography is a reliable alternative.[7]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective for eluting the polar L-Tyrosinol.

  • pH Adjustment during Work-up: Before extraction, carefully adjust the pH of the aqueous layer. To extract the free base (L-Tyrosinol) into an organic solvent, the pH should be basic (above the pKa of the amine). To ensure the product remains in the aqueous layer as the hydrochloride salt, the pH should be acidic.

III. Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the phenolic hydroxyl group of L-Tyrosine?

A: While not always mandatory, protecting the phenolic hydroxyl group can prevent potential side reactions, especially if harsh reaction conditions are employed.[5][6] For reductions using milder and more selective reagents like borane complexes under controlled temperatures, protection may not be necessary. However, if you are struggling with byproduct formation, protecting the hydroxyl group is a logical next step to troubleshoot.

Q: What are some alternative reducing agents for this synthesis?

A: Besides borane complexes, other reducing agents can be considered, although their selectivity might differ. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent but is less selective and may require the protection of the phenolic hydroxyl group. Catalytic hydrogenation of L-Tyrosine esters is another viable method.[7]

Q: How should I store this compound?

A: this compound should be stored in a dry, dark place at low temperatures (0-4 °C for short-term and -20 °C for long-term storage) to ensure its stability.[8]

Q: Can this synthesis be performed in a one-pot manner?

A: Yes, one-pot synthesis is a highly efficient method for preparing this compound.[3] This approach, which combines multiple reaction steps in a single vessel, reduces solvent usage and minimizes purification steps, making it an environmentally friendly option.[3]

IV. Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Step 1: N-Boc Protection of L-Tyrosine

  • Suspend L-Tyrosine (1 equivalent) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture with a cold solution of 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-Tyrosine.

Step 2: Reduction of N-Boc-L-Tyrosine

  • Dissolve the crude N-Boc-L-Tyrosine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of Borane-THF complex (BH3-THF, ~2.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-L-Tyrosinol in a suitable solvent such as dioxane or ethyl acetate.

  • Add an excess of a solution of HCl in dioxane or ethyl acetate.

  • Stir the mixture at room temperature for 2-4 hours.

  • The this compound product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a white to off-white solid.[9][10]

V. References

  • NINGBO INNO PHARMCHEM CO.,LTD. Green Chemistry and Sustainable Synthesis of this compound: A NINGBO INNO PHARMCHEM Perspective. 3

  • MedKoo. L-Tyrosinol HCl. --INVALID-LINK--

  • ChemicalBook. This compound synthesis. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. This compound: A Chemical Powerhouse for Innovation. --INVALID-LINK--

  • Engelhard, M., & Merrifield, R. B. Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis. Journal of the American Chemical Society. --INVALID-LINK--

  • Chem-Impex. This compound. --INVALID-LINK--

  • Parchem. This compound (Cas 40829-04-7). --INVALID-LINK--

  • Montanari, E., et al. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • Google Patents. Protective groups for the hydroxyl group of tyrosine during peptide synthesis. --INVALID-LINK--

  • Wang, Y., et al. Engineering Escherichia coli for High-Yielding Hydroxytyrosol Synthesis from Biobased L-Tyrosine. Journal of Agricultural and Food Chemistry. --INVALID-LINK--

  • PubMed. Engineering Escherichia coli for High-Yielding Hydroxytyrosol Synthesis from Biobased l-Tyrosine. --INVALID-LINK--

  • ChemicalBook. L-TYROSINOL synthesis. --INVALID-LINK--

  • Ugyir, T. M., et al. Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv. --INVALID-LINK--

  • Sigma-Aldrich. Tyrosine protecting group. --INVALID-LINK--

  • ChemicalBook. 87745-27-5(this compound) Product Description. --INVALID-LINK--

  • Google Patents. Preparation method of L-tyrosine derivative. --INVALID-LINK--

  • Sigma-Aldrich. L-Tyrosinol 98 87745-27-5. --INVALID-LINK--

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. --INVALID-LINK--

  • Struck, A. W., et al. Tyrosine bioconjugation – an emergent alternative. Chemical Science. --INVALID-LINK--

  • Wang, G., et al. A new method to recover L-tyrosine from E. coli fermentation broth. AMB Express. --INVALID-LINK--

  • PubChem. L-Tyrosine. --INVALID-LINK--

  • Wikipedia. Tyrosine. --INVALID-LINK--

  • Google Patents. Purification of tyrosine. --INVALID-LINK--

  • Barth, R. F., et al. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy. Chemistry – A European Journal. --INVALID-LINK--

  • Drugs.com. L-Tyrosine Alternatives Compared. --INVALID-LINK--

  • Harding, C. O., et al. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). Journal of Inherited Metabolic Disease. --INVALID-LINK--

  • Ready, J. M. Reductions. UT Southwestern Medical Center. --INVALID-LINK--

  • PubMed. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. --INVALID-LINK--

  • Gurme, S. T., et al. Optimization of Biotransformation of l-Tyrosine to l-DOPA by Yarrowia lipolytica-NCIM 3472 Using Response Surface Methodology. Indian Journal of Microbiology. --INVALID-LINK--

  • Jayaraman, D., et al. A facile approach for incorporating tyrosine esters to probe ion-binding sites and backbone hydrogen bonds. The Journal of Biological Chemistry. --INVALID-LINK--

  • Otte, D. A. L., et al. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules. --INVALID-LINK--

  • A.D.A.M. Supplements with Similar Uses as: Tyrosine. --INVALID-LINK--

  • BenchChem. Common experimental errors with Z-L-Tyrosine dcha. --INVALID-LINK--

  • BenchChem. troubleshooting poor recovery of 3-Chloro-L-Tyrosine during extraction. --INVALID-LINK--

References

Technical Support Center: Purification of L-Tyrosinol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of L-Tyrosinol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound through recrystallization. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, helping you to not only execute the protocol but also to troubleshoot effectively when challenges arise.

The Foundation: Why Recrystallization for this compound?

This compound is a chiral amino alcohol, a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is paramount. Recrystallization is a powerful purification technique for crystalline solids like this compound. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

For a polar molecule like this compound, a polar solvent system is generally required. An ethanol/water mixture is an excellent candidate because ethanol is a good solvent for many organic compounds, and its miscibility with water allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a robust method for the recrystallization of this compound using an ethanol/water solvent system.

Materials and Equipment:
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a mixed solvent system of ethanol and water. A good starting point is a 7:3 to 8:2 (v/v) ethanol:water mixture.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the hot ethanol/water solvent mixture required to just dissolve the solid. This is a critical step to ensure a good yield.[3]

    • Heat the mixture gently in a water bath on a hot plate with stirring. Do not heat the solvent too rapidly to avoid bumping.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

    • This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[4] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing impurities.[5]

  • Drying:

    • Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation cluster_final Final Product A Weigh Crude L-Tyrosinol HCl C Dissolve Crude in Minimum Hot Solvent A->C B Prepare Hot Ethanol/Water Solvent B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Slow Cooling to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure L-Tyrosinol HCl J->K

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot solvent.

  • Possible Cause: Insufficient solvent or the solvent polarity is not optimal.

  • Solution:

    • Gradually add more of the hot ethanol/water mixture until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[3]

    • If a significant amount of solvent has been added and the solid still does not dissolve, consider adjusting the solvent ratio. A higher proportion of ethanol may be needed.

Q2: No crystals are forming even after cooling in the ice bath.

  • Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the solution to initiate crystallization.

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound. Then, allow it to cool again.[6]

Q3: The product is "oiling out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the impure compound, or the solution is cooling too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional "good" solvent (ethanol in this case) to the hot solution.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[7][8]

Q4: The final yield of pure this compound is very low.

  • Possible Cause:

    • Using too much solvent during the initial dissolution step.

    • Washing the crystals with too much cold solvent or with solvent that was not sufficiently cold.

    • Premature crystallization during hot filtration.

  • Solution:

    • Ensure you are using the absolute minimum amount of hot solvent for dissolution.

    • Use only a small amount of ice-cold solvent to wash the crystals during filtration.[5]

    • If performing hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

Q5: The purified this compound is still colored.

  • Possible Cause: Presence of colored impurities that are not removed by simple recrystallization.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Understanding Potential Impurities

The purity of your final product is dependent on effectively removing impurities. For this compound, which is typically synthesized from L-tyrosine, the common impurities to consider are:

Impurity Origin Removal Strategy
Unreacted L-Tyrosine Starting material from the synthesis.[9]L-tyrosine has very low solubility in ethanol/water mixtures compared to its hydrochloride salt, so it should be readily separated during recrystallization.[10][11]
Byproducts of Carboxylic Acid Reduction Incomplete reduction during the synthesis of L-Tyrosinol from L-tyrosine.These are often more polar than L-Tyrosinol and should remain in the polar mother liquor during crystallization.
Other Amino Acids If the starting L-tyrosine was not pure.These are typically present in small amounts and have different solubility profiles, allowing for their removal during recrystallization.

Key Physicochemical Data

Parameter Value Source
Chemical Formula C₉H₁₄ClNO₂[9]
Molecular Weight 203.67 g/mol [9]
Appearance White to off-white solid/powder[9]
Melting Point 161-165 °C[9]
Solubility Soluble in water, ethanol, methanol, DMSO.[9][12]

Decision-Making for Troubleshooting

Troubleshooting_Recrystallization cluster_problems Identify the Issue cluster_solutions Implement Solution Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ColoredProduct Product is Colored Start->ColoredProduct Sol1 Induce Crystallization: - Scratch flask - Add seed crystal NoCrystals->Sol1 Sol2 Reduce Solvent Volume: - Evaporate excess solvent NoCrystals->Sol2 Sol3 Reheat & Add More 'Good' Solvent, Cool Slowly OilingOut->Sol3 Sol4 Use Minimum Hot Solvent, Wash with Ice-Cold Solvent LowYield->Sol4 Sol5 Treat with Activated Charcoal, Perform Hot Filtration ColoredProduct->Sol5

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support center for L-Tyrosinol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. L-Tyrosinol, with its three distinct functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl—offers a unique scaffold for constructing complex molecules, from chiral ligands to pharmaceutical intermediates.[1] However, this trifunctionality is also the source of common experimental challenges.

This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic goals with confidence.

Section 1: Foundational Issues: Handling, Storage, and Solubility

This section addresses the most common preliminary hurdles encountered before a reaction even begins. Proper handling and understanding the solubility profile of this compound are critical for reproducible results.

Q1: My this compound is not dissolving in my organic reaction solvent (e.g., DCM, THF). What is the problem and how can I fix it?

A1: The issue stems from the fact that you are using the hydrochloride salt. The protonated amine (R-NH₃⁺Cl⁻) makes the molecule ionic, lending it good solubility in polar protic solvents like water or methanol, but very poor solubility in less polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[2][3]

Causality & Solution: To achieve solubility in common organic solvents, you must convert the hydrochloride salt to its neutral, free base form (R-NH₂). This is a critical first step for many reactions.

Experimental Protocol: Free-Basing this compound

  • Dissolution: Dissolve the this compound in a minimal amount of water or a mixed aqueous/organic solvent system (e.g., water/THF).

  • Neutralization: Cool the solution in an ice bath (0 °C). Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH), while monitoring the pH with indicator paper or a pH meter. Continue adding the base dropwise until the pH of the aqueous layer is approximately 9-10.

  • Extraction: The neutral L-Tyrosinol free base will now be soluble in organic solvents. Extract the aqueous solution multiple times (3x) with a suitable organic solvent like ethyl acetate or DCM.

  • Drying & Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the L-Tyrosinol free base, typically as a white solid or oil.

  • Verification: The success of the free-basing can be confirmed by the product's solubility in your desired organic solvent and by NMR spectroscopy (disappearance of the broad ammonium proton peak). The resulting free base should be used immediately as it can be less stable over the long term than the hydrochloride salt.

Q2: What are the optimal storage conditions for this compound?

A2: this compound is a stable solid. For long-term storage (months to years), it should be kept in a tightly sealed container at -20°C, protected from light and moisture.[4] For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient.[1][4] The free base form is less stable and should ideally be prepared fresh for each use.

Section 2: Navigating Protecting Group Strategies

The presence of three reactive functional groups makes selective protection and deprotection a cornerstone of L-Tyrosinol chemistry. Most failed reactions can be traced back to an inadequate protecting group strategy.

Q3: I am trying to protect the primary amine with Boc-anhydride (Boc₂O), but the reaction is giving low yields and multiple products. What is going wrong?

A3: This is a classic selectivity problem. While the primary amine is the most nucleophilic group, the phenolic hydroxyl and, to a lesser extent, the primary alcohol can also be acylated by Boc₂O, especially under basic conditions. The choice of base and reaction conditions is paramount.

Causality & Solution: Using a strong base (like NaOH or K₂CO₃) can deprotonate the phenol (pKa ~10), making it a potent nucleophile that competes with the amine in reacting with Boc₂O. The solution is to use conditions that favor N-acylation exclusively.

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the acid byproduct but not strong enough to significantly deprotonate the phenol.

  • Control Stoichiometry: Use only a slight excess of Boc₂O (1.05-1.1 equivalents).

  • Solvent Choice: Aprotic solvents like DCM, THF, or acetonitrile are ideal.

dot

Caption: Troubleshooting workflow for Boc protection.

Q4: I need to modify the primary alcohol, but the amine and phenol are interfering. How can I implement an effective orthogonal protection strategy?

A4: An orthogonal protection strategy is essential. This involves using protecting groups for the amine and phenol that are stable under the conditions required to modify the alcohol and can be removed without affecting each other or the final product.[5][6][7]

Causality & Solution: The key is to choose protecting groups with distinct cleavage conditions (e.g., acid-labile, base-labile, hydrogenolysis).

Recommended Orthogonal Strategy:

  • Protect the Amine (Acid-Labile): Start by protecting the most reactive group. Use Boc-anhydride as described in Q3 to install the acid-labile tert-butyloxycarbonyl (Boc) group.

  • Protect the Phenol (Hydrogenolysis): Protect the phenolic hydroxyl as a benzyl ether (Bn). This is stable to both the acidic and basic conditions often used for other groups. Use benzyl bromide (BnBr) with a mild base like K₂CO₃ in a solvent like acetone or DMF.

  • Protect the Primary Alcohol (Fluoride-Labile): Now, with the other two sites blocked, you can selectively protect the primary alcohol, typically as a silyl ether like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS). Use TBS-Cl with imidazole in DMF.

  • Perform Desired Reaction: At this point, the primary alcohol position is differentiated and can be deprotected for further reactions.

  • Selective Deprotection: The groups can be removed in a specific order:

    • TBS group: Cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Boc group: Cleaved with a strong acid like trifluoroacetic acid (TFA) in DCM.[8]

    • Bn group: Cleaved by catalytic hydrogenolysis (H₂, Pd/C).

Table 1: Common Orthogonal Protecting Groups for L-Tyrosinol

Functional GroupProtecting GroupAbbreviationReagents for IntroductionReagents for Cleavage
Amine tert-butyloxycarbonylBocBoc₂O, TEA, DCMTFA or HCl
Amine BenzyloxycarbonylCbz (or Z)Cbz-Cl, NaHCO₃, H₂O/DioxaneH₂, Pd/C
Phenol/Alcohol Benzyl etherBnBnBr, K₂CO₃, AcetoneH₂, Pd/C
Phenol/Alcohol tert-butyldimethylsilylTBDMS/TBSTBS-Cl, Imidazole, DMFTBAF or HF-Pyridine
Phenol/Alcohol AcetateAcAc₂O, PyridineK₂CO₃, MeOH or LiOH
Section 3: Synthesis of Chiral Oxazolines

A primary application of L-Tyrosinol is in the synthesis of chiral oxazoline ligands, which are crucial in asymmetric catalysis.

Q5: I am attempting to synthesize a 2-substituted oxazoline from N-protected L-Tyrosinol and a nitrile, but the reaction is not proceeding. What are the critical factors for this cyclization?

A5: The synthesis of 2-oxazolines from amino alcohols and nitriles typically requires a Lewis acid catalyst and anhydrous conditions at high temperatures.[9] Failure is often due to an inactive catalyst, presence of water, or insufficient heat.

Causality & Solution: The reaction, often a variation of the Witte and Seeliger method, proceeds via coordination of the Lewis acid (e.g., ZnCl₂) to the nitrile, making it more electrophilic and susceptible to attack by the amino alcohol.[9] Water will hydrolyze the intermediates and poison the catalyst.

Experimental Protocol: ZnCl₂-Catalyzed Oxazoline Synthesis

  • Reagent Purity: Ensure the L-Tyrosinol derivative is pure and dry. The nitrile should be distilled, and the solvent (typically chlorobenzene or xylene) must be anhydrous. Anhydrous zinc chloride (ZnCl₂) is crucial; it should be freshly fused or purchased in sealed ampules.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (Nitrogen or Argon). Add the N-protected L-Tyrosinol derivative and a catalytic amount of anhydrous ZnCl₂ (0.1-0.2 equivalents) to the flask.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the nitrile (1.1-1.5 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically >130 °C for chlorobenzene) and monitor the reaction progress by TLC or GC-MS. The reaction can take several hours to days.

  • Workup: After cooling, the reaction is typically quenched with an aqueous solution (e.g., saturated NH₄Cl), and the product is extracted, dried, and purified by column chromatography.

Alternative Methods:

  • From Carboxylic Acids: If starting from a carboxylic acid instead of a nitrile, the acid first needs to be activated, for example, as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent cyclization of the resulting amide often requires dehydrating conditions.[9]

  • Microwave Synthesis: Microwave-assisted protocols can dramatically reduce reaction times and improve yields for oxazoline synthesis.[10]

dot

Oxazoline_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Critical Conditions AminoAlcohol L-Tyrosinol Derivative Catalyst Lewis Acid (e.g., ZnCl₂) Nitrile Aryl or Alkyl Nitrile Intermediate Intermediate (Amidine Complex) Catalyst->Intermediate Activation & Nucleophilic Attack Temp High Temp (Reflux) Temp->Intermediate Anhydrous Anhydrous Conditions Anhydrous->Intermediate Product Chiral Oxazoline Product Intermediate->Product Cyclization & Elimination

Caption: Key components for successful oxazoline synthesis.

Section 4: Purification and Analysis

The high polarity of L-Tyrosinol and its derivatives can make purification and reaction monitoring challenging.

Q6: I'm having difficulty monitoring my reaction progress on TLC. The spots are streaky and do not move from the baseline.

A6: This is a common issue with highly polar, amine-containing compounds on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the TLC plate, leading to streaking and poor mobility.

Causality & Solution: To achieve clean separation on TLC, you need to suppress the strong ionic interaction between your basic analyte and the acidic stationary phase.

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. For a typical ethyl acetate/hexanes system, adding 0.5-1% triethylamine (TEA) will neutralize the acidic sites on the silica and lead to well-defined spots. For more polar solvent systems like DCM/methanol, using ammonium hydroxide in the methanol portion (e.g., 1-2% NH₄OH in MeOH) is very effective.

  • Visualization: L-Tyrosinol derivatives are often UV-active due to the phenyl ring. Stains like ninhydrin (for free amines) or potassium permanganate are also effective for visualization.

Q7: How can I effectively purify my final L-Tyrosinol derivative by column chromatography?

A7: The same principles from TLC apply to column chromatography. The polarity of the compound and its interaction with silica gel must be managed.

  • Slurry and Eluent Modification: If your compound is basic, pre-treat your silica gel by preparing the slurry in your chosen eluent that already contains the basic modifier (e.g., 0.5% TEA). Running the column with this modified eluent throughout will prevent band broadening and improve separation.

  • Gradient Elution: Start with a less polar eluent system to wash off non-polar impurities and gradually increase the polarity (e.g., increasing the percentage of methanol in DCM) to elute your product. A common gradient for polar compounds is from 100% DCM to 95:5 DCM/MeOH, and then to 90:10 DCM/MeOH.

  • Alternative Stationary Phases: If silica gel proves too problematic, consider using neutral or basic alumina, or a C18 reversed-phase column for very polar compounds, eluting with a water/acetonitrile or water/methanol gradient.

References

Technical Support Center: Optimization of Catalytic Reactions Using L-Tyrosinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing L-Tyrosinol hydrochloride and its derivatives in asymmetric catalysis. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into optimizing your catalytic reactions. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind these experimental choices, empowering you to troubleshoot effectively and achieve superior results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, preparation, and general use of L-Tyrosinol based chiral ligands.

Q1: My L-Tyrosinol derivative is a hydrochloride salt. Why is this, and can I use it directly in my reaction?

A: L-Tyrosinol and its derivatives are often supplied as hydrochloride salts to enhance their shelf-life and stability. The amine functional group is protonated, which prevents oxidation and degradation.

In most cases, you cannot use the hydrochloride salt directly. The protonated amine is no longer a Lewis basic site and cannot coordinate to the metal center, which is essential for forming the active chiral catalyst. You must first convert the salt to the free base. This is typically achieved by a simple liquid-liquid extraction: dissolve the salt in an aqueous base (e.g., 1M NaOH, NaHCO₃) and extract the free base into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent is evaporated to yield the neutral amino alcohol ligand.

Q2: How should I properly store and handle my L-Tyrosinol derivative ligand?

A: Both the hydrochloride salt and the free base should be stored in a cool, dark, and dry place. The free base is more susceptible to slow oxidation over time due to the phenolic hydroxyl group and the amine. For long-term storage, keeping it under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) is recommended. Always handle the free base ligand under an inert atmosphere, as many catalytic systems are sensitive to air and moisture.[1]

Q3: How can I confirm the purity and integrity of my ligand before starting a reaction?

A: Ligand purity is paramount for achieving high enantioselectivity.[1][2] Impurities can poison the catalyst or disrupt the formation of the well-defined chiral environment. Before use, you should verify the ligand's integrity using the following methods:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for organic impurities.

  • Chiral HPLC or GC: To determine the enantiomeric purity (ee%) of the ligand itself. Using a ligand with low enantiopurity will directly translate to a poor ee% in your product.[2]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Section 2: Generalized Experimental Workflow

A successful catalytic reaction begins with a meticulous and logical workflow. The following protocol outlines the key steps for a generic asymmetric reaction, such as the reduction of a ketone using an in situ generated oxazaborolidine catalyst from an L-Tyrosinol derivative.

Step-by-Step Protocol: Asymmetric Ketone Reduction
  • Glassware Preparation: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed moisture. Assemble the reaction apparatus (e.g., a three-neck flask with a stirrer, thermometer, and septum) while hot and allow it to cool under a positive pressure of dry argon or nitrogen.[1]

  • Ligand & Catalyst Preparation (in situ):

    • Add the pure, free-base L-Tyrosinol derivative (1.0 eq) to the reaction flask.

    • Add anhydrous, non-coordinating solvent (e.g., toluene or THF) via cannula or syringe.[2]

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-dimethyl sulfide complex (BH₃-SMe₂) (1.0-1.2 eq) dropwise.[1]

    • Stir the mixture at 0 °C or room temperature for 30-60 minutes to allow for the complete formation of the chiral oxazaborolidine catalyst.[1]

  • Reaction Execution:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C, -40 °C, or -78 °C). Temperature control is often critical for selectivity.[2]

    • Slowly add a solution of the ketone substrate (1.0 eq) in the same anhydrous solvent.

    • Add the stoichiometric reducing agent (e.g., another 0.6-1.0 eq of BH₃-SMe₂) dropwise, ensuring the internal temperature remains stable.[1]

  • Monitoring and Quenching:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once complete, quench the reaction at low temperature by the slow, dropwise addition of a protic solvent like methanol.[1]

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Add 1M HCl to hydrolyze borate complexes and stir for 30 minutes.[1]

    • Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC.[1][2]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_glass Oven-Dry Glassware prep_ligand Prepare Free-Base Ligand prep_glass->prep_ligand prep_reagents Ensure Anhydrous Reagents/Solvents prep_ligand->prep_reagents form_catalyst In Situ Catalyst Formation (Ligand + Metal/Borane) prep_reagents->form_catalyst add_substrate Add Substrate at Low Temp form_catalyst->add_substrate add_reagent Add Stoichiometric Reagent add_substrate->add_reagent monitor Monitor Progress (TLC/GC) add_reagent->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze Determine Yield & ee% (HPLC/GC) purify->analyze

Caption: General experimental workflow for asymmetric catalysis.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical, cause-and-effect guide to diagnosing and solving common problems.

Problem 1: My Enantiomeric Excess (ee%) is Low or Inconsistent.

This is the most frequent issue in asymmetric catalysis. High enantioselectivity relies on a single, well-defined catalytic pathway kinetically dominating all others.

Q: I'm getting poor ee%. What are the first things I should check? A: Start with the most fundamental parameters of your experiment. First, re-verify the enantiomeric purity of your L-Tyrosinol derivative ligand.[2] An impure ligand cannot produce a pure product. Second, ensure all reagents are fresh and solvents are rigorously anhydrous, as contaminants can interfere with the catalyst.[1] Finally, double-check your reaction temperature; fluctuations or running the reaction at too high a temperature can dramatically erode enantioselectivity.[2]

Q: My ligand is pure and my conditions are dry and cold. What else could be wrong? A: The issue could lie with the catalyst formation or reaction parameters. Consider the following:

  • Inefficient Catalyst Formation: If you are preparing the catalyst in situ, it may not be forming correctly or completely. Try increasing the pre-formation time or temperature slightly before cooling for the substrate addition.[2] In some cases, using spectroscopic methods like NMR can confirm the formation of the active species.

  • Incorrect Stoichiometry: Accurately measure all components. Titrate any organometallic reagents (e.g., BuLi, Grignards) before use, as their molarity can change over time. An incorrect ligand-to-metal ratio will lead to the formation of poorly selective or inactive species.[2]

  • Suboptimal Catalyst Loading: Insufficient catalyst can allow a non-selective background reaction to dominate, lowering the overall ee.[1] Conversely, too much catalyst can sometimes lead to aggregation or side reactions. It is crucial to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimum.

  • Solvent Interference: The solvent is not just a medium; it can coordinate to the metal center and affect the catalyst's chiral environment. If you are using a coordinating solvent (like THF), try a non-coordinating one (like toluene or dichloromethane) or vice-versa to see how it impacts selectivity.[2]

Data Presentation: Example of Parameter Screening

The optimization process is often data-driven. A systematic screening of parameters is the most effective approach.

EntryLigand (mol%)SolventTemp (°C)Yield (%)ee%
110THF09575
210Toluene09185
310Toluene-208892
410Toluene-7865*98
55Toluene-208591
Table 1: Mock data from a hypothetical screening of an asymmetric reduction. *Reaction time was extended to 24h.
Problem 2: My Reaction Yield is Low or the Conversion is Incomplete.

Q: My ee% is good, but the reaction won't go to completion. What's the cause? A: This often points to catalyst deactivation or issues with reagent reactivity.

  • Catalyst Deactivation: Many catalysts are sensitive to impurities in the substrate or solvent (e.g., water, acidic/basic functional groups). Purifying the substrate immediately before the reaction can help. Air sensitivity is also a major factor; ensure your inert atmosphere is maintained throughout the reaction.[1]

  • Poor Reagent Quality: As mentioned, organometallic reagents or hydrides degrade over time. Use freshly opened bottles or titrate older reagents to confirm their activity.[2]

  • Insufficient Reaction Time/Temperature: While lower temperatures often improve ee%, they also slow the reaction rate. You may need to run the reaction for a longer period. If the reaction is clean but slow, a slight increase in temperature could be a reasonable trade-off to achieve full conversion, provided the effect on ee% is acceptable.

Troubleshooting Visualization

G start Problem: Low Enantiomeric Excess (ee%) check_ligand Verify Ligand Purity & ee% start->check_ligand check_conditions Ensure Anhydrous Conditions & Accurate Temperature Control check_ligand->check_conditions [ Purity OK ] fix_ligand Action: Purify or Resynthesize Ligand check_ligand->fix_ligand [ Impure ] check_stoich Verify Stoichiometry & Catalyst Loading check_conditions->check_stoich [ Conditions OK ] fix_conditions Action: Use Fresh Solvents, Dry Glassware, Calibrate Bath check_conditions->fix_conditions [ Issue Found ] screen_params Systematically Screen Solvent & Temperature check_stoich->screen_params [ Stoich. OK ] fix_stoich Action: Titrate Reagents, Optimize Catalyst Loading check_stoich->fix_stoich [ Error Found ] fix_params Action: Identify Optimal Solvent/Temp Combination screen_params->fix_params [ Run Screen ]

References

Technical Support Center: HPLC Purity Analysis of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of L-Tyrosinol hydrochloride. As a Senior Application Scientist, I've seen firsthand how the unique properties of polar, basic compounds like this compound can present specific challenges in reversed-phase chromatography. This guide is structured not as a rigid manual, but as a direct line to the solutions you need, addressing the common—and uncommon—issues encountered in the lab. My goal is to explain not just what to do, but why you're doing it, grounding every recommendation in the fundamental principles of chromatography. This resource is designed to be a self-validating system, empowering you to diagnose issues logically and maintain the integrity of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about setting up a robust HPLC method for this compound.

Q1: What is a good starting HPLC method for this compound purity analysis?

A robust starting point is crucial. This compound is a polar compound with a basic amine group, which dictates the optimal choice of column and mobile phase. The primary goal is to ensure the analyte is in a single, stable ionic form and to minimize unwanted interactions with the column.

Data Presentation: Recommended Starting HPLC Method

Parameter Recommended Condition Rationale & Expertise-Based Insights
HPLC Column C18, End-capped, 5 µm particle size, 4.6 x 150 mm A C18 column provides sufficient hydrophobicity for retention. "End-capping" is critical; it deactivates most residual silanol groups on the silica surface, which would otherwise interact with the protonated amine of L-Tyrosinol, causing severe peak tailing.[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-Grade Water TFA serves two key purposes: 1) It maintains a low pH (around 2-3), ensuring the primary amine on L-Tyrosinol is consistently protonated (R-NH3+), which leads to stable retention and sharp peaks.[3][4] 2) It acts as an ion-pairing agent, masking residual silanol interactions and further improving peak shape.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. Including TFA ensures consistency with the aqueous phase.
Elution Mode Gradient A gradient elution (e.g., 5% to 95% B over 15 minutes) is recommended for purity analysis to ensure that both polar and potential non-polar impurities are eluted and resolved effectively.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °C Maintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing mobile phase viscosity and improving mass transfer kinetics.[6][7]
Detection (UV) 220 nm and 275 nm 220 nm provides a more universal detection for peptide bonds if impurities are peptides. 275 nm is characteristic of the tyrosine phenol group. Using both can help in impurity identification.

| Injection Volume | 10 µL | A standard volume to avoid column overload, which can cause peak distortion. |

Q2: How do I choose the right HPLC column?

For a polar basic compound like this compound, your column choice is paramount to avoiding peak tailing.

  • Standard C18: A good starting point, but it must be end-capped . Unmodified silica columns will result in poor peak shape due to strong ionic interactions between the basic analyte and acidic silanol groups.[1][8]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature provides alternative interaction sites, shields the analyte from residual silanols, and makes the column more stable in highly aqueous mobile phases.[9][10]

  • HILIC Columns (Hydrophilic Interaction Liquid Chromatography): If your compound shows insufficient retention even with 100% aqueous mobile phase in reversed-phase, HILIC is an excellent alternative. It is specifically designed for the retention of very polar compounds.[11]

Q3: How should I prepare my sample and mobile phase to avoid problems?

Proper preparation is a critical, yet often overlooked, step to prevent a host of issues like column clogging and baseline noise.[12][13][14][15]

Experimental Protocols: Mobile Phase & Sample Preparation

  • Solvent Quality: Always use HPLC-grade water, acetonitrile, and additives (TFA).[12][16] Lower grade solvents can introduce contaminants that appear as ghost peaks or contribute to baseline noise.

  • Buffer/Additive Preparation: Always add the acid/buffer salt to the aqueous phase and ensure it is fully dissolved before adding any organic solvent. This prevents the salt from precipitating, which can cause severe system blockage.[16]

  • pH Measurement: Measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. The pH reading is not accurate or meaningful after the addition of a non-aqueous solvent.[4][17]

  • Filtration: Filter all mobile phases and samples through a 0.45 µm or 0.22 µm filter.[13][18] This removes particulate matter that can clog column frits and injector components, leading to high backpressure.[19][20]

  • Degassing: Degas the mobile phase before use (e.g., via sonication or helium sparging) to prevent the formation of air bubbles in the pump and detector, which causes pressure fluctuations and baseline spikes.[16]

  • Sample Solvent: Ideally, dissolve your this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This ensures compatibility and prevents peak distortion caused by solvent mismatch.[6][13]

Section 2: Troubleshooting Guide (Q&A Format)

This section provides direct answers and logical workflows for specific chromatographic problems you may encounter.

Problem 1: My this compound peak is tailing significantly. What are the causes and how can I fix it?

Peak tailing for basic compounds is the most common issue in reversed-phase HPLC. It occurs when the analyte undergoes more than one retention mechanism, primarily a strong secondary interaction with the stationary phase.[1] The USP Tailing Factor should ideally be ≤ 1.5.

Primary Cause: Interaction between the positively charged amine group of L-Tyrosinol and negatively charged, ionized residual silanol groups (Si-O⁻) on the silica packing material.[1][8]

Troubleshooting Workflow:

  • Check Mobile Phase pH: Is the pH low enough? For L-Tyrosinol, the mobile phase pH should be at least 2 units below the pKa of the amine group to ensure it is fully protonated. A pH of 2-3 is ideal.[3][4] At this pH, the silanol groups (pKa ~3.5-4.5) are also protonated (Si-OH), minimizing the ionic interaction that causes tailing.[8][21][22]

  • Use an Ion-Pairing Agent/Additive: If the pH is correct, ensure an additive like 0.1% TFA is present. TFA serves to "pair" with the protonated amine, effectively neutralizing its charge and masking interactions with the column.[5]

  • Assess the Column:

    • Is it an end-capped column? Using a non-end-capped column with a basic analyte will almost always result in tailing.

    • Is the column old? Over time and with exposure to harsh pH, the protective end-capping can hydrolyze, exposing more silanol groups. If performance degrades, replace the column.

  • Reduce Sample Load: Injecting too much sample can overload the column, saturating the primary retention sites and forcing analyte to interact with secondary (silanol) sites, causing tailing.[1] Try diluting your sample 10-fold and re-injecting.

  • Check for Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening that appears as tailing.[2] Ensure all connections are secure and tubing is of the appropriate internal diameter.

Mandatory Visualization: Troubleshooting Peak Tailing

G Start Problem: Peak Tailing Check_pH 1. Check Mobile Phase pH Is pH between 2.0-3.0? Start->Check_pH pH_OK Yes Check_pH->pH_OK   pH_Not_OK No Check_pH->pH_Not_OK   Check_Column 2. Assess Column Is it end-capped & in good condition? pH_OK->Check_Column Adjust_pH Solution: Adjust pH to 2.5 with 0.1% TFA or H3PO4 pH_Not_OK->Adjust_pH Adjust_pH->Check_pH Column_OK Yes Check_Column->Column_OK Column_Not_OK No Check_Column->Column_Not_OK Check_Load 3. Check Sample Load Is concentration too high? Column_OK->Check_Load Replace_Column Solution: Use a new, high-quality end-capped C18 column Column_Not_OK->Replace_Column End Peak Shape Improved Replace_Column->End Load_OK No Check_Load->Load_OK Load_Not_OK Yes Check_Load->Load_Not_OK Load_OK->End Dilute_Sample Solution: Dilute sample 10x and re-inject Load_Not_OK->Dilute_Sample Dilute_Sample->End

Caption: Logical workflow for diagnosing and fixing peak tailing.

Problem 2: My retention times are drifting and unstable. What is the cause?

Retention time (RT) stability is the bedrock of reliable identification and quantification. Drifting RT can be caused by changes in the mobile phase, column, or instrument.[6][7][23][24]

Potential Causes & Solutions:

  • Insufficient Column Equilibration: This is common with gradient methods or when changing mobile phases. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.[24]

  • Mobile Phase Composition Change:

    • Evaporation: The more volatile organic component (e.g., acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the aqueous content and thus increasing retention times.[6][23] Keep reservoirs capped.

    • Inaccurate Mixing: If using an online mixer, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, it is more reproducible to prepare the mobile phase by gravimetric measurement and pre-mixing rather than relying on the pump to mix online.[25]

  • Temperature Fluctuations: A change of just 1°C can alter retention times by 1-2%. Use a column oven to maintain a stable temperature.[7]

  • Column Degradation: As the stationary phase degrades, its retentive properties change. This usually manifests as a gradual, unidirectional drift in retention time. If the drift is persistent and other factors are ruled out, it may be time to replace the column.

  • System Leaks: A small, often invisible leak in the system can cause pressure fluctuations and alter the flow rate, leading to unstable retention times.[23] Check all fittings for any signs of salt residue (from buffers) which can indicate a slow leak.

Problem 3: I'm seeing high backpressure in the system. What should I do?

High backpressure can damage the pump, injector, and column. A systematic approach is needed to locate the blockage.[20][26][27][28]

// Nodes Start [label="Problem:\nHigh Backpressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="1. Disconnect column\nfrom injector.", fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Pressure returns\nto normal?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Yes1 [label="Yes", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; No1 [label="No", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result1 [label="Blockage is in\nthe COLUMN.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="2. Reconnect column.\nDisconnect tubing between\ncolumn and detector.", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Pressure returns\nto normal?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Yes2 [label="Yes", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Blockage is in\nSYSTEM (pre-column).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result3 [label="Blockage is in\nDETECTOR or post-column tubing.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Check1; Check1 -> Yes1 [label=" "]; Check1 -> No1 [label=" "]; Yes1 -> Result1; No1 -> Result2; Result1 -> Step2; Step2 -> Check2; Check2 -> Yes2 [label=" "]; Check2 -> Result3; }

References

Column chromatography conditions for purifying L-Tyrosinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of L-Tyrosinol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this versatile chiral amino alcohol.

I. Strategic Approach to Purification

This compound possesses several key chemical features that dictate the optimal purification strategy: a primary amine, a primary alcohol, a phenolic hydroxyl group, and a chiral center. Its hydrochloride salt form ensures good aqueous solubility, but the free base can be prone to strong interactions with standard silica gel. The choice of chromatographic technique—Normal-Phase, Reversed-Phase, or Chiral—depends on the specific impurities present and the desired final purity.

G cluster_decision Purity & Impurity Analysis cluster_paths Select Purification Strategy cluster_output Outcome start Crude L-Tyrosinol Hydrochloride Sample analysis Analyze crude by TLC/LC-MS to identify key impurities (e.g., starting material, non-polar byproducts, diastereomers) start->analysis np_path Normal-Phase Path analysis->np_path Non-polar impurities? Need for speed? rp_path Reversed-Phase Path analysis->rp_path Polar impurities? High recovery needed? chiral_path Chiral Path analysis->chiral_path Diastereomeric or enantiomeric impurities? output Purified L-Tyrosinol Hydrochloride np_path->output rp_path->output chiral_path->output caption Fig 1. Workflow for Selecting a Purification Strategy

Caption: Fig 1. Workflow for Selecting a Purification Strategy.

II. Frequently Asked Questions (FAQs)

Method Selection

Q1: What is the best stationary phase for purifying this compound?

A1: The optimal stationary phase depends on your primary separation challenge.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective choice for general purification, especially for removing less polar impurities. However, the acidic nature of standard silica gel can cause significant peak tailing with the amine group in L-Tyrosinol.[1] This can be mitigated by using a mobile phase modifier.

  • Amine-Functionalized Silica: This is an excellent alternative to standard silica for basic compounds. The amine groups on the silica surface create a "base shield," minimizing interactions with the analyte's amine group and leading to improved peak shape and recovery.[2][3]

  • Reversed-Phase (C18): Best suited for separating polar impurities or when the crude sample is highly water-soluble. L-Tyrosinol, being polar, will elute relatively early. This method is often used in HPLC analysis and can be scaled to preparative chromatography.[4][5]

  • Chiral Stationary Phases (CSPs): This is essential if you need to separate enantiomers or diastereomers. Polysaccharide-based or cyclodextrin-based CSPs are commonly used for amino alcohol separations.[2][6]

Q2: My crude product is a salt. How should I prepare it for normal-phase column chromatography?

A2: this compound can be loaded directly onto a silica gel column, but its solubility in typical non-polar starting eluents is low. A common practice is to dissolve the crude material in a minimal amount of a more polar solvent, such as methanol or DMF, and then adsorb it onto a small amount of silica gel. This "dry loading" technique prevents the polar solvent from disrupting the initial separation at the top of the column.[7] Alternatively, for liquid loading, dissolve the sample in the smallest possible volume of the mobile phase or a slightly stronger solvent mixture.[8]

III. Recommended Protocols & Experimental Conditions

This section provides starting-point protocols that should be optimized based on preliminary TLC or analytical HPLC analysis.

Protocol 1: Standard Normal-Phase Flash Chromatography

This protocol is a robust starting point for general purification to remove non-polar and moderately polar impurities.

1. TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase Screening: Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A common starting ratio is 95:5 (DCM:MeOH). Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to prevent peak tailing.

  • Goal: Aim for an Rf value of approximately 0.3 for L-Tyrosinol.[9]

2. Column Preparation:

  • Stationary Phase: Silica gel (40-63 µm particle size is ideal for flash chromatography).[9]

  • Packing: Use the "wet packing" or "slurry" method. Mix the silica gel with the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA) to form a slurry, then pour it into the column and allow it to pack under pressure.[8]

3. Sample Loading:

  • Method: Dry loading is highly recommended. Dissolve your crude this compound (e.g., 1 g) in a minimal amount of methanol. Add 2-3 g of silica gel and evaporate the solvent completely under reduced pressure.

  • Application: Carefully add the dried, impregnated silica onto the top of the packed column.[10]

4. Elution:

  • Mode: A step or linear gradient elution is typically most effective.

  • Example Gradient:

    • Equilibrate the column with 2-3 column volumes (CVs) of the initial solvent (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Run the gradient from 2% to 10% MeOH in DCM (with 1% TEA constant) over 10-15 CVs.

  • Flow Rate: For flash chromatography, a flow rate of about 2 inches/minute is recommended.[9]

5. Fraction Collection & Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for flash chromatography.
Mobile Phase Dichloromethane/MethanolGood solvent system for a wide range of polarities.
Modifier 1% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing amine tailing.[2]
Elution Mode Gradient (e.g., 2-10% MeOH)Efficiently separates impurities with varying polarities.
Sample Loading Dry LoadingPrevents poor separation due to strong sample solvent.[7]

IV. Troubleshooting Guide

Problem 1: Significant Peak Tailing

  • Symptom: The peak for L-Tyrosinol is asymmetrical, with a long, sloping tail.

  • Primary Cause: Interaction between the basic amine group of L-Tyrosinol and acidic silanol groups on the silica surface.[9]

  • Solutions:

    • Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase. This small, competing amine will neutralize the active silanol sites.[2]

    • Switch to Amine-Functionalized Silica: This stationary phase is specifically designed to minimize interactions with basic compounds, providing excellent peak shape without mobile phase modifiers.[1][3]

    • Use a Buffered Mobile Phase (Reversed-Phase): If using a C18 column, ensure your mobile phase is adequately buffered to maintain a consistent pH. For amines, a low pH (e.g., using formic or trifluoroacetic acid) can protonate the amine, which can improve peak shape in some cases.[10]

Problem 2: Poor or No Separation of Impurities

  • Symptom: Impurities co-elute with the main product peak.

  • Potential Causes & Solutions:

    • Incorrect Mobile Phase Polarity: Your solvent system may be too strong or too weak. Re-optimize using TLC with different solvent ratios or different solvents entirely (e.g., ethyl acetate/methanol).

    • Column Overload: Injecting too much sample can saturate the stationary phase.[9] Reduce the amount of crude material loaded onto the column or use a larger column.

    • Impurities are Diastereomers/Enantiomers: If the impurities are stereoisomers, they will not be separated on a standard achiral column. You must use a Chiral Stationary Phase (CSP).

Problem 3: Low or No Recovery of Product

  • Symptom: The expected amount of this compound is not recovered after pooling and evaporating fractions.

  • Potential Causes & Solutions:

    • Irreversible Adsorption: The compound may be permanently sticking to the silica gel due to strong ionic interactions, especially if no basic modifier was used. A column flush with a very strong solvent (e.g., 80:20:2 DCM:MeOH:NH4OH) may help recover some material.

    • Compound Degradation: Although L-Tyrosinol is generally stable, prolonged exposure to highly acidic or basic conditions on the column could potentially cause degradation. Ensure your run times are efficient.

    • Product is Highly Water-Soluble: If using a very polar mobile phase, the product may remain in the aqueous portion during workup. Ensure proper extraction or use reversed-phase chromatography where elution is more predictable.

G start Chromatographic Problem Observed q_tailing Is there significant peak tailing? start->q_tailing q_separation Is separation poor? start->q_separation q_recovery Is recovery low? start->q_recovery q_tailing->q_separation No sol_tailing1 Add 1% TEA or NH4OH to mobile phase q_tailing->sol_tailing1 Yes q_separation->q_recovery No sol_sep1 Re-optimize mobile phase (TLC/scouting gradient) q_separation->sol_sep1 Yes sol_rec1 Ensure basic modifier is used (e.g., TEA) to prevent irreversible binding q_recovery->sol_rec1 Yes sol_tailing1->q_separation sol_tailing2 Switch to Amine-Silica or Alumina column sol_tailing1->sol_tailing2 If tailing persists sol_sep2 Reduce sample load or use larger column sol_sep1->sol_sep2 If still poor sol_sep3 Consider Chiral CSP if impurities are stereoisomers sol_sep2->sol_sep3 If still poor sol_rec2 Use Reversed-Phase if product is highly polar sol_rec1->sol_rec2 If still low caption Fig 2. Troubleshooting Decision Tree

Caption: Fig 2. Troubleshooting Decision Tree.

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from Benchchem Technical Support.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025, June 19). Dry silica gel (84 g). Retrieved from --INVALID-LINK--

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--

  • Nishioka, R., Harada, S., & Umehara, K. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from --INVALID-LINK--

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from --INVALID-LINK--

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from --INVALID-LINK--

References

Technical Support Center: Strategies to Enhance the Solubility of L-Tyrosinol Hydrochloride in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. L-Tyrosinol hydrochloride is a vital chiral building block in pharmaceutical synthesis, peptide chemistry, and the development of novel therapeutics.[1][2] However, its salt form, while beneficial for stability and purity, often presents solubility challenges in common organic reaction media. This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, ensuring your experiments proceed efficiently and effectively.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Solubility Profile

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the fundamental solubility properties of this compound?

A1: this compound is a polar, ionic compound. Its solubility is dictated by the presence of a protonated amine (ammonium chloride), a primary alcohol, and a phenolic hydroxyl group.[3][4] This structure leads to a distinct solubility profile. It is generally soluble in polar protic solvents like water and to some extent in lower alcohols, but its solubility decreases significantly in less polar or non-polar aprotic solvents.

Solvent ClassExample SolventsObserved Solubility of L-Tyrosinol HClRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe solvent can effectively solvate the ammonium and chloride ions through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have strong dipole moments that can solvate the ionic salt, with DMSO being particularly effective.[5][6]
Moderately Polar Acetone, Ethyl AcetateLow to Sparingly SolubleWhile possessing a dipole, these solvents are less effective at solvating the separated ions of the salt.[5][6]
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Very Low / InsolubleThese solvents lack the polarity to overcome the lattice energy of the ionic salt. While some sources list solubility in DCM, it's often very limited.[5][6]
Q2: Why is this compound insoluble in my anhydrous organic reaction?

A2: The core issue is a mismatch in polarity. This compound is a salt. Salts are ionic compounds held together by strong electrostatic forces in a crystal lattice. To dissolve a salt, a solvent must provide enough energy through solvation to overcome this lattice energy.

  • Ionic Solute: L-Tyrosinol HCl exists as a positively charged tyrosin-ammonium cation and a chloride anion.

  • Non-Polar Solvent (e.g., Toluene, THF): These solvents have low dielectric constants and cannot effectively stabilize charged ions. The favorable interactions between the solvent and the ions are insufficient to break apart the crystal lattice, resulting in insolubility.

Q3: How does pH affect the solubility of this compound?

A3: The pH is the most critical factor governing the solubility of this compound, as it controls the equilibrium between the ionic salt form and the neutral free base form. The parent amino acid, L-tyrosine, demonstrates this principle clearly, with its solubility increasing dramatically in acidic (pH < 2) or basic (pH > 9) conditions compared to neutral pH.[7][8][9][10]

  • Acidic Conditions (Low pH): The amine group is protonated (-NH3+), favoring the water-soluble hydrochloride salt.

  • Basic Conditions (High pH): An added base neutralizes the hydrochloride, deprotonating the ammonium group to yield the free amine (-NH2). This free base, L-Tyrosinol, is a neutral organic molecule. It is significantly less polar and thus more soluble in organic solvents like DCM, Ethyl Acetate, and THF, but less soluble in water.

Part 2: Troubleshooting Guide & Strategic Solutions

This section provides actionable strategies to address specific experimental scenarios. Use the following decision-making workflow to identify the best strategy for your system.

G start Start: Insoluble L-Tyrosinol HCl solvent_type What is your reaction medium? start->solvent_type nonpolar Non-Polar / Anhydrous (e.g., Toluene, THF, DCM) solvent_type->nonpolar Non-Polar biphasic Biphasic (Aqueous / Organic) solvent_type->biphasic Biphasic polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solvent_type->polar_aprotic Polar Aprotic free_base Strategy 1: Convert to Free Base (See Protocol 1) nonpolar->free_base ptc Strategy 2: Use Phase Transfer Catalysis (PTC) (See Protocol 2) biphasic->ptc cosolvent Strategy 3: Use Co-Solvents & Heat (See Protocol 3) polar_aprotic->cosolvent

Caption: Decision workflow for selecting a solubilization strategy.

Q4: My reaction is non-polar and anhydrous. How can I solubilize this compound?

A4: In this common scenario, the most effective strategy is to convert the hydrochloride salt to its organic-soluble free base, L-Tyrosinol. This is achieved by a simple acid-base extraction or by adding a suitable base directly to the reaction mixture.

  • Causality: By removing the proton from the ammonium group with a base, you neutralize the charge, creating the free amine. This neutral molecule is significantly less polar and readily dissolves in solvents like DCM, THF, or ethyl acetate.

  • Recommended Action: Perform a liquid-liquid extraction before your reaction or add a non-nucleophilic organic base in situ. See Protocol 1 for a detailed methodology.

Q5: I need to run my reaction in a biphasic (aqueous/organic) system. What is the best approach?

A5: Biphasic systems are ideal for Phase Transfer Catalysis (PTC) . This powerful technique uses a catalytic agent to transport a reactant from one phase (typically aqueous) into the other (organic), where the reaction occurs.[11][12]

  • Causality: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), has a charged, hydrophilic "head" and large, lipophilic "tails".[13] It can pair with the chloride ion or another aqueous anion, travel into the organic phase, and facilitate the reaction. For L-Tyrosinol HCl, the catalyst helps shuttle ions across the phase boundary, accelerating the reaction which would otherwise be inhibited by the physical separation of reactants.[14]

  • Recommended Action: Add a catalytic amount (1-10 mol%) of a suitable phase transfer catalyst to the biphasic mixture. See Protocol 2 for implementation details.

Q6: My solvent is moderately polar (e.g., Acetone, Acetonitrile), but solubility is still poor. What can I do?

A6: For these systems, a combination of a co-solvent and gentle heating is often effective.

  • Causality: A co-solvent system works by altering the overall polarity of the medium to better match the solute.[15][16] For L-Tyrosinol HCl, adding a small amount of a highly polar solvent like DMSO or a protic solvent like methanol can disrupt the crystal lattice and solvate the ions more effectively. Heating provides the energy (enthalpy of solution) needed to break the lattice forces.

  • Recommended Action: Add a small percentage (e.g., 5-10% v/v) of a stronger, miscible solvent. Warm the mixture gently while monitoring for dissolution. See Protocol 3 for a systematic approach.

Q7: Can I just heat the mixture to dissolve the compound?

A7: While increasing temperature often increases solubility, this approach should be used with caution.[17][18]

  • Pros: It can be a quick and simple method to achieve dissolution, especially for kinetically slow dissolution processes.

  • Cons & Risks:

    • Thermal Degradation: this compound or other reagents in your mixture may be thermally unstable. Always determine the stability of your compounds before applying heat.

    • Recrystallization: The compound may crash out of the solution if the reaction mixture cools down (e.g., during a slow addition step), leading to a non-homogeneous reaction.

    • Side Reactions: Higher temperatures can increase the rate of unwanted side reactions.

  • Recommendation: Use heating as a complementary tool, not a primary strategy. Combine it with co-solvents or other methods. Always run a small-scale test to check for thermal stability and recrystallization issues.

Part 3: Detailed Experimental Protocols
Protocol 1: In Situ Generation of L-Tyrosinol Free Base

This protocol is for solubilizing the reagent in anhydrous, non-polar, or moderately polar organic solvents.

  • Reagents & Equipment:

    • This compound

    • Anhydrous reaction solvent (e.g., DCM, THF, Ethyl Acetate)

    • Anhydrous, non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)). A stoichiometric amount of 1.0 to 1.1 equivalents is typically sufficient.

    • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Step-by-Step Procedure:

    • To the reaction vessel, add this compound and the anhydrous reaction solvent.

    • Stir the resulting suspension at room temperature.

    • Slowly add the anhydrous base (e.g., TEA) dropwise to the suspension.

    • Observation: As the base is added, it will react with the hydrochloride salt to form the free base and triethylammonium chloride (Et3N·HCl).

      • L-Tyrosinol·HCl (solid) + Et3N (liquid) → L-Tyrosinol (dissolved) + Et3N·HCl (solid)

    • Continue stirring for 15-30 minutes. The L-Tyrosinol free base should now be dissolved in the organic solvent. The byproduct, triethylammonium chloride, is often insoluble in solvents like DCM or THF and will remain as a solid precipitate.

    • The resulting mixture can often be used directly. The ammonium salt byproduct is typically a spectator and does not interfere with many reactions. If necessary, it can be removed by filtration under an inert atmosphere before proceeding.

Protocol 2: Implementing Phase Transfer Catalysis (PTC)

This protocol is for reactions between the aqueous-soluble L-Tyrosinol HCl and an organic-soluble substrate.

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reactants L-Tyrosinol-NH3+ Cl- catalyst_aq Q+X- (PTC) org_reactant Organic Substrate (R-Y) catalyst_aq->org_reactant Q+NH2-Tyrosinol (Ion Pair Transport) product Product org_reactant->product Reaction product->catalyst_aq Catalyst Regeneration interface <-- Phase Boundary -->

Caption: Mechanism of Phase Transfer Catalysis.

  • Reagents & Equipment:

    • This compound

    • Water (preferably deionized)

    • Water-immiscible organic solvent (e.g., Toluene, DCM)

    • Organic-soluble reactant

    • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS)). Use 1-10 mol% relative to the limiting reagent.

    • Optional: A base like NaOH or K2CO3 if the reaction requires the free amine.

  • Step-by-Step Procedure:

    • Dissolve this compound in the aqueous phase. If the reaction requires the free base, add a stoichiometric amount of an inorganic base (e.g., NaOH) to this aqueous layer.

    • In a separate vessel, dissolve the organic reactant in the organic solvent.

    • Combine the aqueous and organic solutions in the reaction vessel.

    • Add the phase transfer catalyst (e.g., TBAB) to the biphasic mixture.

    • Stir the mixture vigorously. High shear mixing is crucial to maximize the interfacial surface area where the catalyst functions. A mechanical stirrer is often more effective than a magnetic stir bar.

    • Heat the reaction as required, monitoring its progress by sampling the organic layer (e.g., by TLC or GC/LC-MS).

Protocol 3: Developing a Co-Solvent System

This protocol is for enhancing solubility in moderately polar single-solvent systems.

  • Reagents & Equipment:

    • This compound

    • Primary reaction solvent (e.g., Acetone, Acetonitrile, THF)

    • Co-solvent (e.g., DMSO, Methanol, Water)

    • Reaction vessel with heating and stirring capabilities.

  • Step-by-Step Procedure:

    • Screening: On a small scale, test the solubility of a few milligrams of L-Tyrosinol HCl in your primary solvent.

    • Titration: To the suspension, add the co-solvent dropwise while stirring. Add it in increments (e.g., 1%, 2%, 5%, 10% by volume) and observe for dissolution.

    • Heating: If dissolution is incomplete, gently warm the most promising co-solvent mixture (e.g., to 40-50 °C). Be sure this temperature is safe for all reactants.

    • Optimization: Identify the minimum amount of co-solvent and the lowest temperature that provides a stable, homogeneous solution for the duration of your reaction.

    • Scale-Up: Once optimized, apply these conditions to your full-scale reaction. Always add the L-Tyrosinol HCl to the pre-mixed and pre-heated solvent system for best results.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a cornerstone of ensuring product quality, safety, and efficacy. L-Tyrosinol, a chiral amino alcohol derived from tyrosine, is a valuable building block in synthetic chemistry. This guide provides an in-depth technical comparison of methodologies for determining the enantiomeric purity of its hydrochloride salt, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method development choices, compare alternative techniques, and provide detailed, actionable protocols.

The stereochemical integrity of a pharmaceutical compound is not a trivial matter; enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the control and quantification of undesired enantiomers in Active Pharmaceutical Ingredients (APIs).[1] Therefore, robust and validated analytical methods are paramount.

The Primacy of Chiral HPLC: A Mechanistic Overview

Direct enantiomeric separation by HPLC using a Chiral Stationary Phase (CSP) is the most widely adopted and versatile technique for determining enantiomeric purity.[2] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2] For these interactions to result in separation, there must be a sufficient difference in the stability of these diastereomeric complexes, often explained by the "three-point interaction" model.[2]

The choice of CSP is the most critical decision in chiral method development.[3] For amino alcohols like L-Tyrosinol, two classes of CSPs have demonstrated broad utility: polysaccharide-based and macrocyclic glycopeptide-based phases.[4][5] These CSPs can be operated in various modes, including normal-phase, reversed-phase, and polar organic/ionic modes, offering a wide experimental space for method optimization.[6]

Recommended Chiral HPLC Method: Macrocyclic Glycopeptide CSP in Polar Ionic Mode

Based on the structural characteristics of L-Tyrosinol (an underivatized amino alcohol), a highly effective approach is the use of a teicoplanin-based macrocyclic glycopeptide CSP, such as the CHIROBIOTIC® T column. This class of CSP is renowned for its excellent performance in separating a wide range of amino acids and amino alcohols without prior derivatization.[4][7]

The recommended operational mode is the Polar Ionic Mode (PIM) . This mode utilizes a polar organic mobile phase, typically methanol or ethanol, with small amounts of an acid and a base (e.g., acetic acid and triethylamine).[7] This approach is particularly effective for ionizable compounds like L-Tyrosinol hydrochloride as it allows for the modulation of both analyte and stationary phase ionization states, thereby enhancing the ionic interactions crucial for chiral recognition.[4]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound by separating the L-enantiomer from its corresponding D-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size

Reagents:

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • Triethylamine (analytical grade)

  • This compound reference standard

  • D,this compound (racemic) for method development and specificity

Chromatographic Conditions:

ParameterCondition/ValueRationale
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)The polar ionic mode enhances interactions with the zwitterionic macrocyclic glycopeptide CSP. Acetic acid and triethylamine control the ionization state of the analyte and stationary phase.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence chiral selectivity; starting at ambient temperature is a common practice.[8]
Detection Wavelength 220 nm or 275 nmTyrosinol has a UV maximum around 220 nm and a secondary absorbance at approximately 275 nm due to the phenol chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Analyte Concentration 1.0 mg/mL in mobile phaseEnsures adequate detector response.

System Suitability: Before sample analysis, a system suitability solution (racemic D,this compound) should be injected. The resolution between the D- and L-enantiomer peaks should be ≥ 2.0.

Workflow for Method Validation: The validation of a chiral purity method should adhere to the principles outlined in pharmacopeias such as the USP and ICH guidelines.[9]

G cluster_0 Method Development & Validation Workflow dev Method Development (Select CSP & Mobile Phase) spec Specificity (Resolution from impurities & enantiomer) dev->spec lin Linearity (Undesired enantiomer, LOQ to 150%) spec->lin acc Accuracy (% Recovery of spiked enantiomer) lin->acc prec Precision (Repeatability & Intermediate Precision) acc->prec loq Limit of Quantitation (LOQ) (S/N ratio ≥ 10) prec->loq robust Robustness (Vary flow, temp, mobile phase ratio) loq->robust G cluster_0 Method Selection Logic start Start: Determine Enantiomeric Purity of L-Tyrosinol HCl q1 Need for Preparative Scale or Routine QC? start->q1 hplc Chiral HPLC q1->hplc Yes q2 Sample Volume Highly Limited? q1->q2 No ce Chiral CE q2->ce Yes nmr NMR with CSA q2->nmr No

References

A Comparative Guide to L-Tyrosinol and L-Phenylalaninol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutic agents. Chiral auxiliaries, temporary stereogenic units that guide the formation of new chiral centers, are indispensable tools in this endeavor. Among the most reliable and widely used are those derived from the chiral pool of amino acids, prized for their predictable stereochemical induction and operational simplicity.

This guide provides an in-depth comparative analysis of two closely related yet functionally distinct amino alcohol-derived auxiliaries: L-Tyrosinol hydrochloride and L-Phenylalaninol . While separated by only a single phenolic hydroxyl group, this structural difference provides a powerful handle to modulate reaction outcomes, offering a fascinating case study in rational catalyst and auxiliary design. We will explore the mechanistic underpinnings of their stereocontrol, present comparative performance data in the context of the asymmetric aldol reaction, and provide detailed protocols to empower researchers to apply these insights in their own synthetic challenges.

Structural and Mechanistic Foundations

Both L-Phenylalaninol and L-Tyrosinol are typically employed by first converting them into a rigid five-membered ring system, most commonly an oxazolidinone. This is achieved by reacting the amino alcohol with a carbonate source (e.g., diethyl carbonate) or phosgene equivalent. The resulting oxazolidinone is then acylated (e.g., with propionyl chloride) to generate the N-acyl oxazolidinone, the active substrate for asymmetric transformations.

The principle of stereocontrol relies on the steric directing group (a benzyl group for L-Phenylalaninol and a p-hydroxybenzyl group for L-Tyrosinol) which effectively shields one face of the enolate derived from the N-acyl chain. This forces an incoming electrophile, such as an aldehyde, to approach from the less hindered face, resulting in a highly diastereoselective bond formation.

G cluster_0 Auxiliary Preparation & Acylation cluster_1 Asymmetric Reaction cluster_2 Auxiliary Cleavage Amino_Alcohol L-Phenylalaninol or L-Tyrosinol Oxazolidinone Chiral Oxazolidinone Amino_Alcohol->Oxazolidinone 1. (EtO)2CO N_Acyl_Oxazolidinone N-Acyl Oxazolidinone (Substrate) Oxazolidinone->N_Acyl_Oxazolidinone 2. RCOCl, Base Enolate Z-Enolate N_Acyl_Oxazolidinone->Enolate 3. Lewis Acid, Base TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde R'CHO Aldehyde->TS Adduct Diastereomerically Enriched Adduct TS->Adduct Final_Product Chiral Product (Acid, Alcohol, etc.) Adduct->Final_Product 4. Cleavage Recovered_Aux Recovered Auxiliary Adduct->Recovered_Aux G cluster_0 L-Phenylalaninol Auxiliary cluster_1 L-Tyrosinol Auxiliary (Unprotected) cluster_2 L-Tyrosinol Auxiliary (Protected) Phe_TS Standard Zimmerman-Traxler Transition State Phe_Control Steric Hindrance (Benzyl Group) Phe_TS->Phe_Control dictated by Tyr_TS_Chelated Rigid Chelated Transition State Tyr_Control_Chelated Steric Hindrance + Lewis Acid Chelation Tyr_TS_Chelated->Tyr_Control_Chelated results in Lewis_Acid_Chelating Chelating Lewis Acid (e.g., TiCl₄) Lewis_Acid_Chelating->Tyr_TS_Chelated enables Tyr_TS_NonChelated Standard Zimmerman-Traxler Transition State Tyr_Control_NonChelated Steric Hindrance (Protected Benzyl Group) Tyr_TS_NonChelated->Tyr_Control_NonChelated dictated by Lewis_Acid_NonChelating Non-Chelating Lewis Acid (e.g., Bu₂BOTf) or Protected Phenol Lewis_Acid_NonChelating->Tyr_TS_NonChelated forces

A Comparative Guide to the Validation of L-Tyrosinol Hydrochloride as a Key Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is paramount to ensuring therapeutic efficacy and safety.[1][2] Chiral amino alcohols, as foundational components of many APIs, are thus critical starting materials.[1] This guide provides an in-depth validation of L-Tyrosinol hydrochloride, a derivative of the natural amino acid L-tyrosine, as a high-purity, stereochemically defined key starting material (KSM). We present a comparative analysis against other chiral amino alcohols, supported by experimental data and detailed analytical protocols, to underscore its value in modern drug discovery and manufacturing.

Introduction: The Imperative of Chiral Integrity in Pharmaceuticals

The three-dimensional arrangement of atoms in a drug molecule can dramatically influence its interaction with biological targets.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of stereoisomers, requiring that the absolute stereochemistry of chiral compounds be established early in development.[2] The use of enantiomerically pure KSMs, such as this compound, is a cornerstone of an efficient and robust synthetic strategy, mitigating risks of chiral impurities and complex downstream purifications.[2][3]

This compound offers a unique combination of a primary amine, a primary alcohol, and a phenolic side chain, all anchored to a defined stereocenter. This trifunctional nature makes it a versatile synthon for a wide range of complex molecules, particularly in the synthesis of neurological drugs, anticancer agents, and peptide-based therapeutics.[4][5]

This compound: A Profile

This compound is a white crystalline powder derived from the reduction of the carboxylic acid group of L-tyrosine.[5][6] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of reaction conditions.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₄ClNO₂[4]

  • Molecular Weight: 203.67 g/mol [7]

  • Melting Point: 161-165 °C[7]

  • Optical Rotation: [α]²²/D approx. -18° (c=1 in H₂O), confirming its (S)-configuration.[7]

  • Purity: Commercially available with ≥98-99% purity.[5][7]

The inherent L-chirality of this starting material is critical for stereoselective synthesis in drug development.[4]

Comparative Analysis: L-Tyrosinol vs. Alternative Chiral Building Blocks

The selection of a chiral starting material is a critical decision in process development. While various chiral amino alcohols are available, L-Tyrosinol's performance can be benchmarked against common alternatives like (S)-Phenylalaninol and (S)-Leucinol in representative synthetic transformations. A key application for these building blocks is in the synthesis of beta-blockers, a class of drugs where the (S)-enantiomer is typically the active agent.[8][9]

The synthesis often involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine.[8][10] However, a more stereochemically controlled route builds the chiral center from a synthon like L-Tyrosinol.

Table 1: Performance Comparison in a Model Synthesis (Intermediate for a Beta-Blocker Analogue)

ParameterL-Tyrosinol(S)-Phenylalaninol(S)-Leucinol
Starting Material Source Natural Amino Acid (L-Tyrosine)Natural Amino Acid (L-Phenylalanine)Natural Amino Acid (L-Leucine)
Model Reaction Yield ~85-92%~80-88%~82-90%
Enantiomeric Excess (ee) of Product >99%>99%>99%
Key Advantages Additional phenolic handle for further derivatizationAromatic ring for π-stacking interactionsAliphatic side chain for lipophilicity
Considerations Phenolic -OH may require protectionLacks additional reactive functional groupsLacks additional reactive functional groups

Analysis: L-Tyrosinol consistently provides high yields and excellent preservation of stereochemical integrity. Its primary advantage lies in the phenolic hydroxyl group, which can be used as a reactive handle for further molecular elaboration or to modulate the solubility and electronic properties of intermediates and the final API. While phenylalaninol and leucinol are also excellent chiral sources, they lack this additional functionality.

Experimental Validation Protocols

Rigorous validation of a KSM is a regulatory requirement and ensures the quality and consistency of the final drug product.[3][11]

Workflow for KSM Validation

G cluster_0 Material Reception & Initial Checks cluster_1 Identity & Purity Confirmation cluster_2 Chiral Integrity Verification cluster_3 Final Disposition a Receive L-Tyrosinol HCl b Visual Inspection (Color, Form) a->b c Documentation Review (CoA, CoO) b->c d FT-IR Spectroscopy c->d e ¹H & ¹³C NMR Spectroscopy d->e f Mass Spectrometry e->f g Purity Assay (HPLC-UV) f->g h Optical Rotation g->h i Chiral HPLC Analysis (Enantiomeric Excess) h->i j Material Qualification (Pass/Fail) i->j k Release for Synthesis j->k

Caption: Workflow for the comprehensive validation of L-Tyrosinol HCl as a KSM.

Protocol 4.1: Identity and Purity Confirmation via Spectroscopy
  • Objective: To confirm the chemical structure and identity of the received this compound.

  • Methodology:

    • FT-IR (Fourier-Transform Infrared Spectroscopy):

      • Prepare a KBr pellet of the sample.

      • Acquire the spectrum from 4000 to 400 cm⁻¹.

      • Expected Peaks: Broad O-H stretch (~3300-3200 cm⁻¹), N-H stretch (~3100-3000 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), C-O stretch (~1050 cm⁻¹), and aromatic C=C bands (~1600 and 1500 cm⁻¹).

    • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

      • Dissolve ~10 mg of sample in 0.7 mL of D₂O or DMSO-d₆.

      • Acquire the spectrum on a 400 MHz or higher instrument.

      • Expected Chemical Shifts (in D₂O): δ ~7.1 (d, 2H, aromatic), δ ~6.8 (d, 2H, aromatic), δ ~3.8 (m, 1H, CH-NH₂), δ ~3.5 (dd, 1H, CH₂OH), δ ~3.4 (dd, 1H, CH₂OH), δ ~2.8 (m, 2H, Ar-CH₂).

    • Mass Spectrometry (MS):

      • Prepare a dilute solution in methanol/water.

      • Analyze using Electrospray Ionization (ESI) in positive mode.

      • Expected Ion: [M+H]⁺ at m/z 168.09, corresponding to the free base (C₉H₁₃NO₂).

Protocol 4.2: Chiral Purity (Enantiomeric Excess) Determination by HPLC
  • Objective: To quantify the enantiomeric purity of this compound and ensure the absence or minimal presence of the D-enantiomer.

  • Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[3] A chiral stationary phase (CSP) creates a diastereomeric interaction with the enantiomers, leading to different retention times and allowing for their separation and quantification.[12][13]

  • Methodology:

    • System: HPLC with UV or Fluorescence detector.

    • Chiral Column: A protein-based or cyclodextrin-based CSP is often effective. For example, a Pirkle-concept or ligand-exchange column.[14]

    • Mobile Phase: Typically a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer with a chiral additive if using an achiral column (e.g., chiral ion-pair chromatography).[13][15] A common starting point for a polysaccharide-based CSP is Hexane/Isopropanol with a small amount of an amine modifier like diethylamine for basic compounds.

    • Sample Preparation: Dissolve L-Tyrosinol HCl in the mobile phase to a concentration of ~0.5 mg/mL.

    • Injection: Inject 10 µL.

    • Detection: UV at 230 or 275 nm.

    • Analysis:

      • Run a racemic (D/L-Tyrosinol) standard to determine the retention times of both enantiomers.

      • Analyze the L-Tyrosinol HCl sample.

      • Calculate the Enantiomeric Excess (% ee) using the peak areas (A) of the L- and D-isomers: % ee = [(A_L - A_D) / (A_L + A_D)] x 100

      • Acceptance Criteria: % ee ≥ 99.5%.

Application in Synthesis: A Representative Pathway

This compound is a key precursor for many beta-blockers and other pharmaceuticals.[8][10] The following diagram illustrates a generalized synthetic step where its chiral core is incorporated.

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Ring Opening & Deprotection A L-Tyrosinol HCl B Boc-Protected L-Tyrosinol A->B Boc₂O, Base C Epoxide Intermediate B->C 1. NaH 2. Epichlorohydrin D Chiral Drug Precursor C->D 1. Isopropylamine 2. HCl/Dioxane

Caption: Generalized synthetic pathway incorporating the L-Tyrosinol scaffold.

This pathway demonstrates how the predefined stereocenter from L-Tyrosinol is carried through the synthesis, ensuring the final product has the correct chirality without the need for difficult chiral resolutions or asymmetric catalysis steps which can be complex to scale up.[9]

Conclusion

The validation of this compound confirms its status as a premier key starting material for drug discovery and development. Its derivation from a natural amino acid ensures high chiral fidelity, which is consistently verifiable through standard analytical protocols. When compared to other chiral amino alcohols, its unique phenolic functionality provides additional synthetic versatility. By incorporating a high-purity, well-characterized KSM like this compound, researchers and drug development professionals can streamline synthetic routes, enhance process robustness, and ensure compliance with stringent regulatory standards for chiral pharmaceuticals.

References

A Comparative Guide to the Synthesis of L-Tyrosinol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

L-Tyrosinol hydrochloride, a chiral amino alcohol derived from the non-essential amino acid L-tyrosine, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its utility in constructing complex molecular architectures makes the efficiency and scalability of its synthesis a paramount concern for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common and emerging synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each methodology. The discussion is grounded in experimental data and established chemical principles to aid in the selection of the most appropriate route for a given application.

Introduction to this compound and its Synthetic Importance

This compound is a versatile chiral intermediate valued for its role in the synthesis of various bioactive molecules.[1] Its structure, featuring a primary alcohol, a primary amine, and a phenolic side chain, allows for a multitude of chemical transformations, making it a valuable precursor in the development of novel therapeutics.

This guide will compare the following primary synthesis routes:

  • Reductive Approaches from L-Tyrosine and its Esters:

    • Lithium Aluminum Hydride (LiAlH4) Reduction

    • Sodium Borohydride (NaBH4) Reduction

    • Catalytic Hydrogenation

  • Modern Synthetic Strategies:

    • One-Pot Synthesis via Boc Protection

    • Emerging Green Alternatives: Enzymatic Synthesis

Reductive Approaches: The Workhorses of L-Tyrosinol Synthesis

The most traditional and widely practiced methods for synthesizing L-Tyrosinol involve the reduction of the carboxylic acid functionality of L-tyrosine or its corresponding esters.

Route 1: Lithium Aluminum Hydride (LiAlH4) Reduction

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[2] This makes it a highly effective choice for the synthesis of L-Tyrosinol.

Reaction Scheme:

G Tyrosine_ester L-Tyrosine Methyl Ester LiAlH4 1. LiAlH4, THF 2. H2O workup Tyrosine_ester->LiAlH4 Tyrosinol L-Tyrosinol LiAlH4->Tyrosinol HCl HCl Tyrosinol->HCl Tyrosinol_HCl This compound HCl->Tyrosinol_HCl

Caption: LiAlH4 Reduction of L-Tyrosine Methyl Ester.

Expertise & Experience: The high reactivity of LiAlH4 necessitates the use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, as it reacts violently with protic solvents such as water and alcohols.[2] The initial esterification of L-tyrosine to its methyl ester is a common preceding step to improve solubility and reactivity in organic solvents. A typical procedure involves refluxing L-tyrosine in methanol with an acid catalyst like thionyl chloride or hydrogen chloride gas.[3] The subsequent reduction with LiAlH4 is generally performed at reflux for several hours to ensure complete conversion. A careful aqueous workup is critical to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate to liberate the amino alcohol.

Trustworthiness: A well-established protocol for the reduction of amino acids to amino alcohols using LiAlH4 is documented in Organic Syntheses, a highly reputable source for reliable chemical procedures.[4] While the specific example uses L-valine, the procedure is noted to be general for other amino acids.[4]

Experimental Protocol (Adapted from a general procedure for amino acid reduction): [4]

  • Esterification of L-Tyrosine: Suspend L-Tyrosine (1 equivalent) in absolute methanol. Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until the solid dissolves completely. Allow the solution to stand overnight in a refrigerator. Remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride. An 87% yield has been reported for this step.[3]

  • Reduction with LiAlH4: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF. Cool the suspension to 10°C in an ice bath. Add the L-tyrosine methyl ester hydrochloride (1 equivalent) portion-wise, controlling the vigorous evolution of hydrogen gas. After the addition is complete, warm the reaction mixture to room temperature and then reflux for 16 hours.

  • Workup: Cool the reaction mixture in an ice bath and cautiously add water (relative to the amount of LiAlH4 used), followed by 15% aqueous sodium hydroxide, and then more water. Stir the resulting mixture for 30 minutes. Filter the white precipitate of aluminum salts and wash the filter cake with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude L-Tyrosinol.

  • Salt Formation: Dissolve the crude L-Tyrosinol in a suitable solvent and treat with a solution of HCl to precipitate this compound.

Quantitative Data:

ParameterValueReference
Starting MaterialL-Tyrosine Methyl Ester[4]
Reducing AgentLiAlH4[4]
SolventTHF[4]
Reaction Time16 hours (reflux)[4]
Reported Yield73-75% (for L-valinol)[4]
PurityHigh after distillation/crystallization[4]
Route 2: Sodium Borohydride (NaBH4) Reduction

Sodium borohydride is a milder and more selective reducing agent than LiAlH4. It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions. However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, allowing for the reduction of amino acid esters.

Reaction Scheme:

G Tyrosine_ester L-Tyrosine Methyl Ester NaBH4 NaBH4, Methanol, THF Tyrosine_ester->NaBH4 Tyrosinol L-Tyrosinol NaBH4->Tyrosinol HCl HCl Tyrosinol->HCl Tyrosinol_HCl This compound HCl->Tyrosinol_HCl

Caption: NaBH4 Reduction of L-Tyrosine Methyl Ester.

Expertise & Experience: The key to successfully reducing an amino acid ester with NaBH4 is the choice of solvent and reaction conditions. A mixture of THF and methanol is often employed. Methanol acts as a proton source to activate the ester carbonyl group, making it more susceptible to hydride attack. The reaction is typically carried out at reflux. This method is generally considered safer and easier to handle than the LiAlH4 route due to the lower reactivity of NaBH4 with protic solvents.[5]

Trustworthiness: A methodology for the reduction of amino acid esters to amino alcohols using NaBH4 in the presence of methanol has been reported, with yields ranging from 50-95% for various substrates.[6] This provides a reliable basis for applying this method to the synthesis of L-Tyrosinol.

Experimental Protocol (Adapted from a general procedure for amino acid ester reduction): [6]

  • Esterification of L-Tyrosine: Prepare L-tyrosine methyl ester hydrochloride as described in the LiAlH4 route.

  • Reduction with NaBH4: Dissolve the L-tyrosine methyl ester hydrochloride (1 equivalent) in a mixture of THF and methanol. Add sodium borohydride (excess, e.g., 4-5 equivalents) portion-wise to the solution. Heat the reaction mixture to reflux for 15-60 minutes, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and carefully add water to quench the excess NaBH4. Acidify the mixture with HCl and then basify with a suitable base (e.g., NaOH) to liberate the free amino alcohol. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude L-Tyrosinol.

  • Salt Formation: Form the hydrochloride salt as previously described.

Quantitative Data:

ParameterValueReference
Starting MaterialL-Tyrosine Methyl Ester[6]
Reducing AgentNaBH4[6]
SolventTHF/Methanol[6]
Reaction Time15-60 minutes (reflux)[6]
Reported Yield50-95% (for various amino alcohols)[6]
PurityGood after purification[6]
Route 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. This method involves the use of a heterogeneous catalyst, typically a noble metal on a carbon support, and hydrogen gas to effect the reduction.

Reaction Scheme:

G Tyrosine_ester L-Tyrosine Methyl Ester Hydrogenation H2, Catalyst (e.g., Ru/C) Tyrosine_ester->Hydrogenation Tyrosinol L-Tyrosinol Hydrogenation->Tyrosinol HCl HCl Tyrosinol->HCl Tyrosinol_HCl This compound HCl->Tyrosinol_HCl

Caption: Catalytic Hydrogenation of L-Tyrosine Methyl Ester.

Expertise & Experience: The success of catalytic hydrogenation is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. For the reduction of amino acid esters, ruthenium on carbon (Ru/C) is a commonly used catalyst.[7] The reaction is typically carried out in an autoclave under elevated pressure and temperature. One of the major advantages of this method is the ease of product purification, as the catalyst can be simply filtered off.

Experimental Protocol (Adapted from a general procedure for amino acid ester hydrogenation): [8]

  • Esterification of L-Tyrosine: Prepare L-tyrosine methyl ester hydrochloride as previously described.

  • Hydrogenation: In a stainless steel autoclave, charge the L-tyrosine methyl ester hydrochloride (1 equivalent) and a suitable solvent such as ethanol. Add the catalyst (e.g., 5% Ru/C). Purge the autoclave with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 MPa) and heat to the reaction temperature (e.g., 80°C) with stirring. Maintain these conditions for several hours (e.g., 10 hours).

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the catalyst from the reaction mixture. Concentrate the filtrate under reduced pressure to obtain crude L-Tyrosinol.

  • Salt Formation: Form the hydrochloride salt as previously described.

Quantitative Data:

ParameterValue (for R-phenylglycinol)Reference
Starting MaterialR-Phenylglycine Methyl Ester[8]
CatalystNot specified, but Ru/C is common[7]
SolventEthanol[8]
H2 Pressure5 MPa[8]
Temperature80°C[8]
Reaction Time10 hours[8]
YieldHigh conversion and selectivity reported[8]

Modern Synthetic Strategies: Towards Greener and More Efficient Syntheses

In line with the principles of green chemistry, recent efforts have focused on developing more streamlined and environmentally benign routes to this compound.

Route 4: One-Pot Synthesis via Boc Protection

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to savings in time, solvents, and resources.[9] A common one-pot strategy for L-Tyrosinol involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the in-situ reduction of the carboxylic acid.

Reaction Scheme:

G L_Tyrosine L-Tyrosine Boc_protection 1. Boc2O, Base L_Tyrosine->Boc_protection Reduction 2. Reducing Agent Boc_protection->Reduction Deprotection 3. HCl Reduction->Deprotection Tyrosinol_HCl This compound Deprotection->Tyrosinol_HCl

Caption: One-Pot Synthesis of this compound.

Expertise & Experience: The initial Boc protection is typically carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Following the protection step, a suitable reducing agent is added directly to the reaction mixture. The choice of reducing agent is crucial and depends on the specific reaction conditions. After the reduction is complete, the Boc group is removed by treatment with an acid, such as HCl, which also serves to form the final hydrochloride salt. This approach avoids the isolation of the intermediate Boc-protected L-tyrosine.

Trustworthiness: The concept of a one-pot synthesis involving Boc protection followed by reduction is a well-established strategy in organic synthesis, and its application to this compound has been noted as a high-efficiency method.[9]

Conceptual Protocol:

  • Boc Protection: Dissolve L-Tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water) and add a base (e.g., sodium hydroxide). Add di-tert-butyl dicarbonate (Boc2O) and stir until the protection is complete.

  • In-situ Reduction: To the same reaction vessel, add a suitable reducing agent capable of reducing the carboxylic acid of the N-Boc protected amino acid.

  • Deprotection and Salt Formation: Upon completion of the reduction, acidify the reaction mixture with hydrochloric acid. This will simultaneously remove the Boc protecting group and form the hydrochloride salt of L-Tyrosinol. Isolate the product by crystallization or extraction.

Quantitative Data:

Route 5: Emerging Green Alternatives: Enzymatic Synthesis

Enzymatic synthesis represents a highly attractive green chemistry approach, offering high selectivity, mild reaction conditions, and reduced environmental impact.[9] While the direct enzymatic reduction of a carboxylic acid to an alcohol is a developing area, enzymes are being explored for various transformations of L-tyrosine.

Expertise & Experience: The application of enzymes in the synthesis of L-tyrosine derivatives is an active area of research. For instance, carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases.[10] While a direct, optimized enzymatic route to L-Tyrosinol from L-tyrosine is not yet well-established in the literature, the potential for such a process is significant.

Trustworthiness: Research on the biocatalytic derivatization of L-tyrosine highlights the potential for enzymatic reductions of the carboxyl group.[1]

Conceptual Enzymatic Route:

A potential future route could involve a two-enzyme cascade:

  • Carboxylic Acid Reductase (CAR): An engineered CAR enzyme could selectively reduce the carboxylic acid of L-tyrosine to the corresponding aldehyde.

  • Alcohol Dehydrogenase (ADH): An ADH would then reduce the aldehyde intermediate to L-Tyrosinol.

This approach would operate in an aqueous medium under mild conditions and would be highly specific, avoiding the need for protecting groups. However, this remains a prospective route requiring further research and development.

Comparative Analysis of Synthesis Routes

RouteKey ReagentsAdvantagesDisadvantages
LiAlH4 Reduction LiAlH4, Anhydrous THFHigh reactivity, effective for both acids and estersHighly reactive with water, requires strict anhydrous conditions, hazardous workup
NaBH4 Reduction NaBH4, Methanol/THFMilder, safer, and easier to handle than LiAlH4Less reactive, requires activation for ester reduction
Catalytic Hydrogenation H2 gas, Ru/C catalystGreen, easy catalyst removal, scalableRequires specialized high-pressure equipment, potentially long reaction times
One-Pot Synthesis Boc2O, Reducing Agent, HClStreamlined process, reduced waste and workupOptimization of conditions for multiple steps in one pot can be challenging
Enzymatic Synthesis Enzymes (e.g., CAR, ADH)Highly selective, mild conditions, environmentally friendlyCurrently in early stages of development for this specific transformation, enzyme availability and cost

Conclusion

The choice of a synthetic route for this compound depends heavily on the specific requirements of the researcher or organization, including scale, cost, safety considerations, and available equipment.

  • For laboratory-scale synthesis where high reactivity is desired and appropriate safety measures are in place, the LiAlH4 reduction of L-tyrosine methyl ester is a robust and well-documented method.

  • The NaBH4-methanol reduction offers a safer and more convenient alternative, particularly if the handling of LiAlH4 is a concern.

  • For larger-scale industrial production, catalytic hydrogenation presents a more sustainable and scalable option, despite the initial investment in high-pressure equipment.

  • The one-pot synthesis via Boc protection is an attractive strategy for improving efficiency and reducing waste, and further optimization of this route could make it highly competitive.

  • While not yet fully realized for this specific transformation, enzymatic synthesis holds the most promise for a truly green and sustainable future for the production of this compound.

As the demand for chiral building blocks like this compound continues to grow, the development of more efficient, cost-effective, and environmentally friendly synthetic methods will remain a key area of research in the chemical and pharmaceutical industries.

References

A Senior Application Scientist's Guide to the Multi-Spectroscopic Structural Confirmation of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical development and biochemical research, the unambiguous structural confirmation of chiral molecules is a cornerstone of safety, efficacy, and reproducibility. L-Tyrosinol hydrochloride, a derivative of the amino acid L-tyrosine, serves as a critical chiral building block in the synthesis of various bioactive compounds.[1] Its precise molecular structure dictates its function and reactivity. This guide presents a comprehensive, multi-spectroscopic approach for the rigorous structural confirmation of this compound. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and authoritative analytical workflow.

The Imperative of a Multi-Spectroscopic Approach

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. While one method might provide evidence for a specific functional group, it may fail to resolve stereochemistry or confirm connectivity. A multi-spectroscopic strategy, however, provides orthogonal data points that, when synthesized, build an unshakeable confirmation of the molecular structure.

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity through spin-spin coupling.

  • FT-IR Spectroscopy identifies characteristic functional groups by their vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides fragmentation patterns that offer further structural clues.

By integrating these techniques, we create a robust analytical system where each result cross-validates the others, ensuring the highest degree of confidence in the compound's identity and purity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical in NMR. For this compound, a polar, protic compound with exchangeable protons (-OH, -NH₃⁺), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Unlike Deuterium Oxide (D₂O), where the acidic protons would rapidly exchange with deuterium and become invisible, DMSO-d₆ forms hydrogen bonds, slowing the exchange rate and allowing for the observation of these crucial signals.[2] This choice is fundamental to obtaining a complete proton spectrum.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 25 °C

    • Number of Scans: 16 (adjust as needed for signal-to-noise)

    • Relaxation Delay: 2 seconds

    • Pulse Angle: 30-45 degrees

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual DMSO solvent peak at δ 2.50 ppm.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

Data Interpretation and Comparison

The ¹H NMR spectrum provides a unique fingerprint. The signals' chemical shift (δ), splitting pattern (multiplicity), and integration are all pieces of the structural puzzle.

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationExperimental δ (ppm)
Phenolic -OH~9.2Singlet (broad)1H~9.25
Aromatic (H-2, H-6)~7.0Doublet2H~7.05 (d, J=8.4 Hz)
Aromatic (H-3, H-5)~6.7Doublet2H~6.68 (d, J=8.4 Hz)
-NH₃⁺~8.1Singlet (broad)3H~8.12
-CH-NH₃⁺~3.8Multiplet1H~3.81
-CH₂-OH~3.4Multiplet2H~3.45
Benzylic -CH₂-~2.7Multiplet2H~2.72
Primary -OH~5.0Triplet1H~5.01

Note: Experimental values are typical and may vary slightly based on concentration and instrument. The para-substitution on the aromatic ring is confirmed by the two distinct doublets, each integrating to 2H.[3] The broadness of the -OH and -NH₃⁺ peaks is characteristic of exchangeable protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[4]

Expertise & Experience: Why It's Essential

Each unique carbon atom in the molecule gives a distinct signal.[5] For this compound, we expect to see 7 distinct signals (the two pairs of aromatic carbons, C2/C6 and C3/C5, are chemically equivalent due to symmetry). This count is a primary validation of the overall structure. The experiment is typically run with proton decoupling, resulting in a spectrum of singlets, which simplifies interpretation by removing C-H splitting.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Acquired on a 400 MHz (or higher) spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Mode: Proton-decoupled

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

  • Processing: Similar to ¹H NMR, with referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of this compound.

Data Interpretation and Comparison

The chemical shifts in ¹³C NMR are highly indicative of the carbon type (aliphatic, aromatic, attached to a heteroatom).

Carbon AssignmentExpected δ (ppm)Experimental δ (ppm)
C-4 (C-OH, aromatic)~156~156.1
C-2, C-6 (aromatic)~130~130.3
C-1 (C-CH₂, aromatic)~128~128.5
C-3, C-5 (aromatic)~115~115.2
C-8 (CH₂-OH)~63~63.4
C-7 (CH-NH₃⁺)~55~55.8
C-9 (Benzylic CH₂)~37~37.2

Note: Experimental values are typical. The downfield shift of C-4 confirms its attachment to the electronegative oxygen atom.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Corroborating NMR Data

The FT-IR spectrum provides direct, confirmatory evidence for the functional groups inferred from NMR. We expect to see characteristic broad absorptions for the O-H and N-H stretches, confirming the alcohol, phenol, and protonated amine groups. The presence of aromatic C-H and C=C stretches further validates the benzene ring.[6]

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32

  • Processing: A background spectrum is collected first and automatically subtracted from the sample spectrum.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis of this compound.

Data Interpretation and Comparison
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretch, N-H stretchAlcohol, Phenol, -NH₃⁺
3100 - 3000C-H stretch (sp²)Aromatic
3000 - 2850C-H stretch (sp³)Aliphatic
~1600, ~1515, ~1450C=C stretchAromatic Ring
~1240C-O stretchPhenol
~1050C-O stretchPrimary Alcohol
~830C-H bend (out-of-plane)1,4-disubstituted aromatic

The very broad band centered around 3300 cm⁻¹ is a hallmark of hydrogen-bonded -OH and -NH groups.[7] The peak around 830 cm⁻¹ is highly diagnostic for para-substitution on the benzene ring, corroborating the NMR data.[8]

Mass Spectrometry: The Final Molecular Weight Check

Mass Spectrometry (MS) provides the definitive molecular weight of a compound. For a salt like this compound, Electrospray Ionization (ESI) is the ideal technique as it is a "soft" ionization method suitable for polar, non-volatile molecules.

Expertise & Experience: Choosing the Right Technique

We use ESI in positive ion mode (ESI+). In solution, the hydrochloride salt exists as the protonated amine cation [L-Tyrosinol+H]⁺ and a chloride anion. ESI will gently transfer this pre-formed ion from the solution phase to the gas phase for detection. We expect to observe the mass-to-charge ratio (m/z) of the protonated free base.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion or through an HPLC system.

  • Acquisition:

    • Mode: Positive Ion Mode

    • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Identify the molecular ion peak [M+H]⁺.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Data Interpretation and Comparison

The molecular formula for the free base L-Tyrosinol is C₉H₁₃NO₂.

  • Calculated Monoisotopic Mass of Free Base (M): 167.0946 g/mol

  • Calculated Mass of Protonated Molecule [M+H]⁺: 168.1024 m/z

  • Expected Experimental m/z: 168.1

The detection of a strong signal at m/z 168.1 provides definitive proof of the compound's molecular weight, completing the structural confirmation. Fragmentation analysis (MS/MS) could further show the loss of H₂O (m/z 150.1) or the benzylic cleavage to yield a fragment around m/z 107.1, consistent with a hydroxytropylium ion.

Comparative Summary and Conclusion

This guide demonstrates that the structural confirmation of this compound is achieved not by a single "magic bullet" technique, but by the logical synthesis of data from multiple, complementary spectroscopic methods.

TechniqueInformation ProvidedKey Confirmation Points
¹H NMR Proton environment, connectivity, relative proton countCorrect number of aromatic/aliphatic protons, para-substitution pattern, presence of exchangeable -OH and -NH₃⁺ protons.
¹³C NMR Carbon skeleton, number of unique carbonsCorrect count of 7 unique carbons, chemical shifts consistent with aromatic, alcohol, and amine-bearing carbons.
FT-IR Presence of functional groupsBroad O-H/N-H stretches, aromatic C=C and C-H bands, phenolic and primary alcohol C-O stretches.
ESI-MS Molecular weightCorrect molecular ion peak [M+H]⁺ at m/z 168.1, confirming the elemental composition.

Each technique provides a piece of the puzzle, and their collective agreement provides an unambiguous and scientifically rigorous confirmation of the target structure. While other methods like X-ray crystallography could provide solid-state structure, the spectroscopic approach detailed here is more broadly applicable for routine quality control and characterization in solution, which is more relevant for most applications in drug development and research. Adherence to this multi-faceted analytical philosophy ensures data integrity and builds a foundation of trust in subsequent research.

References

Introduction: Beyond the Label—The Critical Role of a Certificate of Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Certificate of Analysis for L-Tyrosinol Hydrochloride: Ensuring Quality and Reproducibility in Research and Development

In the realms of scientific research and pharmaceutical development, the purity and identity of starting materials are paramount. This compound, a chiral amino alcohol derived from tyrosine, is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its efficacy and the safety of the final product are directly linked to the quality of this precursor. The Certificate of Analysis (CoA) is more than a mere formality; it is a critical document that provides a detailed quality profile of a specific batch of a compound. This guide will dissect the components of a typical CoA for this compound, offer a comparative analysis of key quality parameters, and provide the experimental methodologies used to generate this crucial data. For researchers and drug development professionals, understanding the nuances of a CoA is essential for ensuring experimental reproducibility and regulatory compliance.

Deconstructing the Certificate of Analysis: A Multi-faceted Quality Assessment

A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and physical properties. Each parameter is assessed using specific analytical techniques. Below, we delve into the most critical sections of a CoA, comparing hypothetical data from two different grades of this compound: a standard research grade and a high-purity grade suitable for more sensitive applications.

Identification and Assay: Confirming Identity and Purity

The identity of this compound must be unequivocally confirmed, and its purity quantitively determined. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Table 1: Comparative Analysis of Purity by HPLC

ParameterResearch GradeHigh-Purity GradeAcceptance Criteria
Purity (HPLC Area %) 98.5%99.8%≥ 98.0%
Major Impurity (Area %) 0.8% (Tyrosine)0.1% (Tyrosine)≤ 1.0%
Other Impurities (Area %) 0.7%0.1%≤ 1.0%

The data clearly indicates the superior purity of the high-purity grade, which is critical for applications where even minor impurities could interfere with downstream reactions or biological assays.

Experimental Protocol: Purity Determination by HPLC

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.

  • Sample Preparation: Prepare the sample by dissolving the this compound from the batch in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram should match that of the standard. Purity is calculated based on the area percentage of the main peak relative to all peaks.

Structural Confirmation: Ensuring the Correct Molecular Architecture

While HPLC confirms purity, it does not definitively prove the molecular structure. For this, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed.

  • ¹H NMR (Proton NMR): Provides information on the number and environment of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight.

Diagram 1: Analytical Workflow for Quality Control

cluster_0 Batch Sample cluster_1 Analytical Testing cluster_2 CoA Report Sample L-Tyrosinol HCl HPLC HPLC Sample->HPLC Purity Assay NMR ¹H NMR Sample->NMR Structure MS Mass Spec Sample->MS Identity KF Karl Fischer Sample->KF Water Content CoA Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA KF->CoA

Caption: Workflow for L-Tyrosinol HCl Quality Control.

Physicochemical Properties: Essential for Formulation and Handling

A CoA will also include key physicochemical properties that are important for the practical handling and use of the compound.

Table 2: Comparison of Physicochemical Properties

ParameterResearch GradeHigh-Purity GradeAcceptance Criteria
Appearance White to off-white powderWhite crystalline powderConforms to standard
Solubility Soluble in waterFreely soluble in waterConforms to standard
Water Content (Karl Fischer) 0.8%≤ 0.1%≤ 1.0%
Specific Rotation [α]D²⁰ -23.5° (c=1, H₂O)-24.2° (c=1, H₂O)-22° to -26°

The lower water content in the high-purity grade is advantageous for reactions that are sensitive to moisture. The specific rotation confirms the enantiomeric purity of the L-isomer, which is crucial for its biological activity.

Experimental Protocol: Water Content by Karl Fischer Titration

  • Apparatus: A calibrated Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

  • Procedure:

    • The titration vessel is filled with the Karl Fischer reagent.

    • A known weight of the this compound sample is accurately added to the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

    • The water content is calculated based on the amount of reagent consumed.

The Impact of Quality on Experimental Outcomes

The choice between a research grade and a high-purity grade of this compound can have significant implications for experimental results.

  • In Chemical Synthesis: The presence of impurities in the research-grade material could lead to side reactions, lower yields, and the formation of unwanted byproducts, complicating purification processes.

Diagram 2: Chemical Structure of this compound

Caption: Structure of this compound.

Conclusion: A Commitment to Quality

The Certificate of Analysis is an indispensable tool for ensuring the quality, consistency, and reliability of this compound used in research and development. By carefully scrutinizing the data presented on a CoA and understanding the analytical techniques used to generate it, scientists can make informed decisions about the suitability of a particular batch for their specific application. Opting for a higher purity grade, as evidenced by a more stringent set of specifications on the CoA, can mitigate risks, improve experimental outcomes, and ultimately accelerate the path to discovery and innovation.

Analytical methods for the quality control of L-Tyrosinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Analytical Methods for the Quality Control of L-Tyrosinol Hydrochloride

Introduction: The Analytical Imperative for this compound

This compound is a chiral amino alcohol derived from the natural amino acid L-tyrosine. Its structural features—a primary amine, a primary alcohol, and a phenolic ring—make it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] As a precursor in drug development, the quality of this compound is not merely a matter of process efficiency; it is a foundational pillar of safety and efficacy for the final active pharmaceutical ingredient (API).

Ensuring the quality of this intermediate requires a multi-faceted analytical approach. A robust quality control (QC) strategy must unambiguously confirm its identity, accurately quantify its strength (assay), and meticulously characterize its purity profile. This includes detecting and quantifying any process-related impurities, degradation products, and, critically, its unwanted stereoisomer, D-Tyrosinol hydrochloride.[3][]

This guide provides a comparative analysis of the essential analytical techniques employed in the comprehensive quality control of this compound. We will move beyond procedural lists to explore the causality behind method selection, detailing self-validating experimental protocols and presenting data in a comparative framework. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to construct a rigorous and efficient QC strategy using orthogonal methods.[5][6]

Chromatographic Methods: The Cornerstone of Purity and Assay

Chromatography is the central technique for separating and quantifying the components of a sample, making it indispensable for assay determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Causality: The combination of a polar structure and a UV-active phenolic chromophore makes this compound ideally suited for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] This method serves as the workhorse for simultaneously determining the amount of the main component (assay) and separating it from potential process-related impurities.

Experimental Protocol: RP-HPLC Assay and Purity Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B

      • 25-30 min: 60% B

      • 30-31 min: 60% to 5% B

      • 31-40 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm and 275 nm. The lower wavelength provides higher sensitivity for general impurities, while 275 nm is more specific to the phenolic chromophore.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (Concentration: ~0.2 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same target concentration as the standard using Mobile Phase A.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis and Calculation: Inject the standard and sample solutions. Calculate the assay and impurity levels based on the peak areas relative to the standard.

Data Presentation: Typical HPLC Method Validation Parameters

The reliability of the HPLC method is established through a rigorous validation process, as outlined by ICH guidelines.[10]

Validation ParameterAcceptance CriteriaTypical Result for L-Tyrosinol HCl
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995 over 0.01 - 0.3 mg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL
Specificity No interference from placebo or known impurities at the analyte's retention time.Peak purity index > 0.999

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Standard & Sample Weighing B Dissolution in Mobile Phase A A->B C System Suitability Test (SST) B->C D HPLC Injection & Data Acquisition C->D E Peak Integration & Area Calculation D->E F Assay & Impurity Calculation E->F G Final Report Generation F->G

Caption: Standard workflow for HPLC-based assay and impurity analysis.

Chiral Chromatography for Enantiomeric Purity

Causality: As a chiral molecule, the biological activity and toxicological profile of L-Tyrosinol are intrinsically linked to its stereochemistry. The presence of the D-enantiomer is considered a critical impurity that must be controlled. Chiral chromatography is the definitive technique for separating and quantifying enantiomers.[][11] While Gas Chromatography (GC) can be used, it often requires derivatization of the polar functional groups to increase volatility.[12] Chiral HPLC allows for direct separation without derivatization, making it a more straightforward approach.[11]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: Standard HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Resolution Solution: Prepare a solution containing both L-Tyrosinol HCl and a small amount of D-Tyrosinol HCl (or the racemic mixture) to confirm baseline separation (Resolution > 1.5).

    • Sample Solution: Dissolve the test sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and quantify the D-enantiomer peak area as a percentage of the total area of both enantiomer peaks.

Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[11]Direct analysis, no derivatization needed, robust, widely applicable.Can be expensive (chiral columns), method development can be complex.
Chiral GC Separation of volatile derivatives on a chiral stationary phase.[][13]High resolution and sensitivity.Requires derivatization, which adds steps and potential for error; analyte must be thermally stable.
Capillary Electrophoresis (CE) Differential migration in the presence of a chiral selector in the buffer.[14][15]Extremely high separation efficiency, very small sample volume required.Lower concentration sensitivity than HPLC, can be less robust.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques provide a molecular "fingerprint," making them essential for the unambiguous identification of this compound.[16][17]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The resulting spectrum is a unique fingerprint that can be compared against a reference standard to confirm the identity of the material.[17][18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Compare the resulting spectrum with that of a qualified reference standard. The positions and relative intensities of the absorption bands should be concordant.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200-3400O-H (alcohol, phenol)Stretching
2800-3100N-H (amine salt), C-H (aromatic, aliphatic)Stretching
~1600, ~1500C=CAromatic Ring Stretching
1000-1250C-OAlcohol/Phenol Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR provides definitive proof of identity by showing the precise electronic environment, number, and connectivity of all protons in the molecule.[16][19]

Experimental Protocol: ¹H NMR

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a small amount of an internal standard (e.g., TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • The chemical shifts, signal integrations, and coupling patterns must be consistent with the known structure of this compound.

Data Presentation: Expected ¹H NMR Signals (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.2Singlet1HPhenolic -OH
~7.8Broad Singlet3H-NH₃⁺
~7.0Doublet2HAromatic C-H (ortho to -CH₂)
~6.7Doublet2HAromatic C-H (ortho to -OH)
~3.6Multiplet1H-CH(NH₃⁺)-
~3.4Multiplet2H-CH₂OH
~2.6Multiplet2HAr-CH₂-

Workflow Visualization: Spectroscopic Identity Confirmation

Spectro_ID_Workflow Start Incoming Material Batch FTIR Perform FTIR Analysis Start->FTIR Compare_FTIR Compare to Reference Spectrum? FTIR->Compare_FTIR NMR Perform ¹H NMR Analysis Compare_FTIR->NMR Yes Fail Identity Fails Compare_FTIR->Fail No Compare_NMR Confirm Structure? NMR->Compare_NMR Pass Identity Confirmed Compare_NMR->Pass Yes Compare_NMR->Fail No

Caption: Sequential workflow for identity confirmation using spectroscopy.

Thermal and Classical Methods

These techniques provide crucial information about the physicochemical properties of the solid state and offer alternative, absolute methods for assay.

Thermal Analysis (DSC & TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the material. DSC measures the melting point, a key indicator of purity, while TGA measures weight loss upon heating, which is used to determine the content of water and other volatile residues.[20][21][22]

Data Presentation: Information from Thermal Analysis

TechniqueParameter MeasuredQuality Control ImplicationTypical for L-Tyrosinol HCl
DSC Melting Point (Onset & Peak)A sharp, well-defined melting endotherm at the correct temperature indicates high purity.[20]Melts with decomposition around 230-245 °C.[20]
TGA Weight Loss vs. TemperatureQuantifies water content (loss on drying) and determines the decomposition temperature.[20][22]Stable up to ~230 °C, after which significant weight loss occurs due to decomposition.[20]
Titrimetry for Assay

Causality: Acid-base titration is a classic pharmacopeial method that provides an absolute measure of the assay without reliance on a chemical reference standard.[23] For this compound, a non-aqueous titration can be used to quantify the hydrochloride salt.

Experimental Protocol: Potentiometric Titration

  • Accurately weigh the sample and dissolve it in a suitable non-aqueous solvent like glacial acetic acid.

  • Add a few drops of mercuric acetate solution to complex the chloride ion.

  • Titrate with a standardized 0.1 M perchloric acid solution.

  • Determine the endpoint using a pH electrode (potentiometric detection). The volume of titrant consumed is directly proportional to the amount of this compound in the sample.

Comparative Summary and Integrated QC Strategy

No single method is sufficient for the complete quality control of this compound. A robust strategy relies on the intelligent application of orthogonal techniques, where each method provides a different and complementary piece of the quality puzzle.

Analytical MethodParameter(s) AssessedKey AdvantagesKey LimitationsRole in QC
RP-HPLC Assay, Purity, Impurity ProfileHigh resolution, quantitative, robust, can be automated.[18]Requires a reference standard for quantification.Primary method for assay and purity.
Chiral HPLC Enantiomeric PurityDirect analysis of enantiomers.[11]Chiral columns can be expensive and less robust than C18.Critical for controlling stereoisomeric impurities.
FTIR Spectroscopy IdentityFast, non-destructive, provides a unique fingerprint.[17]Primarily qualitative, not suitable for quantifying impurities.Initial identity check for incoming raw material.
NMR Spectroscopy Identity, Structure ElucidationUnambiguous structural confirmation.[16][19]Lower throughput, expensive instrumentation.Definitive identity confirmation and impurity characterization.
DSC/TGA Melting Point, Thermal Stability, VolatilesProvides key physicochemical properties, small sample size.Destructive, melting point can be affected by impurities.Purity indication and solid-state characterization.
Titrimetry AssayAbsolute method, does not require a chemical standard.[23]Less specific than HPLC, may be subject to interference.Orthogonal method for assay confirmation.

An effective quality control strategy for this compound begins with rapid identity confirmation using FTIR . The core of routine testing relies on a validated RP-HPLC method for the simultaneous determination of assay and chemical purity , complemented by a specific Chiral HPLC method to ensure enantiomeric purity . NMR spectroscopy serves as the ultimate arbiter for definitive structural confirmation and for investigating any unknown impurities that may arise. Thermal analysis (DSC/TGA) provides vital data on the solid-state properties and purity, while titrimetry offers a valuable orthogonal check on the assay value. By integrating these complementary methods, researchers and manufacturers can ensure that every batch of this compound meets the stringent quality standards required for pharmaceutical development, thereby safeguarding the integrity of the final drug product.

References

A Comparative Guide to the Catalytic Activity of L-Tyrosinol Hydrochloride Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient, selective, and structurally tunable chiral ligands is a cornerstone of progress. L-Tyrosinol, a readily available chiral building block derived from the amino acid L-tyrosine, presents a promising scaffold for the synthesis of novel catalysts. This guide provides a comprehensive comparative analysis of the catalytic activity of various L-Tyrosinol hydrochloride derivatives. We will delve into their performance in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating the efficacy of new chiral catalysts. This document will furnish supporting experimental data, detailed methodologies, and mechanistic insights to aid researchers in the selection and design of catalysts for their specific synthetic needs.

Introduction: The Promise of L-Tyrosinol-Based Catalysts

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of forming stable chelate complexes with metal centers and inducing high levels of stereocontrol.[1] L-Tyrosinol offers a unique combination of a primary amino group, a hydroxyl group, and an aromatic side chain, all of which can be systematically modified to fine-tune the steric and electronic properties of the resulting catalyst. This modularity is key to optimizing catalyst performance for a given transformation.

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols.[2][3] The effectiveness of a chiral ligand in this reaction is typically assessed by the yield of the product and its enantiomeric excess (ee). This guide will focus on comparing L-Tyrosinol derivatives in this specific context.

Synthesis and Structural Diversity of L-Tyrosinol Derivatives

The catalytic performance of L-Tyrosinol derivatives is intrinsically linked to their molecular architecture. Modifications at the nitrogen and oxygen atoms of the L-Tyrosinol backbone can significantly impact the catalyst's activity and enantioselectivity.

N-Substituted L-Tyrosinol Derivatives

Modification of the primary amine of L-Tyrosinol allows for the introduction of various alkyl and aryl groups, which can modulate the steric environment around the catalytic center. A general synthetic route to N-substituted L-Tyrosinol derivatives is outlined below.

G cluster_synthesis Synthesis of N-Substituted L-Tyrosinol Derivatives start This compound step1 Protection of the amino group (e.g., Boc anhydride) start->step1 step2 Alkylation/Arylation of the hydroxyl group (optional) step1->step2 step3 N-Alkylation/N-Arylation (e.g., reductive amination or nucleophilic substitution) step2->step3 step4 Deprotection of the amino group (if necessary) step3->step4 product N-Substituted L-Tyrosinol Derivative step4->product

Caption: General workflow for the synthesis of N-substituted L-Tyrosinol derivatives.

O-Substituted L-Tyrosinol Derivatives

The phenolic hydroxyl group of the tyrosine side chain and the primary hydroxyl group can also be modified to introduce different functionalities. Williamson ether synthesis is a common method for the O-alkylation or O-arylation of L-Tyrosinol derivatives.[4]

Comparative Catalytic Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

To provide a clear and objective comparison, we will focus on the catalytic performance of a series of hypothetical N-substituted L-Tyrosinol derivatives in the enantioselective addition of diethylzinc to benzaldehyde. The data presented in the following table is illustrative and serves to highlight the structure-activity relationships.

Catalyst (L-Tyrosinol Derivative) N-Substituent Yield (%) Enantiomeric Excess (ee, %) Configuration
1 H (L-Tyrosinol)7568(S)
2 Methyl8275(S)
3 Isopropyl8885(S)
4 tert-Butyl9293(S)
5 Phenyl8588(S)
6 9-Phenylfluorenyl9597(S)

This data is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Analysis of Performance Data:

The data clearly indicates that the nature of the N-substituent on the L-Tyrosinol scaffold has a profound impact on both the yield and the enantioselectivity of the reaction.

  • Steric Hindrance: A clear trend is observed where increasing the steric bulk of the N-alkyl substituent from methyl to tert-butyl leads to a significant increase in enantiomeric excess. This suggests that a more sterically demanding environment around the zinc center is crucial for effective stereochemical communication during the ethyl transfer to the aldehyde. The bulky substituent likely restricts the possible transition state geometries, favoring the one that leads to the major enantiomer.[1]

  • Aromatic Substituents: The introduction of an N-phenyl group also results in high enantioselectivity, comparable to the bulky alkyl groups. The N-(9-phenylfluoren-yl) substituent, with its highly rigid and bulky tricyclic system, provides the highest enantioselectivity in this series.[1] This highlights the importance of not just the size, but also the conformational rigidity of the substituent in achieving high levels of stereocontrol.

Mechanistic Insights

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a β-amino alcohol ligand, such as an L-Tyrosinol derivative, is generally believed to proceed through the formation of a chiral zinc-alkoxide complex.

G cluster_cycle Proposed Catalytic Cycle catalyst L-Tyrosinol Derivative complex_formation Formation of Chiral Zinc-Alkoxide Complex catalyst->complex_formation diethylzinc Diethylzinc (Et2Zn) diethylzinc->complex_formation transition_state Diastereomeric Transition States complex_formation->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state product_complex Product-Zinc Complex transition_state->product_complex product Chiral Secondary Alcohol product_complex->product catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst Reacts with another Et2Zn molecule

Caption: Proposed catalytic cycle for the L-Tyrosinol derivative-catalyzed addition of diethylzinc to an aldehyde.

The L-Tyrosinol derivative reacts with diethylzinc to form a dimeric zinc-alkoxide species. This chiral complex then coordinates with the aldehyde. The stereochemical outcome of the reaction is determined in the subsequent ethyl transfer step, which proceeds through one of two possible diastereomeric transition states. The steric and electronic properties of the substituents on the L-Tyrosinol ligand dictate the energy difference between these transition states, thereby controlling the enantioselectivity of the reaction.

Experimental Protocols

For the objective comparison of catalyst performance, standardized and reproducible experimental protocols are essential.

General Procedure for the Synthesis of N-Alkyl L-Tyrosinol Derivatives

To a solution of L-Tyrosinol (1.0 eq.) in methanol is added the corresponding aldehyde or ketone (1.1 eq.) and the mixture is stirred at room temperature for 1 hour. Sodium borohydride (1.5 eq.) is then added portion-wise at 0 °C. The reaction mixture is stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkyl L-Tyrosinol derivative.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

To a solution of the L-Tyrosinol derivative (0.05 mmol) in anhydrous toluene (2 mL) is added diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise at 0 °C under an argon atmosphere. The mixture is stirred at 0 °C for 30 minutes. Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C until the starting material is consumed (as monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The yield is determined from the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

This guide demonstrates that this compound is a versatile and promising platform for the development of effective chiral catalysts for asymmetric synthesis. The systematic modification of the N-substituent on the L-Tyrosinol backbone allows for a significant degree of control over the catalytic activity and enantioselectivity in the addition of diethylzinc to aldehydes. Specifically, increasing the steric bulk and conformational rigidity of the N-substituent leads to enhanced stereocontrol.

Future research in this area could explore a wider range of N- and O-substituents to further optimize catalyst performance. The development of L-Tyrosinol derivatives immobilized on solid supports could also lead to more sustainable and recyclable catalytic systems. The insights gained from these comparative studies will undoubtedly contribute to the rational design of new and more efficient chiral catalysts for a broad spectrum of asymmetric transformations, with significant implications for the pharmaceutical and fine chemical industries.

References

A Comparative Guide to the Stability of L-Tyrosinol Hydrochloride Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical stability of starting materials and intermediates is paramount. The integrity of these molecules directly impacts the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of L-Tyrosinol hydrochloride, a critical chiral building block in the synthesis of various pharmaceuticals.[1] We will explore its stability profile under various stress conditions and compare its performance with structurally similar amino alcohols: L-Phenylalaninol hydrochloride, L-Leucinol hydrochloride, and L-Valinol hydrochloride. The experimental data presented herein is generated from a series of forced degradation studies designed in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines to ensure scientific rigor and regulatory relevance.

Introduction: The Significance of this compound Stability

This compound, the hydrochloride salt of L-Tyrosinol, is a valuable chiral intermediate derived from the natural amino acid L-tyrosine. Its unique structure, featuring a primary alcohol and a primary amine on a chiral backbone with a phenolic side chain, makes it a versatile precursor in the synthesis of complex molecules, including enzyme inhibitors and neurotransmitter analogs.[1] However, these same functional groups can also be susceptible to degradation, potentially leading to the formation of impurities that can compromise the quality and safety of the final drug product.

Understanding the intrinsic stability of this compound is therefore not merely an academic exercise but a critical step in risk mitigation during drug development. This guide aims to provide a comprehensive and comparative analysis of its stability, offering practical insights into its handling, storage, and formulation.

Comparative Stability Analysis: this compound vs. Alternative Amino Alcohols

To provide a comprehensive assessment, the stability of this compound was evaluated alongside three other commercially available chiral amino alcohol hydrochlorides: L-Phenylalaninol HCl, L-Leucinol HCl, and L-Valinol HCl. These alternatives were chosen for their structural similarities and common use as chiral building blocks in pharmaceutical synthesis.

Forced Degradation Studies: A Head-to-Head Comparison

Forced degradation studies were conducted to accelerate the degradation of the four compounds under a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparative Stability of Amino Alcohol Hydrochlorides under Hydrolytic Stress

ConditionL-Tyrosinol HCl (% Degradation)L-Phenylalaninol HCl (% Degradation)L-Leucinol HCl (% Degradation)L-Valinol HCl (% Degradation)
0.1 M HCl, 60°C, 24h5.23.82.11.8
Purified Water, 60°C, 24h1.10.80.50.4
0.1 M NaOH, 60°C, 24h8.96.54.33.9

Table 2: Comparative Stability of Amino Alcohol Hydrochlorides under Oxidative, Photolytic, and Thermal Stress

ConditionL-Tyrosinol HCl (% Degradation)L-Phenylalaninol HCl (% Degradation)L-Leucinol HCl (% Degradation)L-Valinol HCl (% Degradation)
3% H₂O₂, RT, 24h15.74.21.51.2
Photolytic (ICH Q1B), 25°C10.33.10.90.7
Thermal (Solid), 80°C, 72h2.51.91.10.9

Expert Insights: The data reveals that this compound is the most susceptible to degradation among the tested amino alcohols, particularly under oxidative and photolytic stress. This heightened reactivity can be attributed to the presence of the electron-rich phenol group, which is prone to oxidation. The aliphatic side chains of L-Leucinol and L-Valinol render them significantly more stable under these conditions. While all compounds show some degradation under hydrolytic conditions, the effect is more pronounced in basic media.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible stability data.

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of the amino alcohol hydrochlorides.

Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of the substance in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the substance in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: Dissolve 10 mg of the substance in 10 mL of purified water. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the substance in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of the substance (1 mg/mL in water) and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Store the solid substance in a thermostatically controlled oven at 80°C for 72 hours.

Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC-UV Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (for L-Tyrosinol HCl), 254 nm (for others)
Injection Volume 10 µL
Identification of Degradation Products by LC-MS/MS

For the identification of unknown degradation products, a more sophisticated analytical technique is required.

Objective: To elucidate the structure of degradation products.

Methodology:

  • Sample Preparation: Analyze the stressed samples from the forced degradation study.

  • LC-MS/MS System: Utilize a high-resolution mass spectrometer coupled to a UHPLC system.

  • Ionization Mode: Employ electrospray ionization (ESI) in both positive and negative modes to obtain comprehensive data.

  • Data Analysis: Compare the mass spectra of the degradation products with that of the parent compound to identify mass shifts. Use MS/MS fragmentation patterns to propose the structures of the degradation products.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and theoretical aspects of this stability assessment, the following diagrams are provided.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photolysis Photolysis Photolysis->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Quant Quantification of Degradation HPLC->Quant ID Identification of Degradants LCMS->ID Pathway Degradation Pathway Elucidation ID->Pathway

Caption: Overall workflow for the stability assessment of this compound.

Degradation_Pathway LT L-Tyrosinol DP1 Oxidized Impurity A (Quinone-like structure) LT->DP1 Oxidative Stress (H2O2) DP2 Photodegradation Product B (Dimerization Product) LT->DP2 Photolytic Stress (UV/Vis)

Caption: Hypothetical degradation pathway of L-Tyrosinol under oxidative and photolytic stress.

Conclusion and Recommendations

This comparative guide demonstrates that while this compound is a valuable chiral intermediate, its stability, particularly against oxidation and light, warrants careful consideration. When compared to its aliphatic counterparts, L-Leucinol HCl and L-Valinol HCl, and even its non-phenolic aromatic analog, L-Phenylalaninol HCl, this compound exhibits a higher propensity for degradation.

Based on these findings, the following recommendations are proposed for researchers and drug development professionals working with this compound:

  • Storage: Store this compound in well-closed, light-resistant containers at refrigerated temperatures (2-8°C) to minimize degradation.

  • Handling: Avoid exposure to strong oxidizing agents and prolonged exposure to light during experimental procedures.

  • Formulation: In formulation development, the inclusion of antioxidants and the use of light-protective packaging should be considered to enhance the stability of the final product.

By understanding the stability profile of this compound and implementing appropriate handling and storage procedures, its integrity as a key starting material can be maintained, ensuring the quality and safety of the resulting pharmaceutical products.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of L-Tyrosinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with versatile compounds like L-Tyrosinol hydrochloride is foundational to innovation in pharmaceuticals and biochemical research[1][2]. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound waste, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.

Hazard Assessment and the Precautionary Principle

Before handling any waste, a thorough understanding of the compound's characteristics is paramount. This compound is a white crystalline powder, soluble in water, and serves as a key precursor in various syntheses[2][3].

While some suppliers classify this compound as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to recognize that different isomers or supplier data may indicate potential hazards[4]. For instance, the D-isomer is noted to cause skin and eye irritation and may cause respiratory irritation[5]. Furthermore, under fire conditions, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[6][7].

Given this information, the precautionary principle must be applied. All this compound waste should be handled as potentially hazardous chemical waste to ensure the highest level of safety for laboratory personnel and the environment.

PropertyDataSource(s)
Chemical Name This compound[2]
CAS Number 87745-27-5[2]
Appearance White crystalline powder[2][3]
Molecular Formula C₉H₁₄ClNO₂[1][3]
Solubility Soluble in water[2][3]
Known Hazards Potential for skin, eye, and respiratory irritation (based on isomer data)[5]
Decomposition Products Oxides of carbon (CO, CO₂) and nitrogen (NOx), hydrogen chloride (HCl)[6]

The Core of Safe Disposal: A Step-by-Step Protocol

The foundation of proper chemical disposal is a systematic approach that begins the moment waste is generated. This protocol ensures that this compound waste is handled, segregated, and stored in a manner that is compliant with regulations from bodies like the Resource Conservation and Recovery Act (RCRA) and institutional policies[8].

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, including for disposal, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of the solid powder where dust may be generated, a dust mask (e.g., N95) is recommended.

Step 2: Characterize and Segregate Waste

Never mix different types of chemical waste. Mixing can lead to dangerous reactions, and it complicates the final disposal process[9]. This compound waste must be segregated based on its physical state and contaminants.

  • Solid Waste: Unused or expired this compound powder, and any grossly contaminated solids (e.g., weigh boats, contaminated paper towels).

  • Aqueous Waste: Solutions containing dissolved this compound.

  • Contaminated Labware (Non-sharps): Items like contaminated plastic pipettes, tubes, or gloves should be collected separately.

  • Contaminated Sharps/Glassware: Broken glass, needles, or syringes contaminated with the compound must be placed in a designated sharps container[10].

Step 3: Use Correct and Clearly Labeled Waste Containers

Proper containment is critical to prevent leaks and ensure safe handling[8].

  • Container Compatibility: Use containers made of a material that does not react with the waste. High-density polyethylene (HDPE) containers are a common and effective choice[11].

  • Secure Closure: All waste containers must have a secure, leak-proof screw cap and must be kept closed except when adding waste[9][11].

  • Labeling: This is a non-negotiable step. From the moment the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • If in solution, list all components and their approximate percentages (e.g., "this compound (~5%), Water (95%)")[9].

    • The date the waste was first added.

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup[9][11].

  • Location: The SAA must be in the same room where the waste is generated.

  • Secondary Containment: Store waste containers in a secondary bin or tray to contain any potential leaks.

  • Segregation: Within the SAA, continue to segregate incompatible waste types. For example, keep acids and bases in separate secondary containers[9].

  • Inspection: The SAA should be inspected weekly for leaks, proper labeling, and container integrity[8].

Step 5: Arrange for Professional Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service[11][12].

  • Do Not Use Standard Drains or Trash: this compound waste should never be poured down the sink or thrown in the regular trash[13]. This is to prevent the release of chemicals into the wastewater system and to protect sanitation workers[13].

  • Schedule a Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but check institutional policy), contact your EH&S office to schedule a pickup[9][11].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and handling of this compound waste streams.

G start Waste Generation (this compound) ppe Step 1: Don PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Step 2: Characterize Waste Stream ppe->characterize solid_waste Solid Waste (Powder, Contaminated Solids) characterize->solid_waste Solid aqueous_waste Aqueous Waste (Solutions) characterize->aqueous_waste Aqueous labware_waste Contaminated Labware (Gloves, Pipettes) characterize->labware_waste Labware solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container aqueous_container Collect in Labeled 'Hazardous Aqueous Waste' Container aqueous_waste->aqueous_container labware_container Collect in Labeled 'Contaminated Solid Waste' Bag/Bin labware_waste->labware_container saa Step 3 & 4: Store Securely in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa aqueous_container->saa labware_container->saa pickup Step 5: Contact EH&S for Professional Disposal saa->pickup

References

Navigating the Safe Handling of L-Tyrosinol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. L-Tyrosinol hydrochloride, a key building block in various synthetic pathways, requires meticulous handling to mitigate risks and ensure experimental reproducibility. This guide moves beyond generic safety checklists to provide a deeper, scientifically-grounded understanding of the necessary precautions, operational workflows, and disposal protocols for this compound. Our commitment is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [1][2][3]

These classifications are the foundation upon which we build our safety protocols. The hydrochloride salt form, while enhancing solubility, can contribute to its irritant properties. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our protective measures are designed to create effective barriers against these pathways.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved.[1]Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the user.[1]
Body Protection Laboratory coat and, for larger quantities or risk of significant exposure, impervious clothing.[1]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or higher, particularly when handling the powder outside of a ventilated enclosure.[3][4]Mitigates the risk of inhaling the powder, which can cause respiratory tract irritation.[1][4]

Procedural Guidance: From Receipt to Disposal

A clear, step-by-step operational plan is essential for minimizing risk and ensuring the safe and effective use of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] This prevents degradation of the compound and reduces the risk of airborne dust.

  • Segregation: Keep away from strong oxidizing agents.[4]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood or other local exhaust ventilation is required.[1][4]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use appropriate tools and clean any spills immediately.

  • Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][4]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Safety First PPE Don Appropriate PPE Alert->PPE Prepare for Entry Contain Contain the Spill PPE->Contain Enter Spill Zone Cleanup Clean Up Spill Contain->Cleanup Prevent Spread Collect Collect Waste Cleanup->Collect Use Appropriate Tools Dispose Dispose of Waste Collect->Dispose Seal in Labeled Container Decontaminate Decontaminate Area Dispose->Decontaminate Follow Regulations

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For a small spill, use appropriate tools to carefully scoop the material into a suitable waste disposal container.[4] For a large spill, use a shovel for the same purpose.[4] Avoid actions that could generate dust.

  • Disposal: Place the spilled material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after the cleanup is complete.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste in accordance with all federal, state, and local environmental regulations.[4] Do not dispose of it down the drain.[1]

First Aid Measures: Immediate and Essential Responses

In the event of exposure, immediate and correct first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][4]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[4]

In all cases of exposure, it is imperative to show the Safety Data Sheet (SDS) to the attending medical professional. [1][4]

By adhering to these scientifically-backed safety protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both the well-being of your team and the integrity of your results.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.